molecular formula C23H26O4 B1673691 L 152804 CAS No. 6508-43-6

L 152804

Cat. No.: B1673691
CAS No.: 6508-43-6
M. Wt: 366.4 g/mol
InChI Key: XQDXIHYKAGHZRX-UHFFFAOYSA-N
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Description

2-(3,3-dimethyl-1-oxo-4,9-dihydro-2H-xanthen-9-yl)-5,5-dimethylcyclohexane-1,3-dione is a member of xanthenes.

Properties

IUPAC Name

2-(3,3-dimethyl-1-oxo-4,9-dihydro-2H-xanthen-9-yl)-5,5-dimethylcyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26O4/c1-22(2)9-14(24)20(15(25)10-22)19-13-7-5-6-8-17(13)27-18-12-23(3,4)11-16(26)21(18)19/h5-8,19-20H,9-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQDXIHYKAGHZRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C(C(=O)C1)C2C3=CC=CC=C3OC4=C2C(=O)CC(C4)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6508-43-6
Record name L-152804
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Record name 6508-43-6
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Record name L-152804
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Foundational & Exploratory

A Technical Guide to the Mechanism of Action of L-152804: A Selective Neuropeptide Y Y5 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-152804 is a potent and selective, non-peptide antagonist of the Neuropeptide Y (NPY) Y5 receptor.[1] This technical guide provides an in-depth overview of the mechanism of action of L-152804, detailing its binding affinity, in vitro functional activity, and in vivo effects on feeding behavior. The document includes a compilation of quantitative pharmacological data, detailed experimental methodologies for key assays, and visualizations of the underlying signaling pathways and experimental workflows.

Introduction

Neuropeptide Y (NPY) is a 36-amino acid neurotransmitter that is widely expressed in the central nervous system and plays a crucial role in regulating food intake, energy homeostasis, and other physiological processes.[2] NPY exerts its effects through a family of G-protein coupled receptors (GPCRs), of which the Y5 receptor subtype is strongly implicated in the orexigenic (appetite-stimulating) effects of NPY. L-152804 has emerged as a valuable pharmacological tool for elucidating the physiological roles of the NPY Y5 receptor due to its high affinity and selectivity.[1] Understanding its mechanism of action is critical for the development of therapeutic agents targeting the NPYergic system for conditions such as obesity and eating disorders.

Physicochemical Properties

PropertyValue
Chemical Name 5,5-Dimethyl-2-(2,3,4,9-tetrahydro-1H-xanthen-1-one-9-yl)-1,3-cyclohexanedione
Molecular Formula C23H26O4
Molecular Weight 366.46 g/mol
CAS Number 6508-43-6
Solubility Soluble to 100 mM in DMSO

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters defining the interaction of L-152804 with Neuropeptide Y receptors.

Table 1: Binding Affinity (Ki) of L-152804

ReceptorSpeciesKi (nM)RadioligandCell LineReference
NPY Y5 Human26[125I]Peptide YYCHO[3]
NPY Y5 Rat31[125I]Peptide YYCOS-7[3]
NPY Y1 Human>10,000[125I]Peptide YYCHO[3]
NPY Y2 Human>10,000[125I]Peptide YYCHO[3]
NPY Y4 Human>10,000[125I]Peptide YYCHO[3]

Table 2: Functional Antagonist Activity (IC50) of L-152804

AssayReceptorAgonistIC50 (nM)Cell LineReference
Intracellular Ca2+ Mobilization Human NPY Y5100 nM NPY210LM(tk-)[3]

Mechanism of Action: NPY Y5 Receptor Signaling

The NPY Y5 receptor is a G-protein coupled receptor that primarily signals through Gi/o and Gq pathways.[2][4] Upon activation by endogenous ligands such as NPY and Peptide YY (PYY), the Y5 receptor initiates a cascade of intracellular events. L-152804 acts as a competitive antagonist, binding to the Y5 receptor and preventing the binding of these endogenous agonists, thereby inhibiting downstream signaling.

NPY_Y5_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling NPY NPY / PYY Y5R NPY Y5 Receptor NPY->Y5R Agonism L152804 L-152804 L152804->Y5R Antagonism G_protein Gαi/o & Gαq Y5R->G_protein Activation Blocked_Response Inhibition of Orexigenic Effects Y5R->Blocked_Response AC Adenylate Cyclase G_protein->AC Inhibition PLC Phospholipase C G_protein->PLC Activation ERK ERK Activation G_protein->ERK RhoA RhoA Activation G_protein->RhoA cAMP ↓ cAMP AC->cAMP Cellular_Response Orexigenic Effects (e.g., Increased Food Intake) IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca2+ IP3_DAG->Ca2

Caption: NPY Y5 Receptor Signaling Pathway and Antagonism by L-152804.

Experimental Protocols

In Vitro Assays

This assay quantifies the affinity of L-152804 for the NPY Y5 receptor by measuring its ability to displace a radiolabeled ligand.

  • Cell Lines: Chinese Hamster Ovary (CHO) cells or COS-7 cells stably expressing the human or rat NPY Y5 receptor, respectively.[3]

  • Membrane Preparation:

    • Culture cells to confluency.

    • Harvest cells and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei.

    • Centrifuge the supernatant at 48,000 x g for 20 minutes at 4°C to pellet the cell membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and repeat the centrifugation.

    • Resuspend the final pellet in assay buffer and determine protein concentration (e.g., using Bradford assay).

  • Binding Assay Protocol:

    • In a 96-well plate, combine cell membranes (20-40 µg protein), [125I]Peptide YY (final concentration ~50 pM), and varying concentrations of L-152804 (e.g., 10^-11 to 10^-5 M) in a total volume of 250 µL of binding buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.1% BSA, pH 7.4).

    • Define non-specific binding using a high concentration of unlabeled NPY (e.g., 1 µM).

    • Incubate the plate at room temperature for 2 hours with gentle agitation.

    • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.5% polyethyleneimine.

    • Wash the filters rapidly with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value (concentration of L-152804 that inhibits 50% of specific binding) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This functional assay measures the ability of L-152804 to block the increase in intracellular calcium induced by an NPY Y5 receptor agonist.

  • Cell Line: LM(tk-) cells stably expressing the human NPY Y5 receptor.[3]

  • Assay Protocol:

    • Plate cells in a 96-well, black-walled, clear-bottom plate and grow to confluency.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.

    • Wash the cells to remove excess dye.

    • Pre-incubate the cells with varying concentrations of L-152804 or vehicle for 15-30 minutes.

    • Measure baseline fluorescence using a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Add a fixed concentration of NPY (e.g., 100 nM) to stimulate the Y5 receptor.

    • Immediately measure the change in fluorescence intensity over time.

  • Data Analysis:

    • Quantify the agonist-induced calcium response (e.g., peak fluorescence or area under the curve).

    • Determine the IC50 value of L-152804 by plotting the inhibition of the calcium response against the concentration of L-152804 and fitting the data to a sigmoidal dose-response curve.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation start_vitro Start binding_assay Radioligand Binding Assay (Determine Ki) start_vitro->binding_assay functional_assay Calcium Mobilization Assay (Determine IC50) start_vitro->functional_assay selectivity Assess Selectivity vs. Y1, Y2, Y4 Receptors binding_assay->selectivity functional_assay->selectivity end_vitro End selectivity->end_vitro start_vivo Start animal_model Satiated Sprague-Dawley Rats start_vivo->animal_model drug_admin Intracerebroventricular (i.c.v.) or Oral (p.o.) Administration of L-152804 animal_model->drug_admin agonist_challenge i.c.v. Injection of bPP or NPY drug_admin->agonist_challenge measure_food Measure Food Intake agonist_challenge->measure_food end_vivo End measure_food->end_vivo

Caption: Experimental Workflow for the Characterization of L-152804.

In Vivo Assays

This experiment assesses the ability of L-152804 to block the orexigenic effects of NPY Y5 receptor agonists in vivo.

  • Animals: Male Sprague-Dawley rats.

  • Housing and Acclimation:

    • House rats individually in a temperature- and light-controlled environment (12:12 h light-dark cycle).

    • Provide ad libitum access to standard chow and water.

    • Handle rats daily for at least one week prior to the experiment to acclimate them to the procedures.

  • Surgical Preparation (for i.c.v. administration):

    • Anesthetize rats and place them in a stereotaxic frame.

    • Implant a permanent guide cannula into the lateral cerebral ventricle.

    • Allow at least one week for recovery from surgery.

  • Experimental Protocol:

    • Ensure rats are fully satiated by providing free access to food until the start of the experiment.

    • Administer L-152804 either intracerebroventricularly (i.c.v.; e.g., 30 µg) or orally (p.o.; e.g., 10 mg/kg).

    • After a pre-determined time (e.g., 30 minutes for i.c.v., 60 minutes for p.o.), administer an i.c.v. injection of a Y5 receptor agonist, such as bovine pancreatic polypeptide (bPP; a Y4/Y5 agonist) or NPY.

    • Immediately provide a pre-weighed amount of food.

    • Measure cumulative food intake at various time points (e.g., 1, 2, and 4 hours) by weighing the remaining food.

  • Data Analysis:

    • Compare the food intake in L-152804-treated groups to vehicle-treated control groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Conclusion

L-152804 is a highly selective and potent antagonist of the Neuropeptide Y Y5 receptor. Its mechanism of action involves the competitive blockade of NPY and PYY binding to the Y5 receptor, leading to the inhibition of downstream signaling pathways, including the modulation of intracellular calcium levels. In vivo, L-152804 effectively attenuates the orexigenic effects of Y5 receptor agonists. These properties establish L-152804 as a critical research tool for investigating the physiological and pathophysiological roles of the NPY Y5 receptor, particularly in the context of appetite regulation and energy balance. The detailed experimental protocols provided herein offer a framework for the continued investigation of this and other compounds targeting the NPYergic system.

References

L-152804: A Technical Guide to a Selective Neuropeptide Y Y5 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropeptide Y (NPY) is a 36-amino acid peptide neurotransmitter that is widely distributed in the central and peripheral nervous systems. It is involved in a plethora of physiological processes, including the regulation of food intake, energy expenditure, and circadian rhythms. NPY exerts its effects through a family of G protein-coupled receptors (GPCRs), of which the Y5 receptor subtype is of particular interest to researchers in the field of obesity and metabolic disorders. The NPY Y5 receptor is densely expressed in hypothalamic nuclei known to regulate feeding behavior, and its activation has been shown to potently stimulate food intake.

L-152804 is a potent and selective, non-peptide antagonist of the neuropeptide Y Y5 receptor. Its ability to be administered orally and to penetrate the blood-brain barrier makes it a valuable pharmacological tool for investigating the physiological roles of the Y5 receptor in both central and peripheral systems.[1][2] This technical guide provides an in-depth overview of L-152804, including its binding and functional characteristics, the signaling pathways it modulates, and detailed experimental protocols for its characterization.

Quantitative Data Summary

The following tables summarize the key quantitative data for L-152804, facilitating a clear comparison of its pharmacological properties.

Table 1: Binding Affinity of L-152804 for Neuropeptide Y Receptors

Receptor SubtypeSpeciesRadioligandKi (nM)
Y5Human[125I]Peptide YY26[1]
Y5Rat[125I]Peptide YY31[1]

Table 2: In Vitro Functional Antagonism of L-152804

AssayCell LineAgonistIC50 (nM)
Calcium MobilizationLMtk cells expressing human Y5 receptorsNeuropeptide Y (100 nM)210[1]

Table 3: In Vivo Efficacy of L-152804 on Food Intake in Satiated Sprague-Dawley Rats

Agonist (Intracerebroventricular)L-152804 Dose and RouteOutcome
Bovine Pancreatic Peptide (bPP; 5 µg)30 µg (ICV)Significantly inhibited food intake[1]
Bovine Pancreatic Peptide (bPP; 5 µg)10 mg/kg (Oral)Significantly inhibited food intake[1]
Neuropeptide Y (NPY; 5 µg)Not specifiedDid not significantly inhibit food intake[1]

Neuropeptide Y Y5 Receptor Signaling Pathway

The neuropeptide Y Y5 receptor is a Gi protein-coupled receptor.[3] Upon activation by an agonist such as NPY, the Gαi subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4] This inhibition of the cAMP/PKA pathway is a key signaling event. Additionally, Y5 receptor activation can lead to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC).[5] These events can subsequently activate the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[6] Furthermore, Y5 receptor signaling has been shown to involve the activation of the small GTPase RhoA, which plays a role in cytoskeleton remodeling and cell motility.[7]

Y5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NPY NPY Y5R Y5 Receptor NPY->Y5R G_protein Gαiβγ Y5R->G_protein Activation RhoA_GDP RhoA-GDP Y5R->RhoA_GDP Activation AC Adenylyl Cyclase G_protein->AC Inhibition PLC PLC G_protein->PLC Activation cAMP cAMP AC->cAMP IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ATP ATP PKA PKA cAMP->PKA Activation PIP2 PIP2 Ca2_ER Ca2+ (ER) IP3->Ca2_ER PKC PKC DAG->PKC Activation Ca2_cyto Ca2+ (Cytosol) Ca2_ER->Ca2_cyto Release Ca2_cyto->PKC Activation MEK MEK PKC->MEK Activation ERK ERK1/2 MEK->ERK Activation Gene_Expression Gene Expression & Proliferation ERK->Gene_Expression RhoA_GTP RhoA-GTP RhoA_GDP->RhoA_GTP Cell_Motility Cell Motility RhoA_GTP->Cell_Motility

Caption: NPY Y5 receptor signaling pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of L-152804 are provided below.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

Radioligand_Binding_Workflow prep 1. Membrane Preparation (e.g., from cells expressing Y5R) incubation 2. Incubation - Membranes - Radioligand ([125I]PYY) - Unlabeled Ligand (L-152804 or control) prep->incubation separation 3. Separation of Bound and Free Ligand (Rapid filtration through glass fiber filters) incubation->separation counting 4. Quantification of Bound Radioactivity (Scintillation counting) separation->counting analysis 5. Data Analysis - Determine IC50 - Calculate Ki using Cheng-Prusoff equation counting->analysis

Caption: Workflow for a radioligand binding assay.

Methodology:

  • Membrane Preparation:

    • Culture cells expressing the human or rat Y5 receptor (e.g., HEK293 or LMtk cells) to confluence.

    • Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [125I]Peptide YY), and varying concentrations of the unlabeled test compound (L-152804).

    • For total binding, omit the unlabeled compound. For non-specific binding, include a high concentration of a non-radiolabeled NPY analog.

    • Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 2 hours).

  • Separation and Quantification:

    • Terminate the binding reaction by rapid filtration through glass fiber filters (pre-soaked in a solution like polyethyleneimine to reduce non-specific binding) using a cell harvester.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding.

    • Plot the specific binding as a function of the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assay (Calcium Mobilization)

This assay is used to determine the functional antagonistic activity of a compound by measuring its ability to inhibit agonist-induced increases in intracellular calcium.

Calcium_Mobilization_Workflow cell_prep 1. Cell Preparation (Seed cells expressing Y5R in a 96-well plate) dye_loading 2. Dye Loading (Incubate cells with a calcium-sensitive fluorescent dye, e.g., Fluo-4 AM) cell_prep->dye_loading antagonist_add 3. Antagonist Addition (Add varying concentrations of L-152804) dye_loading->antagonist_add agonist_add 4. Agonist Addition (Add a fixed concentration of an agonist, e.g., NPY) antagonist_add->agonist_add measurement 5. Measurement of Fluorescence (Use a fluorescence plate reader to measure changes in intracellular calcium) agonist_add->measurement analysis 6. Data Analysis (Determine the IC50 of the antagonist) measurement->analysis

Caption: Workflow for a calcium mobilization assay.

Methodology:

  • Cell Culture and Plating:

    • Culture cells stably expressing the human Y5 receptor (e.g., LMtk cells) in appropriate media.

    • Seed the cells into 96-well, black-walled, clear-bottom plates and allow them to adhere and grow to a suitable confluence.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor (e.g., probenecid) to prevent dye leakage.

    • Remove the cell culture medium and add the dye-loading buffer to each well.

    • Incubate the plate at 37°C for approximately 1 hour to allow the cells to take up the dye.

  • Assay Performance:

    • Place the plate in a fluorescence plate reader capable of kinetic measurements.

    • Add varying concentrations of the antagonist (L-152804) to the wells and incubate for a short period.

    • Initiate the fluorescence reading and, after establishing a baseline, add a fixed concentration of an agonist (e.g., NPY) to stimulate the Y5 receptor.

    • Continuously record the fluorescence intensity over time to measure the change in intracellular calcium concentration.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the response of the agonist alone (100%) and a vehicle control (0%).

    • Plot the normalized response as a function of the logarithm of the antagonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the antagonist.

In Vivo Feeding Studies in Rodents

These studies are designed to evaluate the effect of a compound on food intake in a living organism.

Feeding_Study_Workflow acclimation 1. Animal Acclimation (House rats in individual cages and acclimate to handling and experimental conditions) cannulation 2. Surgical Preparation (for ICV studies) (Implant a cannula into the cerebroventricle) acclimation->cannulation fasting 3. Food Deprivation (optional) (Fast animals overnight to stimulate feeding) cannulation->fasting drug_admin 4. Drug Administration (Administer L-152804 via the desired route, e.g., oral gavage or ICV injection) fasting->drug_admin agonist_admin 5. Agonist Administration (for stimulated feeding) (Administer an agonist, e.g., bPP, via ICV injection) drug_admin->agonist_admin food_presentation 6. Food Presentation (Provide a pre-weighed amount of food) agonist_admin->food_presentation measurement 7. Measurement of Food Intake (Weigh the remaining food at specific time points) food_presentation->measurement analysis 8. Data Analysis (Compare food intake between treatment groups) measurement->analysis

Caption: Workflow for an in vivo feeding study.

Methodology:

  • Animal Preparation:

    • Use adult male Sprague-Dawley rats, individually housed in a controlled environment (temperature, light-dark cycle).

    • For intracerebroventricular (ICV) administration, surgically implant a guide cannula into a cerebral ventricle (e.g., the lateral or third ventricle) under anesthesia. Allow for a recovery period.

    • Acclimate the animals to the experimental procedures, including handling and mock injections or gavage.

  • Experimental Procedure:

    • Animals may be satiated (with free access to food and water) or food-deprived for a period (e.g., 18 hours) to stimulate a robust feeding response.

    • Administer L-152804 or its vehicle via the desired route (e.g., oral gavage, intraperitoneal injection, or ICV injection).

    • After a predetermined pretreatment time, administer the Y5 receptor agonist (e.g., bovine pancreatic peptide) or saline via the ICV route.

    • Immediately after agonist administration, present the animals with a pre-weighed amount of standard chow.

  • Data Collection and Analysis:

    • Measure the amount of food consumed at various time points (e.g., 1, 2, and 4 hours) by weighing the remaining food and any spillage.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare food intake between the different treatment groups.

Pharmacokinetic and Pharmacodynamic Properties

The pharmacodynamics of L-152804 are characterized by its dose-dependent inhibition of agonist-induced food intake.[2] The duration of its anorectic effect in preclinical models would be a valuable piece of information for designing longer-term studies.

Conclusion

L-152804 is a well-characterized, potent, and selective antagonist of the neuropeptide Y Y5 receptor. Its favorable in vitro and in vivo pharmacological profile, including oral bioavailability and brain penetrance, establishes it as a valuable research tool for elucidating the physiological and pathophysiological roles of the Y5 receptor. The data and experimental protocols presented in this technical guide provide a comprehensive resource for researchers utilizing L-152804 in their investigations into energy homeostasis, obesity, and other NPY-mediated processes.

References

The Discovery and Synthesis of L-152,804: A Technical Guide to a Potent and Selective NPY Y5 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-152,804 is a potent and selective, non-peptide antagonist of the Neuropeptide Y (NPY) Y5 receptor, a G-protein coupled receptor implicated in the regulation of food intake and energy balance. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of L-152,804. It includes a summary of its pharmacological data, detailed experimental protocols for its evaluation, and visual representations of its mechanism of action and the workflows used for its characterization. This document is intended to serve as a valuable resource for researchers in the fields of pharmacology, medicinal chemistry, and drug development who are interested in the NPY system and the development of anti-obesity therapeutics.

Introduction

Neuropeptide Y (NPY) is a 36-amino acid neurotransmitter that is widely distributed in the central nervous system and plays a crucial role in regulating various physiological processes, including appetite, energy homeostasis, and circadian rhythms. NPY exerts its effects through a family of G-protein coupled receptors (GPCRs), of which the Y5 receptor subtype is of particular interest due to its pronounced role in mediating the orexigenic (appetite-stimulating) effects of NPY. The development of selective antagonists for the NPY Y5 receptor has therefore been a key strategy in the pursuit of novel anti-obesity drugs.

L-152,804, a xanthenone derivative, emerged from these efforts as a potent and selective antagonist of the human NPY Y5 receptor.[1][2] It exhibits high binding affinity for the Y5 receptor and demonstrates in vivo efficacy in reducing food intake, highlighting its potential as a therapeutic agent for the management of obesity. This guide details the key scientific data and methodologies related to this important research molecule.

Quantitative Pharmacological Data

The pharmacological profile of L-152,804 has been characterized through a series of in vitro and in vivo studies. The key quantitative data are summarized in the tables below for ease of comparison.

Table 1: In Vitro Binding Affinity and Functional Activity of L-152,804

ParameterSpeciesReceptorValueReference
Ki HumanY526 nM[1][2]
RatY531 nM[2]
Selectivity HumanY1, Y2, Y4>300-fold[1]
IC50 HumanY5210 nM[2]

Table 2: In Vivo Efficacy of L-152,804

Administration RouteDoseSpeciesModelEffectReference
Intracerebroventricular (i.c.v.)30 µgRatbPP-induced feedingSignificant inhibition of food intake[2]
Oral (p.o.)10 mg/kgRatbPP-induced feedingSignificant inhibition of food intake[2]

Synthesis of L-152,804

L-152,804, with the chemical name 9-(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)-3,3-dimethyl-2,3,4,9-tetrahydro-1H-xanthen-1-one, is a xanthenone derivative. While a specific, detailed synthesis protocol from its original discovery is not publicly available, its structure strongly suggests a synthesis route based on the well-established, acid-catalyzed, three-component condensation reaction of an aromatic aldehyde, a cyclic 1,3-dicarbonyl compound, and another active methylene (B1212753) compound.

Based on analogous syntheses of similar xanthenone structures, the following protocol is proposed:

Proposed Synthesis Protocol:

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product A Dimedone C L-152,804 A->C B 2-Hydroxybenzaldehyde B->C Catalyst Catalyst (e.g., p-TSA, L-proline) Catalyst->C Solvent Solvent (e.g., Ethanol, Acetonitrile) Solvent->C Heat Heat (Reflux) Heat->C

Caption: Proposed reaction scheme for the synthesis of L-152,804.

Materials:

  • Dimedone (5,5-dimethyl-1,3-cyclohexanedione)

  • 2-Hydroxybenzaldehyde

  • Catalyst (e.g., p-toluenesulfonic acid, L-proline, or another suitable acid or organocatalyst)

  • Solvent (e.g., ethanol, acetonitrile, or a similar polar solvent)

  • Standard laboratory glassware for reflux and purification

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2 equivalents of dimedone and 1 equivalent of 2-hydroxybenzaldehyde in the chosen solvent.

  • Catalyst Addition: Add a catalytic amount of the chosen acid or organocatalyst to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain the temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion of the reaction, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel to yield the pure L-152,804.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of L-152,804.

NPY Y5 Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of L-152,804 for the NPY Y5 receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human or rat NPY Y5 receptor (e.g., HEK293, CHO cells).

  • Radioligand: [125I]-Peptide YY ([125I]-PYY) or another suitable radiolabeled Y5 receptor agonist.

  • L-152,804 at various concentrations.

  • Non-specific binding control: A high concentration of unlabeled NPY or another potent Y5 receptor ligand.

  • Assay buffer: e.g., 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, 0.1% BSA, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, [125I]-PYY (at a concentration near its Kd), and varying concentrations of L-152,804 in the assay buffer. For total binding, omit L-152,804. For non-specific binding, add a high concentration of unlabeled NPY.

  • Equilibration: Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate the bound from the free radioligand.

  • Washing: Wash the filters several times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of L-152,804. Use non-linear regression analysis (e.g., using Prism software) to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of L-152,804 to inhibit the NPY-induced increase in intracellular calcium concentration.

Materials:

  • A cell line stably expressing the human NPY Y5 receptor and a G-protein that couples to the calcium signaling pathway (e.g., Gαqi or Gαq/i5 chimera).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

  • NPY (agonist).

  • L-152,804 at various concentrations.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • A fluorescence plate reader with kinetic reading capabilities and automated injection.

Procedure:

  • Cell Plating: Seed the cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's protocol. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells with assay buffer to remove any excess extracellular dye.

  • Pre-incubation with Antagonist: Add varying concentrations of L-152,804 to the wells and incubate for a short period (e.g., 15-30 minutes) at 37°C.

  • Fluorescence Measurement: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence for a few seconds.

  • Agonist Injection and Kinetic Reading: Use the plate reader's injector to add a fixed concentration of NPY (typically a concentration that gives a submaximal to maximal response, e.g., EC80) to each well and immediately begin recording the fluorescence intensity over time (e.g., every 1-2 seconds for 1-2 minutes).

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the peak fluorescence response for each well. Plot the peak response against the log concentration of L-152,804. Use non-linear regression to determine the IC50 value, which represents the concentration of L-152,804 that inhibits 50% of the NPY-induced calcium response.

In Vivo Bovine Pancreatic Polypeptide (bPP)-Induced Feeding Study in Rats

This in vivo assay evaluates the ability of L-152,804 to block the orexigenic effects of a Y5 receptor agonist.

Materials:

  • Male Sprague-Dawley rats.

  • Bovine Pancreatic Polypeptide (bPP) - a Y4/Y5 receptor agonist.

  • L-152,804.

  • Vehicle for drug administration (e.g., for oral administration: 0.5% methylcellulose (B11928114) in water; for i.c.v. injection: sterile saline).

  • Stereotaxic apparatus for i.c.v. injections.

  • Metabolic cages for monitoring food intake.

Procedure:

  • Animal Acclimation and Cannulation (for i.c.v. studies): Acclimate the rats to the housing conditions and handling for at least one week. For i.c.v. administration, surgically implant a guide cannula into the lateral ventricle of the brain under anesthesia using a stereotaxic apparatus. Allow the animals to recover for at least one week post-surgery.

  • Fasting: To ensure a robust feeding response, fast the animals for a period (e.g., 18-24 hours) before the experiment, with free access to water.

  • Drug Administration:

    • Oral (p.o.): Administer L-152,804 or vehicle by oral gavage at a specific time point before the agonist injection (e.g., 60 minutes).

    • Intracerebroventricular (i.c.v.): Administer L-152,804 or vehicle directly into the lateral ventricle through the implanted cannula.

  • Agonist Administration: At time zero, administer bPP via i.c.v. injection to stimulate food intake.

  • Food Intake Measurement: Immediately after the bPP injection, return the rats to their cages with a pre-weighed amount of food. Measure the cumulative food intake at various time points (e.g., 1, 2, and 4 hours).

  • Data Analysis: Compare the food intake of the L-152,804-treated group to the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA) to determine if L-152,804 significantly inhibits bPP-induced feeding.

Signaling Pathways and Experimental Workflows

NPY Y5 Receptor Signaling Pathway

The NPY Y5 receptor is a member of the G-protein coupled receptor (GPCR) superfamily. Upon binding of its endogenous ligand, NPY, the receptor undergoes a conformational change that activates intracellular signaling cascades.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NPY NPY Y5R NPY Y5 Receptor NPY->Y5R Binds to G_protein Gi/o Protein Y5R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP cAMP AC->cAMP Converts ATP to IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG ATP ATP PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered gene expression, neurotransmitter release) PKA->Cellular_Response PIP2 PIP2 Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC PKC DAG->PKC Activates Ca_release->Cellular_Response MAPK_cascade MAPK Cascade (ERK1/2) PKC->MAPK_cascade Activates MAPK_cascade->Cellular_Response

Caption: NPY Y5 receptor signaling pathway.

Experimental Workflow for Screening NPY Y5 Receptor Antagonists

The discovery of novel NPY Y5 receptor antagonists like L-152,804 typically follows a structured screening cascade.

G cluster_workflow Screening Workflow start Compound Library primary_screen Primary Screen: High-Throughput Binding Assay (e.g., Radioligand Binding) start->primary_screen hits Initial Hits primary_screen->hits functional_assay Secondary Screen: In Vitro Functional Assay (e.g., Calcium Mobilization) hits->functional_assay potent_antagonists Potent Antagonists functional_assay->potent_antagonists selectivity_panel Selectivity Profiling: Binding to other NPY Receptors (Y1, Y2, Y4) potent_antagonists->selectivity_panel selective_antagonists Selective Antagonists selectivity_panel->selective_antagonists in_vivo_testing In Vivo Efficacy: Feeding Studies in Rodents selective_antagonists->in_vivo_testing lead_candidate Lead Candidate (e.g., L-152,804) in_vivo_testing->lead_candidate

Caption: Experimental workflow for NPY Y5 antagonist screening.

Conclusion

L-152,804 stands as a significant tool compound for the study of the NPY Y5 receptor and its role in energy homeostasis. Its high potency and selectivity, coupled with its oral bioavailability and central nervous system penetration, make it an invaluable asset for both in vitro and in vivo research. The data and protocols presented in this technical guide provide a comprehensive resource for scientists working to further elucidate the physiological functions of the NPY Y5 receptor and to develop next-generation therapeutics targeting this important pathway.

References

L-152804 (CAS Number: 6508-43-6): A Technical Whitepaper on a Selective Neuropeptide Y Y5 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of L-152804, a potent and selective non-peptide antagonist of the Neuropeptide Y (NPY) Y5 receptor. L-152804 has been investigated for its potential therapeutic applications, primarily in the regulation of food intake and energy homeostasis. This guide synthesizes key data on its chemical properties, biological activity, mechanism of action, and relevant experimental protocols.

Core Compound Information

L-152804, with the chemical name 2-(3,3-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-xanthen-9-yl)-5,5-dimethylcyclohexane-1,3-dione, is a small molecule that has been instrumental in elucidating the physiological roles of the NPY Y5 receptor.

PropertyValueReference
CAS Number 6508-43-6[1]
Molecular Formula C23H26O4[2]
Molecular Weight 366.46 g/mol [2]
Melting Point 207-208 °C[3]
Boiling Point 513.7±50.0 °C (Predicted)[3]
Density 1.20±0.1 g/cm3 (Predicted)[3]
Solubility Soluble to 100 mM in DMSO[2]
Storage Desiccate at +4°C[2][3]

Biological Activity and Selectivity

L-152804 is characterized by its high affinity and selectivity for the human Neuropeptide Y Y5 receptor (hY5). This selectivity is crucial for its utility as a research tool and potential therapeutic agent, minimizing off-target effects.

ParameterSpeciesValueReference
Ki (hY5) Human26 nM[4][5][6]
Ki (rY5) Rat31 nM[4][6]
IC50 (hY5) Human210 nM (inhibition of NPY-induced Ca2+ increase)[4][6]
Selectivity ->300-fold over hY1, hY2, and hY4 receptors[2]

Mechanism of Action: NPY Y5 Receptor Signaling

The NPY Y5 receptor is a G-protein coupled receptor (GPCR) primarily coupled to Gi/o proteins.[7] Upon binding of endogenous ligands like Neuropeptide Y, the receptor initiates a signaling cascade that influences various cellular processes. L-152804 acts as a competitive antagonist, blocking the binding of NPY and thereby inhibiting these downstream effects.

The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, activation of the Y5 receptor has been shown to stimulate the mitogen-activated protein kinase (MAPK/ERK) pathway and the RhoA pathway, which are involved in cell growth and motility, respectively.[4][5][8]

NPY_Y5_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NPY Neuropeptide Y (NPY) Y5R NPY Y5 Receptor NPY->Y5R Binds & Activates L152804 L-152804 L152804->Y5R Binds & Blocks G_protein Gi/o Protein Y5R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ERK_pathway MAPK/ERK Pathway G_protein->ERK_pathway Activates RhoA_pathway RhoA Pathway G_protein->RhoA_pathway Activates ATP ATP cAMP cAMP ATP->cAMP Converts to PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered food intake, cell growth) PKA->Cellular_Response Modulates ERK_pathway->Cellular_Response Modulates RhoA_pathway->Cellular_Response Modulates

NPY Y5 Receptor Signaling Pathway Antagonized by L-152804.

Synthesis

The synthesis of L-152804 involves the condensation of 5,5-dimethylcyclohexane-1,3-dione (B117516) with an appropriate aldehyde to form the xanthenone core structure.[9][10][11] A general approach involves the reaction of 5,5-dimethylcyclohexane-1,3-dione (dimedone) with an aryl aldehyde in the presence of a catalyst.[10] This is a multi-step process that can be adapted to produce a variety of substituted xanthenones.

Synthesis_Workflow Reactant1 5,5-Dimethylcyclohexane-1,3-dione Intermediate Intermediate Adduct Reactant1->Intermediate Reactant2 Aryl Aldehyde Reactant2->Intermediate Catalyst Catalyst Catalyst->Intermediate Condensation Final_Product L-152804 Core Structure (2,3,4,9-tetrahydro-1H-xanthen-1-one derivative) Intermediate->Final_Product Cyclization

Generalized Synthesis Workflow for the Xanthenone Core of L-152804.

Preclinical Studies and In Vivo Efficacy

L-152804 has demonstrated significant effects on food intake and body weight in preclinical models. It is orally active and centrally penetrant, making it a valuable tool for in vivo studies.[4][6]

Anorexigenic Effects
  • Bovine Pancreatic Polypeptide (bPP)-Induced Feeding: Intracerebroventricular (i.c.v.) administration of 30 µg or oral administration of 10 mg/kg of L-152804 significantly inhibited food intake induced by i.c.v.-injected bPP (a Y4/Y5 agonist) in satiated rats.[4][6]

  • NPY-Induced Feeding: Interestingly, L-152804 did not significantly inhibit food intake induced by i.c.v. administration of NPY (a Y1, Y2, Y5 agonist), suggesting a complex interplay of NPY receptors in feeding regulation.[4][6]

  • Diet-Induced Obesity: In diet-induced obese mice, a Y5 antagonist caused weight loss by modulating both food intake and energy expenditure.[3][12] A pair-feeding study revealed that the weight loss was not solely due to reduced food intake, as the antagonist-treated group showed increased thermogenesis compared to the pair-fed group.[3][12]

Effects on Alcohol Self-Administration
  • L-152804 has been shown to decrease alcohol self-administration in inbred alcohol-preferring (iP) rats, suggesting a role for the NPY Y5 receptor in the reinforcing effects of alcohol.[2]

Clinical Trials

A thorough review of the literature and clinical trial registries indicates that while other NPY Y5 receptor antagonists, such as MK-0557, have been evaluated in clinical trials for obesity, there is no publicly available information on clinical trials conducted specifically with L-152804.[12][13] The results with MK-0557 showed statistically significant but not clinically meaningful weight loss, suggesting that targeting only the NPY5R may not be sufficient for a robust anti-obesity therapy in humans.[12]

Experimental Protocols

The following are generalized protocols for key experiments cited in the study of L-152804 and other NPY Y5 receptor antagonists.

Radioligand Binding Assay (In Vitro)

This assay is used to determine the binding affinity (Ki) of L-152804 for the NPY Y5 receptor.

  • Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK293 or CHO) stably expressing the human NPY Y5 receptor. Cells are harvested, homogenized in a buffered solution, and subjected to differential centrifugation to isolate the membrane fraction.[2][10] The final membrane pellet is resuspended in a binding buffer.

  • Binding Reaction: In a multi-well plate, the membrane preparation is incubated with a radiolabeled ligand (e.g., [125I]PYY) and varying concentrations of the unlabeled competitor compound (L-152804). The incubation is carried out at a specific temperature for a set duration to reach equilibrium.[6][14]

  • Separation and Detection: The bound radioligand is separated from the free radioligand by rapid vacuum filtration through glass fiber filters. The radioactivity retained on the filters is then quantified using a scintillation counter.[2][6]

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.[10]

Binding_Assay_Workflow Start Start Membrane_Prep Prepare Membranes from Y5R-expressing cells Start->Membrane_Prep Incubation Incubate Membranes with Radioligand and L-152804 Membrane_Prep->Incubation Filtration Separate Bound and Free Ligand via Vacuum Filtration Incubation->Filtration Counting Quantify Radioactivity Filtration->Counting Analysis Calculate IC50 and Ki Counting->Analysis End End Analysis->End

References

L-152804: A Technical Guide to a Selective Neuropeptide Y Y5 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of L-152804, a potent and selective non-peptide antagonist of the Neuropeptide Y (NPY) Y5 receptor. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly in the areas of obesity, metabolic disorders, and alcoholism.

Chemical Structure and Properties

L-152804, with the IUPAC name 5,5-Dimethyl-2-(2,3,4,9-tetrahydro-3,3-dimethyl-1-oxo-1H-xanthen-9-yl)-1,3-cyclohexanedione, is a structurally complex small molecule.[1] Its chemical identity and key properties are summarized in the tables below.

Table 1: Chemical Identification of L-152804
IdentifierValue
IUPAC Name 5,5-Dimethyl-2-(2,3,4,9-tetrahydro-3,3-dimethyl-1-oxo-1H-xanthen-9-yl)-1,3-cyclohexanedione
CAS Number 6508-43-6[1]
Molecular Formula C₂₃H₂₆O₄[1]
SMILES CC1(C)CC(=O)C(C(=O)C1)C2C3=CC=CC=C3OC4=C2C(=O)CC(C4)(C)C
InChI Key XQDXIHYKAGHZRX-UHFFFAOYSA-N
Table 2: Physicochemical Properties of L-152804
PropertyValueSource
Molecular Weight 366.46 g/mol [1]
Appearance White to off-white solid[2]
Solubility Soluble to 100 mM in DMSO[1]
Storage Desiccate at +4°C[1]

Pharmacological Properties

L-152804 is a potent and highly selective antagonist for the Neuropeptide Y Y5 receptor, a G-protein coupled receptor predominantly expressed in the central nervous system and implicated in the regulation of food intake and energy balance.

Table 3: Pharmacological Profile of L-152804
ParameterValueSpecies
Kᵢ (Y5 Receptor) 26 nMHuman[3][4]
Selectivity >300-fold over hY1, hY2, and hY4 receptorsHuman[3]
Biological Activity Orally active, centrally penetrantin vivo[3][4]

Mechanism of Action and Signaling Pathway

The NPY Y5 receptor is a Gαi-coupled receptor. Upon activation by its endogenous ligand, Neuropeptide Y, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. L-152804 exerts its antagonistic effect by binding to the Y5 receptor and preventing this signaling cascade. The downstream effects of Y5 receptor activation include the modulation of various kinases, such as the extracellular signal-regulated kinase (ERK1/2), and the activation of the RhoA pathway, which is involved in cell motility.[5]

NPY_Y5_Signaling_Pathway Neuropeptide Y Y5 Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space NPY Neuropeptide Y (NPY) Y5R NPY Y5 Receptor NPY->Y5R Binds and Activates G_protein Gαi/o Protein Y5R->G_protein Activates L152804 L-152804 L152804->Y5R Binds and Antagonizes AC Adenylyl Cyclase (AC) G_protein->AC Inhibits ERK ↑ ERK1/2 Activation G_protein->ERK Leads to RhoA ↑ RhoA Activation G_protein->RhoA Leads to cAMP ↓ cAMP Cellular_Response Modulation of Food Intake cAMP->Cellular_Response Impacts ERK->Cellular_Response Impacts RhoA->Cellular_Response Impacts Radioligand_Binding_Assay_Workflow Radioligand Binding Assay Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Prepare_Reagents Prepare Reagents: - Cell Membranes (Y5R) - [¹²⁵I]-PYY - L-152804 dilutions - Buffers Incubation Incubate: - Membranes - [¹²⁵I]-PYY - L-152804 Prepare_Reagents->Incubation Filtration Rapid Filtration (Glass Fiber Filters) Incubation->Filtration Washing Wash Filters (Ice-cold Buffer) Filtration->Washing Counting Gamma Counting (Measure Radioactivity) Washing->Counting Data_Analysis Data Analysis: - Calculate Specific Binding - Determine IC₅₀ and Kᵢ Counting->Data_Analysis

References

The NPY Y5 Receptor: A Core Regulator of Appetite and Energy Homeostasis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Neuropeptide Y (NPY), a potent orexigenic peptide within the central nervous system, exerts its profound influence on appetite and energy balance through a family of G-protein coupled receptors.[1] Among these, the NPY Y5 receptor has emerged as a critical mediator of NPY's effects on food intake, making it a key area of investigation for the development of therapeutics targeting obesity and eating disorders. This technical guide provides a comprehensive overview of the role of the NPY Y5 receptor in appetite regulation, detailing its signaling pathways, the quantitative impact of its modulation, and the experimental protocols utilized in its study.

Core Function and Hypothalamic Role

The NPY Y5 receptor is predominantly expressed in the hypothalamus, a brain region integral to the regulation of feeding behavior.[1] Specifically, it is found in key nuclei such as the paraventricular nucleus (PVN), which is a critical site for the integration of signals controlling food intake.[2] Activation of the Y5 receptor by NPY stimulates food intake, with a notable preferential effect on carbohydrate consumption.[1] This orexigenic action involves a decrease in the latency to begin eating, an increase in the motivation to eat, and a delay in the onset of satiety, ultimately leading to larger meal sizes.[1]

Signaling Pathways of the NPY Y5 Receptor

The NPY Y5 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gαi proteins.[3] Upon binding of NPY or a Y5-selective agonist, the receptor undergoes a conformational change, leading to the dissociation of the G protein subunits and the initiation of downstream signaling cascades.

The primary and most well-established signaling pathway involves the inhibition of adenylyl cyclase . This leads to a decrease in intracellular cyclic AMP (camp) levels.[3][4] The reduction in cAMP subsequently decreases the activity of protein kinase A (PKA), a key enzyme in numerous cellular processes, including the regulation of energy metabolism.

Recent evidence also points to the involvement of other signaling pathways. Activation of the Y5 receptor has been shown to stimulate the RhoA signaling pathway , which is implicated in cytoskeleton remodeling and cell motility.[5][6] Furthermore, studies have demonstrated that Y5 receptor activation can lead to the phosphorylation and activation of extracellular signal-regulated kinase (ERK) , a component of the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and proliferation.[7][8]

NPY_Y5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NPY NPY Y5R NPY Y5 Receptor NPY->Y5R Binds to G_protein Gαi/βγ Y5R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits RhoA RhoA G_protein->RhoA Activates ERK ERK G_protein->ERK Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Appetite_Stimulation Appetite Stimulation PKA->Appetite_Stimulation Modulates RhoA->Appetite_Stimulation Contributes to ERK->Appetite_Stimulation Contributes to

Quantitative Effects of Y5 Receptor Modulation on Food Intake

The development of selective agonists and antagonists for the NPY Y5 receptor has allowed for the quantitative assessment of its role in appetite. The following tables summarize findings from key preclinical studies.

NPY Y5 Receptor Agonists and Food Intake in Rodents
Compound Species Dose Route of Administration Effect on Food Intake
NPYRat0.7-7.0 nmolIntracerebroventricular (ICV)Dose-dependent increase.[9]
[D-Trp³²]NPYRat-ICVSignificant increase in food intake.[10]
NPY(2-36)Rat0.7-7.0 nmolICVSimilar increase to NPY.[9]
[Leu³¹,Pro³⁴]NPYRat-ICVPartial agonism, flatter dose-response curve.[9]
D-Trp³⁴NPYMouse5 and 10 µ g/day ICV infusionProduced hyperphagia.[5]
[cPP¹⁻⁷,NPY¹⁹⁻²³,Ala³¹,Aib³²,Gln³⁴]hPPGuinea Pig-Third ventriclePotently stimulated feeding, two-fold compared to NPY.[11]
NPY Y5 Receptor Antagonists and Food Intake in Rodents
Compound Species Dose Route of Administration Effect on Food Intake
CGP 71683ARat1-100 mg/kgIntraperitoneal (IP)Dose-dependently inhibited food intake in 24-h fasted and diabetic rats.[12]
Unnamed Y5R antagonistMouse (Diet-induced obese)30 or 100 mg/kgOral gavageSuppressed body weight gain.[13]
S 25585Rat5.0 and 7.5 mg/kgIPSignificantly decreased overfeeding induced by ICV NPY.[14]
MK-0557Human--Caused modest weight loss in a 1-year clinical trial.[15]
S-234462Mouse (Diet-induced obese)--Significantly decreased body weight gain and food intake over 5 weeks.[16]

Experimental Protocols

A variety of sophisticated experimental techniques are employed to investigate the function and signaling of the NPY Y5 receptor. Below are detailed methodologies for key assays.

Radioligand Binding Assay

This assay is fundamental for determining the affinity of compounds for the NPY Y5 receptor.

Materials:

  • Cell membranes prepared from cells expressing the NPY Y5 receptor.

  • Radioligand (e.g., ¹²⁵I-PYY or a selective Y5 radioligand like [¹²⁵I][hPP1–17, Ala31, Aib32]NPY).[2][17]

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).

  • Non-specific binding control (a high concentration of unlabeled NPY).

  • Glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI).

  • Scintillation counter.

Procedure:

  • Prepare a dilution series of the test compound.

  • In a 96-well plate, add cell membranes, the radioligand at a concentration near its Kd, and either buffer (for total binding), the non-specific binding control, or varying concentrations of the test compound.

  • Incubate the plate to allow binding to reach equilibrium (e.g., 60 minutes at 30°C with gentle agitation).[18]

  • Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) and subsequently the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Radioligand_Binding_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Cell Membranes - Radioligand - Test Compound Dilutions - Buffers start->prepare_reagents plate_setup Set up 96-well plate: - Total Binding (Membranes + Radioligand) - Non-specific Binding (Membranes + Radioligand + excess unlabeled ligand) - Competition Binding (Membranes + Radioligand + Test Compound) prepare_reagents->plate_setup incubation Incubate to reach equilibrium plate_setup->incubation filtration Rapidly filter through glass fiber filters incubation->filtration wash Wash filters to remove unbound radioligand filtration->wash counting Measure radioactivity with scintillation counter wash->counting analysis Data Analysis: - Calculate specific binding - Determine IC50 and Ki values counting->analysis end End analysis->end

In Vivo Feeding Study in Rodents

This protocol outlines a typical experiment to assess the effect of a Y5 receptor modulator on food intake in a diet-induced obesity model.

1. Animal Model and Diet-Induced Obesity (DIO):

  • Use male C57BL/6J mice, a strain susceptible to DIO.

  • At 8 weeks of age, randomize mice into two groups: a control group fed a standard chow diet and a DIO group fed a high-fat diet (e.g., 45% kcal from fat) for a period of 15 weeks to induce obesity.[13][19]

  • Monitor body weight and food intake weekly.

2. Intracerebroventricular (ICV) Cannula Implantation:

  • For central administration of compounds, surgically implant a guide cannula into the lateral ventricle of the brain using a stereotaxic frame.

  • Allow animals to recover for at least one week post-surgery.

3. Compound Administration and Feeding Measurement:

  • Acclimate the mice to the feeding measurement apparatus (e.g., metabolic cages).

  • Administer the test compound (Y5 agonist or antagonist) or vehicle via ICV injection. A free-hand injection technique with brief isoflurane (B1672236) anesthesia can also be used for rapid and reliable delivery.[20]

  • Immediately after injection, return the mice to their cages with pre-weighed food.

  • Measure cumulative food intake at various time points (e.g., 1, 2, 4, and 24 hours) post-injection by weighing the remaining food.

  • For chronic studies, compounds can be administered daily via oral gavage or continuous infusion using osmotic pumps.[5][13]

4. Data Analysis:

  • Compare the food intake between the compound-treated group and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).

In_Vivo_Feeding_Study_Workflow start Start animal_model Select Animal Model (e.g., C57BL/6J mice) start->animal_model dio_induction Induce Diet-Induced Obesity (DIO) (High-fat diet for ~15 weeks) animal_model->dio_induction cannulation Intracerebroventricular (ICV) Cannula Implantation (optional) dio_induction->cannulation recovery Surgical Recovery (~1 week) cannulation->recovery acclimation Acclimate to Feeding Cages recovery->acclimation administration Administer Test Compound or Vehicle (ICV, gavage, or infusion) acclimation->administration measurement Measure Cumulative Food Intake (at 1, 2, 4, 24 hours) administration->measurement analysis Statistical Analysis of Food Intake Data measurement->analysis end End analysis->end

cAMP Accumulation Assay

This functional assay measures the ability of a compound to modulate the inhibition of adenylyl cyclase by the Y5 receptor.

Materials:

  • Cells expressing the NPY Y5 receptor (e.g., HEK293 or CHO cells).

  • Forskolin (B1673556) (an adenylyl cyclase activator).

  • Test compound (agonist or antagonist) at various concentrations.

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

  • Cell lysis buffer.

Procedure:

  • Seed cells in a 96-well plate and grow to confluence.

  • Pre-treat the cells with the test compound (if an antagonist, incubate before adding an agonist).

  • Stimulate the cells with a sub-maximal concentration of forskolin to induce cAMP production. For agonist testing, co-incubate with the test compound.

  • Lyse the cells to release intracellular cAMP.

  • Measure the cAMP concentration in the cell lysates using a commercial assay kit according to the manufacturer's instructions.[21]

  • For agonists, plot the cAMP concentration against the log concentration of the compound to determine the EC₅₀ value. For antagonists, perform a Schild analysis to determine the pA₂ value.

Conclusion and Future Directions

The NPY Y5 receptor plays a significant, albeit complex, role in the regulation of appetite. While pharmacological studies with selective agonists and antagonists consistently demonstrate its involvement in NPY-induced feeding, the development of mild late-onset obesity in Y5 receptor knockout mice suggests the existence of compensatory mechanisms in the intricate network of appetite control.[22] The discrepancy between preclinical findings and the modest effects of Y5 antagonists in clinical trials highlights the challenges in translating rodent models to human obesity.[15]

Future research will likely focus on elucidating the interplay between the Y5 receptor and other appetite-regulating pathways, as well as exploring the therapeutic potential of targeting multiple NPY receptors simultaneously. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to advance our understanding of the NPY Y5 receptor and its potential as a therapeutic target.

References

L-152804: A Comprehensive Technical Guide on its Antagonistic Effects on Feeding Behavior

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of L-152804, a potent and selective non-peptide antagonist of the Neuropeptide Y (NPY) Y5 receptor. It details the compound's mechanism of action, its effects on feeding behavior, and the experimental methodologies used to evaluate its efficacy. This document is intended to serve as a valuable resource for researchers and professionals involved in the study of appetite regulation and the development of anti-obesity therapeutics.

Introduction to L-152804 and the NPY Y5 Receptor

Neuropeptide Y (NPY) is a 36-amino acid peptide that is one of the most potent orexigenic (appetite-stimulating) neurotransmitters in the central nervous system. It exerts its effects through a family of G-protein coupled receptors (GPCRs), of which the Y5 receptor subtype is strongly implicated in the regulation of food intake. The NPY Y5 receptor is predominantly expressed in the hypothalamus, a key brain region controlling energy homeostasis. Its activation leads to an increase in food consumption, making it a significant target for the development of anti-obesity drugs.

L-152804 is a xanthene-based, orally active, and selective antagonist of the NPY Y5 receptor. It has been instrumental as a research tool to elucidate the physiological role of the Y5 receptor in feeding behavior.

Mechanism of Action and Signaling Pathway

L-152804 functions by competitively binding to the NPY Y5 receptor, thereby preventing the endogenous ligand, NPY, from activating it. The Y5 receptor is coupled to inhibitory G-proteins (Gαi/o). Upon activation by an agonist, the Y5 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. L-152804 blocks this signaling cascade. Furthermore, NPY Y5 receptor activation has been shown to stimulate the mitogen-activated protein kinase (MAPK/ERK) pathway, a downstream signaling cascade involved in cellular processes. By blocking the Y5 receptor, L-152804 is presumed to inhibit these downstream signaling events that contribute to increased appetite.

NPY_Y5_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NPY Neuropeptide Y (NPY) Y5R NPY Y5 Receptor NPY->Y5R Binds & Activates L152804 L-152804 L152804->Y5R Binds & Blocks G_protein Gαi/o Protein Y5R->G_protein Activates MAPK_pathway MAPK/ERK Pathway Y5R->MAPK_pathway Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Feeding_Behavior ↑ Feeding Behavior cAMP->Feeding_Behavior MAPK_pathway->Feeding_Behavior

Figure 1: NPY Y5 Receptor Signaling Pathway and L-152804 Inhibition.

Quantitative Data on L-152804

The following tables summarize the key quantitative data for L-152804 from various in vitro and in vivo studies.

Table 1: In Vitro Binding Affinity and Potency of L-152804

ParameterSpeciesReceptorValueReference
KiHumanY526 nM
KiRatY531 nM
IC50HumanY5210 nM
AffinityHumanY1, Y2, Y4No significant affinity at 10 µM

Table 2: In Vivo Effects of L-152804 on Feeding Behavior

SpeciesModelL-152804 DoseAgonistEffect on Food IntakeReference
Rat (satiated)ICV Injection30 µg (ICV)5 µg bPP (ICV)Significant inhibition
Rat (satiated)Oral Gavage10 mg/kg (oral)5 µg bPP (ICV)Significant inhibition
Rat (satiated)ICV/Oral30 µg (ICV) / 10 mg/kg (oral)5 µg NPY (ICV)No significant inhibition
Diet-Induced Obese MiceChronic Oral Administration30 and 100 mg/kg/day-Dose-dependent suppression of body weight gain

Experimental Protocols

This section provides a representative methodology for evaluating the effect of L-152804 on agonist-induced feeding in rats, synthesized from established protocols.

Intracerebroventricular (ICV) Cannula Implantation
  • Animal Preparation: Male Sprague-Dawley rats are anesthetized with an appropriate anesthetic (e.g., ketamine/xylazine cocktail).

  • Stereotaxic Surgery: The anesthetized rat is placed in a stereotaxic apparatus. A guide cannula is surgically implanted into the lateral ventricle using predetermined coordinates from a rat brain atlas.

  • Securing the Cannula: The cannula is secured to the skull using dental cement and skull screws. A dummy cannula is inserted to prevent blockage.

  • Recovery: Animals are allowed a post-operative recovery period of at least one week before the commencement of experiments.

L-152804 Administration and Feeding Study
  • Habituation: Rats are individually housed and habituated to the experimental conditions, including handling and the presence of pre-weighed food chow.

  • Drug Preparation: L-152804 is dissolved in a suitable vehicle (e.g., 10% DMSO in saline). The agonist, such as bovine Pancreatic Polypeptide (bPP), is dissolved in sterile saline.

  • Administration:

    • Intracerebroventricular (ICV): A predetermined dose of L-152804 or vehicle is infused directly into the lateral ventricle via the implanted cannula using a microinjection pump.

    • Oral Gavage: L-152804 or vehicle is administered directly into the stomach using a gavage needle.

  • Agonist Challenge: Following a specific pretreatment time after L-152804 administration, the orexigenic agonist (e.g., bPP) is administered via the ICV route.

  • Food Intake Measurement: Pre-weighed food is provided to the animals immediately after the agonist injection. Food consumption is measured at specific time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food and any spillage.

  • Data Analysis: The cumulative food intake at each time point is calculated and statistically analyzed to compare the effects of L-152804 treatment with the vehicle control group.

Experimental_Workflow A Animal Habituation & Baseline Measurement B Random Assignment to Treatment Groups (Vehicle vs. L-152804) A->B C L-152804 or Vehicle Administration (ICV or Oral) B->C D Pretreatment Period C->D E Orexigenic Agonist Administration (e.g., bPP via ICV) D->E F Food Presentation E->F G Measurement of Food Intake at Timed Intervals F->G H Data Analysis & Comparison G->H

Figure 2: General Experimental Workflow for Evaluating L-152804's Effect on Feeding.

Summary and Conclusion

L-152804 is a highly selective and orally bioavailable NPY Y5 receptor antagonist that has proven to be an invaluable tool for investigating the role of this receptor in the regulation of feeding behavior. In vivo studies have consistently demonstrated its ability to inhibit food intake induced by Y5 receptor agonists. The data presented in this guide highlight the potential of targeting the NPY Y5 receptor for the development of novel anti-obesity therapeutics. Further research utilizing compounds like L-152804 will continue to advance our understanding of the complex neural circuits governing appetite and energy balance.

In-depth Technical Guide: In Vivo and In Vitro Studies of L-152,804

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-152,804 is a potent and selective, non-peptide antagonist of the Neuropeptide Y (NPY) Y5 receptor.[1] NPY is a 36-amino acid neurotransmitter widely distributed in the central and peripheral nervous systems and is implicated in the regulation of food intake, energy homeostasis, and other physiological processes. The NPY system exerts its effects through a family of G protein-coupled receptors (GPCRs), with the Y5 receptor subtype being of particular interest as a potential target for the development of anti-obesity therapeutics. This technical guide provides a comprehensive overview of the in vitro and in vivo studies of L-152,804, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.

Core Compound Information

PropertyValue
IUPAC Name (3aR,4S,9bS)-4-(4-((2,2-Diphenylethyl)amino)phenyl)-N,N-dimethylhexahydro-1H-cyclopenta[b]quinoline-8-carboxamide
Molecular Formula C36H39N3O
Molecular Weight 533.72 g/mol
Class Non-peptide Neuropeptide Y Y5 Receptor Antagonist
Activity Orally active and brain penetrable[1][2]

In Vitro Studies

Radioligand Binding Assays

Radioligand binding assays are crucial for determining the affinity and selectivity of a compound for its target receptor. In the case of L-152,804, these assays have demonstrated its high affinity for the NPY Y5 receptor.

ReceptorSpeciesRadioligandKi (nM)Reference
NPY Y5Human[125I]Peptide YY26[1]
NPY Y5Rat[125I]Peptide YY31[1]
NPY Y1HumanNot Specified>10,000[1]
NPY Y2HumanNot Specified>10,000[1]
NPY Y4HumanNot Specified>10,000[1]

A detailed, publicly available protocol for the specific binding assays of L-152,804 is limited. However, a general methodology can be inferred from standard practices and the available literature.

1. Membrane Preparation:

  • Membranes are prepared from cell lines stably expressing the human or rat NPY Y5 receptor (e.g., CHO or LMtk cells).

  • Cells are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell debris.

  • The supernatant is then ultracentrifuged to pellet the membranes, which are subsequently washed and resuspended in an appropriate assay buffer.

2. Binding Reaction:

  • The assay is typically performed in a 96-well plate format.

  • Each well contains the cell membrane preparation, the radioligand ([125I]Peptide YY), and varying concentrations of the unlabeled competitor (L-152,804).

  • The reaction is incubated at a controlled temperature (e.g., room temperature or 30°C) for a specific duration to reach equilibrium (e.g., 60-120 minutes).

3. Separation of Bound and Free Radioligand:

  • The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.

  • The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

4. Quantification:

  • The radioactivity retained on the filters, representing the bound radioligand, is measured using a gamma counter.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled NPY Y5 ligand.

  • Specific binding is calculated by subtracting non-specific binding from total binding.

5. Data Analysis:

  • The data are analyzed using non-linear regression to determine the IC50 value (the concentration of L-152,804 that inhibits 50% of the specific binding of the radioligand).

  • The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assays

Functional assays are employed to assess the ability of a compound to modulate receptor activity. For L-152,804, its antagonist activity at the NPY Y5 receptor has been confirmed through intracellular calcium mobilization assays.

AssayCell LineAgonistIC50 (nM)Reference
Calcium MobilizationLMtk cells expressing human Y5 receptor100 nM NPY210[2]

The NPY Y5 receptor is a Gq-coupled GPCR, and its activation leads to an increase in intracellular calcium levels.

1. Cell Culture and Plating:

  • A suitable cell line (e.g., LMtk or CHO cells) stably expressing the human NPY Y5 receptor is cultured under standard conditions.

  • Cells are seeded into 96-well or 384-well black-walled, clear-bottom plates and allowed to adhere overnight.

2. Loading with Calcium Indicator Dye:

  • The cell culture medium is removed, and the cells are incubated with a fluorescent calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • The dye is loaded into the cells for a specific time at a controlled temperature (e.g., 37°C).

3. Compound Addition and Signal Detection:

  • The plate is placed in a fluorescence plate reader (e.g., a FLIPR or FlexStation).

  • A baseline fluorescence reading is taken before the addition of compounds.

  • L-152,804 at various concentrations is added to the wells, followed by the addition of an NPY Y5 receptor agonist (e.g., NPY).

  • The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured in real-time.

4. Data Analysis:

  • The antagonist effect of L-152,804 is determined by its ability to inhibit the agonist-induced increase in fluorescence.

  • The IC50 value is calculated by plotting the percentage of inhibition against the concentration of L-152,804 and fitting the data to a sigmoidal dose-response curve.

In Vivo Studies

In vivo studies are essential to evaluate the physiological effects and pharmacokinetic properties of a drug candidate in a living organism. L-152,804 has been investigated in rodent models to assess its impact on food intake and body weight.

Quantitative Data: In Vivo Efficacy
Animal ModelAgonistL-152,804 DoseRoute of AdministrationEffectReference
Satiated Sprague-Dawley RatsBovine Pancreatic Peptide (bPP; 5 µg, i.c.v.)30 µgi.c.v.Significant inhibition of bPP-induced food intake[1]
Satiated Sprague-Dawley RatsBovine Pancreatic Peptide (bPP; 5 µg, i.c.v.)10 mg/kgOralSignificant inhibition of bPP-induced food intake[1]
Satiated Sprague-Dawley RatsNPY (5 µg, i.c.v.)30 µgi.c.v.No significant inhibition of NPY-induced food intake[1]
Satiated Sprague-Dawley RatsNPY (5 µg, i.c.v.)10 mg/kgOralNo significant inhibition of NPY-induced food intake[1]
Diet-induced Obese Mice-Not specifiedOralCauses weight loss by modulating food intake and energy expenditure
Experimental Protocol: In Vivo Feeding Studies in Rats

1. Animals and Housing:

  • Male Sprague-Dawley rats are typically used.

  • Animals are individually housed in a controlled environment with a standard light-dark cycle and have ad libitum access to food and water, unless otherwise specified for the experiment (e.g., satiated or fasted conditions).

2. Drug Administration:

  • For intracerebroventricular (i.c.v.) administration, a cannula is surgically implanted into the lateral ventricle of the brain.

  • For oral administration, L-152,804 is typically formulated in a suitable vehicle and administered via oral gavage.

3. Experimental Procedure (Agonist-Induced Feeding):

  • Animals are habituated to the experimental conditions.

  • L-152,804 or its vehicle is administered at a specified time before the agonist.

  • An NPY Y5 receptor agonist (e.g., bovine pancreatic peptide) or a non-selective NPY agonist (e.g., NPY) is administered (i.c.v.).

  • Pre-weighed food is provided, and food intake is measured at various time points after agonist administration by weighing the remaining food.

4. Data Analysis:

  • The cumulative food intake is calculated for each animal.

  • Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the food intake between different treatment groups.

Pharmacokinetics

Signaling Pathways and Experimental Workflows

NPY Y5 Receptor Signaling Pathway

NPY_Y5_Signaling NPY Neuropeptide Y (NPY) Y5R NPY Y5 Receptor (GPCR) NPY->Y5R Binds to Gq Gq protein Y5R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Downstream Downstream Cellular Effects (e.g., increased food intake) Ca2_release->Downstream PKC->Downstream L152804 L-152,804 L152804->Y5R Antagonizes In_Vitro_Workflow cluster_binding Radioligand Binding Assay cluster_functional Calcium Mobilization Assay Membrane_Prep Membrane Preparation (Y5 Receptor-expressing cells) Incubation Incubation with [125I]PYY and L-152,804 Membrane_Prep->Incubation Filtration Filtration to separate bound and free ligand Incubation->Filtration Counting Gamma Counting Filtration->Counting Analysis_Ki Data Analysis (Ki determination) Counting->Analysis_Ki Cell_Plating Cell Plating (Y5 Receptor-expressing cells) Dye_Loading Loading with Calcium Indicator Dye Cell_Plating->Dye_Loading Fluorescence_Reading Fluorescence Reading (FLIPR/FlexStation) Dye_Loading->Fluorescence_Reading Compound_Addition Addition of L-152,804 and NPY Agonist Fluorescence_Reading->Compound_Addition Analysis_IC50 Data Analysis (IC50 determination) Compound_Addition->Analysis_IC50 In_Vivo_Workflow cluster_feeding_study In Vivo Feeding Study (Rat Model) Animal_Acclimation Animal Acclimation (Sprague-Dawley Rats) Drug_Admin Administration of L-152,804 (oral or i.c.v.) Animal_Acclimation->Drug_Admin Agonist_Admin Administration of NPY Y5 Agonist (i.c.v.) Drug_Admin->Agonist_Admin Food_Measurement Measurement of Food Intake Agonist_Admin->Food_Measurement Data_Analysis_InVivo Statistical Analysis of Food Consumption Food_Measurement->Data_Analysis_InVivo

References

The Pharmacokinetics and Pharmacodynamics of L-152,804: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-152,804 is a potent and selective non-peptide antagonist of the Neuropeptide Y (NPY) Y5 receptor. It has demonstrated efficacy in preclinical models of feeding behavior, highlighting its potential as a therapeutic agent. This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of L-152,804, including detailed experimental protocols and visualizations of key biological pathways and workflows to support further research and development.

Introduction

Neuropeptide Y (NPY) is a 36-amino acid neurotransmitter that plays a crucial role in regulating food intake, energy homeostasis, and other physiological processes through its interaction with a family of G-protein coupled receptors (GPCRs).[1] Among these, the Y5 receptor subtype is of particular interest as a target for the development of anti-obesity therapeutics. L-152,804 has emerged as a valuable pharmacological tool for investigating the role of the Y5 receptor in these processes due to its high selectivity and oral bioavailability.[2]

Pharmacodynamics

The pharmacodynamic profile of L-152,804 is characterized by its high affinity and selective antagonism of the NPY Y5 receptor.

Receptor Binding Affinity

L-152,804 demonstrates potent and selective binding to the human and rat NPY Y5 receptors. The inhibitory constant (Ki) values, determined through radioligand binding assays, are summarized in the table below.

ReceptorSpeciesKᵢ (nM)
NPY Y5Human26[2]
NPY Y5Rat31[2]
NPY Y1Human>10,000[2]
NPY Y2Human>10,000[2]
NPY Y4Human>10,000[2]
Table 1: Receptor Binding Affinity of L-152,804
Functional Antagonism

L-152,804 effectively antagonizes the downstream signaling initiated by NPY binding to the Y5 receptor. This has been demonstrated through intracellular calcium mobilization assays.

AssayCell LineAgonistIC₅₀ (nM)
Intracellular Calcium MobilizationCHO cells expressing human Y5 receptorNPY (100 nM)210[2]
Table 2: Functional Antagonism of L-152,804

Pharmacokinetics

While detailed quantitative pharmacokinetic parameters for L-152,804 are not extensively published, studies have confirmed its oral bioavailability and ability to penetrate the blood-brain barrier. Oral administration of L-152,804 to rats resulted in time- and dose-dependent occupancy of Y5 receptors in the brain, indicating sufficient exposure in the central nervous system to exert its pharmacological effects.[1]

In Vivo Efficacy

The functional antagonism of the Y5 receptor by L-152,804 translates to significant effects on feeding behavior in animal models.

Inhibition of Food Intake

Oral and intracerebroventricular (i.c.v.) administration of L-152,804 has been shown to inhibit food intake stimulated by Y5 receptor agonists in rats.

Animal ModelAdministration RouteAgonistL-152,804 DoseOutcome
Satiated Sprague-Dawley RatsOralBovine Pancreatic Peptide (bPP) (i.c.v.)10 mg/kgSignificantly inhibited bPP-induced food intake[2]
Satiated Sprague-Dawley RatsIntracerebroventricularBovine Pancreatic Peptide (bPP) (i.c.v.)30 µgSignificantly inhibited bPP-induced food intake[2]
Satiated Sprague-Dawley RatsOralNeuropeptide Y (NPY) (i.c.v.)10 mg/kgDid not significantly inhibit NPY-induced food intake[2]
Table 3: In Vivo Efficacy of L-152,804 on Food Intake

Experimental Protocols

NPY Y5 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the NPY Y5 receptor using membranes from CHO cells stably expressing the recombinant human Y5 receptor and [¹²⁵I]Peptide YY ([¹²⁵I]PYY) as the radioligand.

Materials:

  • Membranes from CHO cells expressing human NPY Y5 receptor

  • [¹²⁵I]PYY (specific activity ~2000 Ci/mmol)

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM CaCl₂, and 0.1% BSA

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4

  • Test compound (L-152,804 or other)

  • Non-specific binding control: 1 µM unlabeled NPY

  • 96-well microplates

  • Glass fiber filters (GF/C)

  • Scintillation counter and fluid

Procedure:

  • Prepare serial dilutions of the test compound in Binding Buffer.

  • In a 96-well plate, add in the following order:

    • 50 µL of Binding Buffer (for total binding) or 1 µM unlabeled NPY (for non-specific binding) or test compound dilution.

    • 50 µL of [¹²⁵I]PYY diluted in Binding Buffer to a final concentration of ~50 pM.

    • 100 µL of Y5 receptor-containing cell membrane suspension (10-20 µg protein/well).

  • Incubate the plate at room temperature for 2 hours with gentle agitation.

  • Terminate the binding reaction by rapid filtration through GF/C filters pre-soaked in 0.5% polyethyleneimine using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold Wash Buffer.

  • Transfer the filters to scintillation vials, add scintillation fluid, and quantify radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ value by non-linear regression analysis of the competition binding data and calculate the Kᵢ value using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This protocol outlines the measurement of NPY-induced intracellular calcium mobilization in CHO cells stably expressing the human Y5 receptor, and the inhibitory effect of L-152,804.

Materials:

  • CHO cells stably expressing the human NPY Y5 receptor

  • Cell culture medium (e.g., F-12K Medium with 10% FBS)

  • Fluo-4 AM or other suitable calcium-sensitive fluorescent dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • NPY

  • L-152,804

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Seed the Y5 receptor-expressing CHO cells into a 96-well black-walled, clear-bottom plate and culture overnight to form a confluent monolayer.

  • Prepare the Fluo-4 AM loading solution by dissolving it in DMSO and then diluting it in HBSS containing Pluronic F-127.

  • Remove the culture medium from the cells and add the Fluo-4 AM loading solution.

  • Incubate the plate at 37°C for 1 hour in the dark.

  • Wash the cells twice with HBSS to remove extracellular dye.

  • Add 100 µL of HBSS to each well.

  • To test for antagonism, add various concentrations of L-152,804 to the wells and incubate for 15-30 minutes.

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Add NPY (final concentration 100 nM) to stimulate the cells and immediately begin recording the fluorescence intensity over time.

  • Analyze the data by calculating the peak fluorescence response and determine the IC₅₀ of L-152,804 by plotting the inhibition of the NPY response against the antagonist concentration.

In Vivo Feeding Study in Satiated Rats

This protocol describes the procedure for evaluating the effect of L-152,804 on food intake induced by a Y5 receptor agonist in satiated rats.

Materials:

  • Male Sprague-Dawley rats with ad libitum access to food and water.

  • Intracerebroventricular (i.c.v.) cannulae surgically implanted.

  • L-152,804

  • Vehicle for L-152,804 (e.g., 0.5% methylcellulose (B11928114) for oral administration)

  • Bovine Pancreatic Peptide (bPP) or another Y5 selective agonist

  • Saline (for i.c.v. injections)

  • Metabolic cages for monitoring food intake

Procedure:

  • Acclimatize the cannulated rats to the experimental conditions, including handling and mock injections.

  • Ensure rats are satiated by providing free access to food and water until the start of the experiment.

  • For Oral Administration: Administer L-152,804 (e.g., 10 mg/kg) or vehicle by oral gavage.

  • After a predetermined pretreatment time (e.g., 60 minutes), administer bPP (e.g., 5 µg) or saline via the i.c.v. cannula.

  • For Intracerebroventricular Administration: Administer L-152,804 (e.g., 30 µg) or vehicle i.c.v., followed shortly by the i.c.v. administration of bPP or saline.

  • Immediately after the i.c.v. injection, place the rats in individual metabolic cages with a pre-weighed amount of food.

  • Measure cumulative food intake at various time points (e.g., 1, 2, and 4 hours) post-injection.

  • Analyze the data to compare the food intake between the different treatment groups.

Signaling Pathways and Experimental Workflows

NPY Y5 Receptor Signaling Pathway

The NPY Y5 receptor is a Gαi/o-coupled GPCR. Upon agonist binding, it primarily inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. It can also couple to Gαq, activating phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of calcium from intracellular stores. L-152,804 acts by blocking the initial binding of NPY to the Y5 receptor.

NPY_Y5_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space NPY Neuropeptide Y (NPY) Y5R NPY Y5 Receptor NPY->Y5R Binds & Activates L152804 L-152,804 L152804->Y5R Blocks Binding G_protein Gαi/o Protein Y5R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C (PLC) G_protein->PLC Activates cAMP cAMP AC->cAMP Produces Cellular_Response Cellular Response (e.g., altered neuronal activity) cAMP->Cellular_Response Reduced levels affect PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release from ER IP3->Ca2_release DAG->Cellular_Response Ca2_release->Cellular_Response

NPY Y5 Receptor Signaling Pathway

Experimental Workflow for In Vivo Feeding Study

The following diagram illustrates the key steps in conducting an in vivo feeding study to evaluate the efficacy of an NPY Y5 receptor antagonist.

InVivo_Feeding_Workflow start Start: Satiated Rats with i.c.v. Cannula pretreatment Pretreatment: Administer L-152,804 (Oral) or Vehicle start->pretreatment agonist_admin Agonist Administration: Inject bPP (i.c.v.) pretreatment->agonist_admin measurement Measure Cumulative Food Intake (1h, 2h, 4h) agonist_admin->measurement analysis Data Analysis: Compare treatment groups measurement->analysis end End: Determine Efficacy analysis->end

Experimental Workflow for In Vivo Feeding Study

Conclusion

L-152,804 is a highly selective and potent NPY Y5 receptor antagonist with demonstrated oral bioavailability and central nervous system activity. Its ability to inhibit agonist-induced food intake in preclinical models underscores the potential of targeting the Y5 receptor for the treatment of obesity and related metabolic disorders. This technical guide provides a foundational resource for researchers to further explore the therapeutic potential of L-152,804 and other NPY Y5 receptor modulators.

References

Early-Stage Research on L-152,804: A Technical Guide for Obesity Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early-stage research on L-152,804, a selective non-peptide antagonist of the Neuropeptide Y (NPY) Y5 receptor, and its potential application in the field of obesity. This document consolidates key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action to serve as a comprehensive resource for the scientific community.

Introduction: Targeting the Neuropeptide Y Y5 Receptor in Obesity

Neuropeptide Y (NPY) is a potent orexigenic peptide in the central nervous system, stimulating food intake through its interaction with a family of G-protein coupled receptors (GPCRs).[1] Among these, the Y5 receptor has been a significant focus of research for anti-obesity therapeutics due to its role in mediating the feeding response.[2][3] L-152,804 is a small molecule antagonist that demonstrates high selectivity for the NPY Y5 receptor, making it a valuable tool for investigating the physiological role of this receptor in energy homeostasis and a potential candidate for obesity treatment.[4][5]

Core Pharmacology of L-152,804

L-152,804 functions as a competitive antagonist at the NPY Y5 receptor. By binding to the receptor, it blocks the downstream signaling cascade typically initiated by the endogenous ligand, NPY. This inhibitory action is central to its potential anti-obesity effects.

Quantitative In Vitro Pharmacology

The following tables summarize the binding affinity and functional potency of L-152,804 for the NPY Y5 receptor.

Table 1: Binding Affinity of L-152,804

Receptor SpeciesRadioligandKi (nM)
Human Y5[125I]Peptide YY26[4][5]
Rat Y5[125I]Peptide YY31[4][5]

Table 2: Functional Antagonism of L-152,804

Receptor SpeciesAssay TypeAgonistIC50 (nM)
Human Y5Intracellular Ca2+ MobilizationNeuropeptide Y (100 nM)210[4][5]

Selectivity Profile: L-152,804 exhibits high selectivity for the Y5 receptor, with no significant affinity for the human Y1, Y2, and Y4 receptors at concentrations up to 10 µM.[4][5]

In Vivo Efficacy in Preclinical Obesity Models

Studies in rodent models have demonstrated the potential of L-152,804 to modulate food intake.

Table 3: Effects of L-152,804 on Food Intake in Rats

Animal ModelTreatmentAgonistEffect on Food Intake
Satiated Sprague-Dawley RatsIntracerebroventricular (ICV) L-152,804 (30 µg)ICV Bovine Pancreatic Polypeptide (bPP; 5 µg)Significant Inhibition[4][5]
Satiated Sprague-Dawley RatsOral L-152,804 (10 mg/kg)ICV Bovine Pancreatic Polypeptide (bPP; 5 µg)Significant Inhibition[4][5]
Satiated Sprague-Dawley RatsIntracerebroventricular (ICV) L-152,804ICV Neuropeptide Y (NPY; 5 µg)No Significant Inhibition[4][5]

Table 4: Effects of a Y5 Receptor Antagonist in Diet-Induced Obese (DIO) Mice

Animal ModelTreatmentEffect on Body Weight GainEffect on AdiposityEffect on Hyperinsulinemia
Diet-Induced Obese (DIO) C57BL/6 MiceY5R AntagonistSuppressionSuppressionImprovement[6]
Lean Mice on Regular DietY5R AntagonistNo EffectNot ReportedNot Reported[6]
Genetically Obese (lepr-/-) MiceY5R AntagonistNo EffectNot ReportedNot Reported[6]

Signaling Pathways and Experimental Workflows

NPY Y5 Receptor Signaling Cascade

The NPY Y5 receptor is a Gi-protein coupled receptor.[3] Upon activation by NPY, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). Simultaneously, the βγ-subunits can modulate other effectors, including ion channels and phospholipase C, which can lead to an increase in intracellular calcium concentrations.[4] Furthermore, NPY Y5 receptor activation has been linked to the stimulation of the Extracellular signal-Regulated Kinase (ERK) pathway in some cellular contexts.[7] The direct modulation of the PI3K/AKT pathway by L-152,804 in the context of obesity has not been extensively elucidated and represents an area for future investigation.

NPY_Y5_Agonism NPY NPY Y5R Y5 Receptor NPY->Y5R G_protein Gαiβγ Y5R->G_protein Activates ERK p-ERK Y5R->ERK Potential Activation AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP cAMP AC->cAMP Ca2 ↑ [Ca²⁺]i PLC->Ca2 Leads to ATP ATP ATP:e->cAMP:w Converts Feeding Orexigenic Effects (Food Intake) cAMP->Feeding Ca2->Feeding ERK->Feeding

Caption: Agonist (NPY) activation of the Y5 receptor signaling pathway.

L152804_Antagonism NPY NPY Y5R Y5 Receptor NPY->Y5R Blocked L152804 L-152,804 L152804->Y5R Antagonizes G_protein Gαiβγ Y5R->G_protein No Activation Signaling Downstream Signaling (↓ cAMP, ↑ [Ca²⁺]i, p-ERK) G_protein->Signaling Feeding Orexigenic Effects (Food Intake) Signaling->Feeding

Caption: Antagonism of the NPY Y5 receptor by L-152,804, blocking downstream signaling.
Experimental Workflow for In Vivo Obesity Studies

A typical workflow for evaluating an anti-obesity compound like L-152,804 in a diet-induced obesity model is outlined below.

InVivo_Workflow cluster_setup Model Induction cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis A Acclimatization of Mice (e.g., C57BL/6J) B Randomization into Groups (Control vs. High-Fat Diet) A->B C Diet-Induced Obesity (High-Fat Diet Feeding for 8-16 weeks) B->C D Treatment Initiation (Vehicle vs. L-152,804) C->D E Daily Monitoring (Body Weight, Food Intake) D->E F Body Composition Analysis (e.g., DEXA or NMR) E->F G Metabolic Phenotyping (Glucose Tolerance Test, Insulin Levels) E->G H Tissue Collection (Adipose, Liver, Hypothalamus) E->H

Caption: A generalized experimental workflow for preclinical evaluation of L-152,804.

Detailed Experimental Protocols

In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of L-152,804 for the NPY Y5 receptor.

Materials:

  • Cell membranes expressing the human or rat NPY Y5 receptor.

  • [125I]Peptide YY (PYY) as the radioligand.

  • L-152,804 at various concentrations.

  • Binding buffer (e.g., 20 mM HEPES, 10 mM MgCl2, 200 mM NaCl, pH 7.4).

  • Non-specific binding control (e.g., high concentration of unlabeled NPY).

  • Glass fiber filters.

  • Scintillation counter.

Protocol:

  • Prepare a dilution series of L-152,804 in the binding buffer.

  • In a 96-well plate, combine the cell membranes, [125I]PYY, and either L-152,804, buffer (for total binding), or non-specific binding control.

  • Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the concentration of L-152,804 and fit the data to a one-site competition model to determine the IC50.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

Objective: To determine the functional antagonist activity (IC50) of L-152,804 at the NPY Y5 receptor.

Materials:

  • A cell line stably expressing the human NPY Y5 receptor (e.g., CHO or HEK293 cells).

  • A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • L-152,804 at various concentrations.

  • NPY as the agonist.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • A fluorescence plate reader with kinetic reading capabilities.

Protocol:

  • Plate the Y5 receptor-expressing cells in a 96-well plate and grow to confluence.

  • Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Wash the cells to remove excess dye.

  • Add various concentrations of L-152,804 to the wells and incubate for a short period.

  • Place the plate in the fluorescence plate reader and establish a baseline fluorescence reading.

  • Inject a fixed concentration of NPY (e.g., EC80 concentration) into the wells to stimulate the receptor.

  • Measure the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.

  • Determine the peak fluorescence response for each well.

  • Plot the percentage of inhibition of the NPY-induced response against the concentration of L-152,804.

  • Fit the data to a dose-response curve to calculate the IC50 value.

In Vivo Food Intake Study in Sprague-Dawley Rats

Objective: To evaluate the effect of L-152,804 on agonist-induced food intake.

Animal Model:

  • Male Sprague-Dawley rats.[8]

  • Animals are typically housed individually to allow for accurate food intake measurement.[9]

Protocol:

  • Acclimatization: Acclimatize the rats to the housing conditions and handling for at least one week.

  • Satiation: Ensure rats are satiated by providing ad libitum access to food and water prior to the experiment.

  • Drug Administration:

    • Oral: Administer L-152,804 (e.g., 10 mg/kg) or vehicle via oral gavage.

    • Intracerebroventricular (ICV): For central administration, rats must be surgically implanted with a cannula into a cerebral ventricle. Administer L-152,804 (e.g., 30 µg) or vehicle directly into the ventricle.

  • Agonist Administration: After a predetermined time following L-152,804 administration, administer the Y5 receptor agonist (e.g., bPP, 5 µg, ICV) or vehicle.

  • Food Intake Measurement: Immediately after agonist administration, provide a pre-weighed amount of food. Measure the amount of food consumed at specific time points (e.g., 1, 2, and 4 hours).

  • Data Analysis: Compare the food intake between the different treatment groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Diet-Induced Obesity (DIO) Model in Mice

Objective: To assess the chronic effects of L-152,804 on body weight and adiposity in an obesity model.

Animal Model:

  • Male C57BL/6J mice are commonly used as they are susceptible to diet-induced obesity.[10]

Protocol:

  • Induction of Obesity:

    • At 6-8 weeks of age, divide the mice into two groups.

    • Feed one group a control low-fat diet (e.g., 10% kcal from fat) and the other group a high-fat diet (HFD; e.g., 45-60% kcal from fat) for 8-16 weeks.[11][12]

    • Monitor body weight weekly. Mice on the HFD will become significantly heavier than the control group.

  • Treatment:

    • Once obesity is established, randomize the HFD-fed mice into treatment groups (e.g., vehicle and L-152,804 at various doses).

    • Administer the compound daily (or as determined by its pharmacokinetic profile) via an appropriate route (e.g., oral gavage).

  • Monitoring:

    • Continue to monitor body weight and food intake regularly throughout the treatment period.

  • Endpoint Analysis:

    • At the end of the study, perform a comprehensive analysis which may include:

      • Body Composition: Measure fat and lean mass using DEXA or NMR.

      • Metabolic Parameters: Conduct an oral glucose tolerance test (OGTT) and measure plasma levels of insulin, glucose, and lipids.

      • Tissue Analysis: Collect and weigh various fat depots (e.g., epididymal, subcutaneous) and other organs like the liver.

  • Data Analysis: Analyze the changes in body weight, food intake, and metabolic parameters between the treatment groups using appropriate statistical tests.

Conclusion

The early-stage research on L-152,804 has established it as a potent and selective NPY Y5 receptor antagonist with demonstrated efficacy in preclinical models of feeding behavior. The data presented in this guide, along with the detailed protocols, provide a solid foundation for further investigation into its therapeutic potential for obesity. Future studies should aim to further elucidate the downstream signaling pathways modulated by L-152,804 and to evaluate its long-term effects on energy expenditure and metabolic parameters in chronic obesity models.

References

Methodological & Application

L-152804: Application Notes and Protocols for Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-152804 is a potent and selective, non-peptide antagonist of the neuropeptide Y (NPY) Y5 receptor.[1][2] It is a valuable pharmacological tool for investigating the physiological roles of the NPY Y5 receptor, particularly in the regulation of food intake and energy homeostasis. L-152804 is orally active and brain-penetrant, making it suitable for a variety of in vivo rodent studies.[1][3] This document provides detailed application notes and experimental protocols for the use of L-152804 in rodent research.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of L-152804, facilitating experimental design and data comparison.

Table 1: Receptor Binding Affinity of L-152804

ReceptorSpeciesKi (nM)Reference
Y5Human26[1][3]
Y5Rat31[1][3]
Y1Human>10,000[1][3]
Y2Human>10,000[1][3]
Y4Human>10,000[1][3]

Table 2: In Vitro Functional Activity of L-152804

AssayCell LineAgonistIC50 (nM)Reference
NPY-induced Ca2+ mobilizationHuman Y5-expressing cellsNPY (100 nM)210[1][3]

Table 3: In Vivo Efficacy of L-152804 in Rodent Models

ModelSpeciesAdministration RouteDoseEffectReference
bPP-induced feedingSatiated SD RatsIntracerebroventricular (i.c.v.)30 µgSignificantly inhibited food intake[1]
bPP-induced feedingSatiated SD RatsOral (p.o.)10 mg/kgSignificantly inhibited food intake[1]
Diet-induced obesityMiceOral (p.o.)30 and 100 mg/kgSuppressed body weight gain and reduced caloric intake[4][5]
[D-Trp34]NPY-induced hyperphagiaSprague-Dawley RatsOral (p.o.)10-30 mg/kgDose-dependent inhibition of hyperphagia[3]

Experimental Protocols

Assessment of Anorectic Effects in a Food Intake Model

This protocol details the methodology to assess the effect of L-152804 on food intake stimulated by a Y5 receptor agonist.

Materials:

  • L-152804

  • Vehicle (e.g., 0.5% methylcellulose)

  • Y5 receptor agonist (e.g., bovine pancreatic polypeptide - bPP or [D-Trp34]NPY)

  • Saline

  • Adult male Sprague-Dawley rats

  • Oral gavage needles

  • Intracerebroventricular (i.c.v.) cannula (if applicable)

  • Metabolic cages for food intake measurement

Procedure:

  • Animal Acclimation: Acclimate rats to individual housing in metabolic cages for at least 3 days prior to the experiment. Ensure free access to standard chow and water.

  • Fasting: Fast the animals for a predetermined period (e.g., 18 hours) before the experiment to ensure a robust feeding response. Water should be available ad libitum.

  • L-152804 Administration:

    • Oral Administration: Prepare a suspension of L-152804 in the vehicle. Administer the desired dose (e.g., 10 mg/kg) via oral gavage 60 minutes before the agonist injection.[1] Administer vehicle to the control group.

    • Intracerebroventricular Administration: For central administration, dissolve L-152804 in a suitable vehicle and inject the desired dose (e.g., 30 µg) directly into the cerebral ventricles of cannulated rats.[1]

  • Agonist Administration:

    • Prepare the Y5 agonist solution in saline.

    • Administer the agonist (e.g., 5 µg bPP, i.c.v.) at time zero.[1]

  • Food Intake Measurement: Immediately after agonist administration, provide a pre-weighed amount of food. Measure cumulative food intake at regular intervals (e.g., 1, 2, and 4 hours).

  • Data Analysis: Analyze the data using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test) to compare food intake between the vehicle- and L-152804-treated groups.

Evaluation of Chronic Effects on Body Weight in a Diet-Induced Obesity (DIO) Model

This protocol describes a long-term study to evaluate the impact of L-152804 on body weight gain and food intake in mice fed a high-fat diet.

Materials:

  • L-152804

  • Vehicle (e.g., 0.5% methylcellulose)

  • Male C57BL/6 mice

  • High-fat diet (HFD; e.g., 60% kcal from fat)

  • Standard chow

  • Oral gavage needles

  • Animal scale

Procedure:

  • Induction of Obesity: Feed mice a high-fat diet for a period of 8-12 weeks to induce obesity. A control group should be maintained on standard chow.

  • Group Allocation: Once a significant difference in body weight is observed between the HFD and standard chow groups, randomize the HFD-fed mice into treatment and vehicle control groups.

  • Chronic L-152804 Administration:

    • Prepare a suspension of L-152804 in the vehicle.

    • Administer the desired dose (e.g., 30 or 100 mg/kg) orally once daily for the duration of the study (e.g., 2-4 weeks).[4] Administer vehicle to the control group.

  • Monitoring:

    • Body Weight: Record the body weight of each animal daily or several times per week.

    • Food Intake: Measure daily food intake for each cage and calculate the average intake per mouse.

  • Data Analysis: Analyze body weight changes and food intake data over time using repeated measures ANOVA or a similar statistical method.

Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Behavioral & Physiological Assessment cluster_analysis Data Analysis acclimation Animal Acclimation diet Dietary Manipulation (e.g., High-Fat Diet) acclimation->diet grouping Randomization into Groups diet->grouping vehicle Vehicle Administration grouping->vehicle l152804 L-152804 Administration grouping->l152804 food_intake Food Intake Measurement vehicle->food_intake body_weight Body Weight Monitoring vehicle->body_weight other_assays Other Relevant Assays (e.g., Energy Expenditure) vehicle->other_assays l152804->food_intake l152804->body_weight l152804->other_assays data_collection Data Collection food_intake->data_collection body_weight->data_collection other_assays->data_collection stats Statistical Analysis data_collection->stats interpretation Interpretation of Results stats->interpretation

Caption: Experimental workflow for rodent studies with L-152804.

npy_y5_signaling NPY Neuropeptide Y (NPY) Y5R NPY Y5 Receptor NPY->Y5R Binds to G_protein Gαi/o Protein Y5R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits Ca_mobilization ↑ Intracellular Ca²⁺ G_protein->Ca_mobilization Stimulates cAMP ↓ cAMP AC->cAMP Food_Intake ↑ Food Intake cAMP->Food_Intake Ca_mobilization->Food_Intake L152804 L-152804 L152804->Y5R Antagonizes

Caption: NPY Y5 receptor signaling pathway and the antagonistic action of L-152804.

References

Application Note: Preparation of L-152804 for In Vivo Dosing

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

L-152804 is a potent and selective non-peptide antagonist of the neuropeptide Y (NPY) Y5 receptor, with a Kᵢ value of 26 nM for the human Y5 receptor.[1] It demonstrates over 300-fold selectivity against other NPY receptor subtypes (Y1, Y2, Y4). Due to its role in modulating food intake and energy expenditure, L-152804 is frequently used in preclinical in vivo studies, particularly in models of obesity and alcohol self-administration.[1] A critical challenge for its use is its poor aqueous solubility, which necessitates a specific formulation approach to ensure adequate bioavailability for oral or parenteral administration. This document provides a detailed protocol for the dissolution of L-152804 for research purposes.

Physicochemical Properties

A summary of the key physicochemical properties of L-152804 is presented below. This data is essential for understanding its solubility characteristics and informing the formulation strategy.

PropertyValueReference
Chemical Name 5,5-Dimethyl-2-(2,3,4,9-tetrahydro-3,3-dimethyl-1oxo-1H-xanthen-9-yl)-1,3-cyclohexanedione
Molecular Formula C₂₃H₂₆O₄
Molecular Weight 366.46 g/mol
CAS Number 6508-43-6
Appearance White to light yellow solid[2]
Purity ≥98%
Solubility Soluble to 100 mM in DMSO
Storage Desiccate at +4°C (solid) or -20°C for up to 3 years (powder)[3]

Recommended Protocol for In Vivo Formulation

The following protocol describes the preparation of a standard vehicle for L-152804, suitable for oral gavage or other routes of administration in animal models. This formulation utilizes a co-solvent system to achieve a clear and stable solution.[3]

Materials and Equipment:

  • L-152804 powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Polyethylene glycol 300 (PEG300)

  • Tween® 80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Calibrated pipettes

  • Vortex mixer

  • Sonicator (water bath)

  • Analytical balance

Vehicle Composition:

A widely used and effective vehicle for L-152804 consists of:

  • 10% DMSO

  • 40% PEG300

  • 5% Tween® 80

  • 45% Saline

This vehicle can dissolve L-152804 up to a concentration of 4 mg/mL (10.92 mM).[3]

Step-by-Step Dissolution Procedure:

  • Calculate Required Amounts: Determine the total volume of dosing solution needed and the desired final concentration of L-152804. Calculate the mass of L-152804 and the volume of each vehicle component required.

    • Example for 10 mL of a 4 mg/mL solution:

      • L-152804: 40 mg

      • DMSO: 1 mL

      • PEG300: 4 mL

      • Tween® 80: 0.5 mL

      • Saline: 4.5 mL

  • Weigh L-152804: Accurately weigh the calculated mass of L-152804 powder and place it into a sterile conical tube.

  • Sequential Addition of Solvents: This is a critical step. Add the solvents in the specified order to ensure complete dissolution. a. Add DMSO: Pipette the required volume of DMSO into the tube containing the L-152804 powder. b. Vortex/Sonicate: Vortex the mixture vigorously. If the solid does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes until the solution is clear.[3] c. Add PEG300: Add the calculated volume of PEG300 to the DMSO solution. Vortex thoroughly until the solution is homogeneous. d. Add Tween® 80: Add the required volume of Tween® 80. Vortex again to ensure complete mixing. e. Add Saline: Finally, add the sterile saline to reach the final desired volume. Vortex one last time.

  • Final Inspection: Inspect the solution to ensure it is clear and free of any precipitate. If precipitation occurs, gentle warming and/or further sonication may be required.

  • Storage: The prepared solution should be stored appropriately. For short-term storage, 4°C is recommended. For longer-term storage, aliquoting and freezing at -20°C or -80°C is advisable, though stability should be verified.[3]

Visualized Workflows

The following diagrams illustrate the decision-making process for vehicle selection and the experimental workflow for preparing the L-152804 dosing solution.

Decision Pathway for Vehicle Selection A Start: Formulate L-152804 for In Vivo Dosing B Assess Physicochemical Properties A->B C Poor Aqueous Solubility? B->C D Use Aqueous Vehicle (e.g., Saline, PBS) C->D No E Select Co-Solvent Formulation Strategy C->E Yes G Final Dosing Solution D->G F Recommended Vehicle: 10% DMSO 40% PEG300 5% Tween 80 45% Saline E->F F->G

Caption: A flowchart for selecting a suitable vehicle for L-152804.

Experimental Workflow for L-152804 Dissolution cluster_0 Preparation Phase cluster_1 Dissolution Phase (Sequential Addition) cluster_2 Finalization A 1. Calculate required mass of L-152804 and solvent volumes B 2. Weigh L-152804 powder into a sterile tube A->B C 3. Add DMSO Vortex/Sonicate until clear B->C D 4. Add PEG300 Vortex to mix C->D E 5. Add Tween® 80 Vortex to mix D->E F 6. Add Saline Vortex to final volume E->F G 7. Inspect for clarity and absence of precipitate F->G H Solution Ready for Dosing G->H Clear I Troubleshoot: Gently warm / sonicate more G->I Precipitate I->G

Caption: A step-by-step workflow for the dissolution of L-152804.

References

Application Notes and Protocols for L-152804 in Diet-Induced Obesity Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diet-induced obesity (DIO) is a widely utilized preclinical model that recapitulates many features of human obesity, a condition driven by complex interactions between genetic predisposition and environmental factors, such as the overconsumption of high-calorie foods.[1] The Neuropeptide Y (NPY) system is a critical central regulator of energy homeostasis, with NPY being one of the most potent orexigenic (appetite-stimulating) peptides.[2][3] NPY exerts its effects through a family of G-protein coupled receptors (GPCRs), of which the Y5 receptor subtype is strongly implicated in mediating the hyperphagic effects of NPY.[2][4]

L-152804 is a potent, selective, and orally bioavailable non-peptide antagonist of the NPY Y5 receptor.[2][4] It has been instrumental in elucidating the specific role of the Y5 receptor in the pathophysiology of obesity. Unlike broader NPY receptor agonists or antagonists, L-152804 allows for the targeted investigation of the Y5 signaling pathway. Studies have shown that while it may not affect spontaneous food intake in lean animals on a standard diet, it can selectively ameliorate body weight gain, adiposity, and associated hyperinsulinemia in models of diet-induced obesity.[5][6][7] This makes L-152804 a valuable pharmacological tool for studying the mechanisms underlying DIO and for the preclinical evaluation of anti-obesity therapeutics targeting the NPY-Y5 pathway.

Mechanism of Action: NPY-Y5R Signaling

Neuropeptide Y, released from hypothalamic neurons, binds to the Y5 receptor on postsynaptic neurons. This activation is believed to stimulate pathways that increase appetite and food intake. L-152804 acts as a competitive antagonist, binding to the Y5 receptor and preventing NPY from exerting its orexigenic effects. This blockade is particularly effective under conditions of elevated NPY signaling, such as that observed in diet-induced obesity.[6]

NPY_Y5_Signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron (Hypothalamus) NPY_vesicle NPY Y5R NPY Y5 Receptor NPY_vesicle->Y5R Binds Food_Intake Increased Food Intake Y5R->Food_Intake Stimulates L152804 L-152804 L152804->Y5R Blocks

Caption: NPY-Y5R signaling pathway and L-152804 antagonism.

Quantitative Data Summary

The following tables summarize the key in vitro binding affinities and in vivo dosages and effects of L-152804 reported in preclinical studies.

Table 1: In Vitro Receptor Binding and Functional Activity of L-152804

ReceptorSpeciesAssay TypeValueCitation
Y5Human[¹²⁵I]PYY DisplacementKᵢ = 26 nM[2][4]
Y5Rat[¹²⁵I]PYY DisplacementKᵢ = 31 nM[2][4]
Y5HumanNPY-induced Ca²⁺ influxIC₅₀ = 210 nM[2][4]
Y1, Y2, Y4HumanBinding AffinityNo significant affinity at 10 µM[2][4]

Table 2: In Vivo Efficacy of L-152804 in Rodent Models

Animal ModelAdministration RouteDosageDurationKey EffectsCitation
Satiated SD RatsIntracerebroventricular (ICV)30 µgSingle DoseSignificantly inhibited food intake evoked by a Y4/Y5 agonist (bPP).[2][4]
Satiated SD RatsOral10 mg/kgSingle DoseSignificantly inhibited food intake evoked by a Y4/Y5 agonist (bPP).[2][4]
Satiated SD RatsOral10 mg/kgSingle DoseDid not significantly inhibit food intake evoked by NPY.[2][4]
Diet-Induced Obese C57BL/6J MiceOral (gavage)30 mg/kg, daily2 weeksSuppressed diet-induced body weight gain; Reduced mean caloric intake by 7.6%.[6]
Diet-Induced Obese C57BL/6J MiceOral (gavage)100 mg/kg, daily2 weeksSuppressed diet-induced body weight gain; Reduced mean caloric intake by 10.0%; Improved hyperinsulinemia.[6]
Lean C57BL/6J Mice (Regular Diet)Oral (gavage)30 or 100 mg/kg, daily2 weeksNo significant effect on body weight.[6][7]
Genetically Obese Leprdb/db MiceOral (gavage)30 or 100 mg/kg, daily16 daysNo significant effect on body weight.[6][7]
Genetically Obese Zucker Fatty RatsOral (gavage)30 or 100 mg/kg, daily2 weeksNo significant effect on body weight.[6]

Experimental Protocols

Protocol 1: Induction of Diet-Induced Obesity (DIO) in C57BL/6J Mice

This protocol is adapted from established methods for inducing obesity in mice.[5][8]

  • Animal Selection: Start with 6-8 week old male C57BL/6J mice. This strain is known for its susceptibility to DIO.

  • Acclimation: Upon arrival, allow mice to acclimate for at least one week. House them in a temperature-controlled room (20-23°C) with a 12-hour light/dark cycle. Provide standard chow and water ad libitum.

  • Group Assignment: Randomize mice into two groups based on body weight to ensure no significant difference between groups at baseline.

    • Control Group: Fed a standard chow or low-fat diet (e.g., ~10% kcal from fat).

    • DIO Group: Fed a high-fat diet (HFD).

  • Diet Administration:

    • Provide the respective diets for a period of 10-15 weeks to establish a clear obese phenotype. A common HFD provides 40-60% of total kilocalories from fat.[5][8] A representative diet composition is 42% kcal from fat, 43% from carbohydrates, and 15% from protein.[5]

    • Ensure ad libitum access to both food and water.

  • Monitoring:

    • Record the body weight of each mouse weekly.

    • Measure food intake per cage weekly by weighing the remaining food.

    • After 10-12 weeks on the HFD, mice should exhibit significantly increased body weight, adiposity, and may begin to show signs of insulin (B600854) resistance compared to the control group.[6]

Protocol 2: Preparation and Administration of L-152804

This protocol is based on the methods described by Ishihara et al. (2006).[6]

  • Vehicle Preparation: Prepare a 0.5% (w/v) solution of methylcellulose (B11928114) in distilled water. This serves as the vehicle for suspending L-152804.

  • L-152804 Suspension:

    • Calculate the required amount of L-152804 based on the desired dosage (e.g., 30 mg/kg or 100 mg/kg) and the number and weight of the mice.

    • Weigh the L-152804 powder and suspend it in the 0.5% methylcellulose vehicle to the desired final concentration (e.g., 3 mg/mL for a 30 mg/kg dose assuming a 10 mL/kg dosing volume).

    • Ensure the suspension is homogenous before each administration, for example by vortexing.

  • Administration:

    • Administer L-152804 or vehicle to the DIO mice once daily via oral gavage.

    • The treatment period is typically 2 weeks or longer to observe significant effects on body weight gain.[6]

    • Continue to provide the HFD throughout the treatment period.

Protocol 3: Measurement of Primary Endpoints
  • Body Weight:

    • Continue to measure the body weight of each mouse at least weekly throughout the L-152804 treatment period.

    • Calculate the change in body weight from the start of the treatment.

  • Food and Water Intake:

    • Measure food and water consumption daily or several times per week by weighing the food hoppers and water bottles.

    • Calculate the average daily intake per mouse. Note that the Y5R antagonist reduced the mean overall caloric intake of the HFD by 7.6% (30 mg/kg) and 10.0% (100 mg/kg).[6]

  • Plasma Parameters (Optional Terminal Endpoint):

    • At the end of the study, mice can be fasted overnight.

    • Collect blood samples for the measurement of plasma glucose and insulin to assess improvements in DIO-associated hyperinsulinemia.[6]

  • Adiposity (Optional Terminal Endpoint):

    • Dissect and weigh various fat pads (e.g., mesenteric, epididymal) to determine the effect of L-152804 on adiposity.

Experimental Workflow Visualization

The following diagram outlines the logical flow of a typical experiment investigating the effects of L-152804 in a DIO model.

Experimental_Workflow cluster_setup Phase 1: Model Induction cluster_treatment Phase 2: Intervention cluster_analysis Phase 3: Data Collection & Analysis start Select 6-8 week old C57BL/6J Mice acclimate Acclimate for 1 week on Standard Chow start->acclimate randomize Randomize into Groups (Control vs DIO) acclimate->randomize diet Administer Diets for 10-15 weeks (Low-Fat vs High-Fat) randomize->diet phenotype Confirm Obese Phenotype (Body Weight Gain) diet->phenotype treatment Daily Oral Gavage (2-4 weeks) - Vehicle - L-152804 (30 mg/kg) - L-152804 (100 mg/kg) phenotype->treatment monitoring Weekly Monitoring: - Body Weight - Food Intake treatment->monitoring endpoints Terminal Endpoints: - Plasma Glucose/Insulin - Adipose Tissue Weight monitoring->endpoints analysis Statistical Analysis and Interpretation endpoints->analysis

Caption: Experimental workflow for DIO studies with L-152804.

References

Application Notes and Protocols: L-152804 in Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-152804 is a potent and selective non-peptide antagonist of the Neuropeptide Y (NPY) Y5 receptor.[1][2] It is a valuable tool for investigating the role of the NPY Y5 receptor in the regulation of energy homeostasis, including feeding behavior, body weight, and associated metabolic parameters.[3] L-152804 exhibits oral bioavailability and brain penetrability, making it suitable for in vivo studies in rodent models of obesity and metabolic disease.[1][2] These application notes provide an overview of the use of L-152804 in metabolic research, including its mechanism of action, key experimental protocols, and relevant data.

Mechanism of Action

L-152804 functions by selectively blocking the NPY Y5 receptor. Neuropeptide Y is a powerful appetite stimulant in the hypothalamus, and the Y5 receptor is considered a key "feeding" receptor that mediates this effect.[1][2] By antagonizing the Y5 receptor, L-152804 can inhibit food intake and reduce body weight gain, particularly in models of diet-induced obesity.[3] It displays high selectivity for the Y5 receptor over other NPY receptor subtypes (Y1, Y2, and Y4).[1][2]

Signaling Pathway of NPY Y5 Receptor Antagonism by L-152804

cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Physiological Response NPY Neuropeptide Y (NPY) Y5R NPY Y5 Receptor NPY->Y5R Binds and Activates G_protein G-protein (Gq/11) Y5R->G_protein Activates L152804 L-152804 L152804->Y5R Blocks PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Food_Intake Increased Food Intake Ca_release->Food_Intake Leads to PKC->Food_Intake Contributes to

Caption: NPY Y5 receptor signaling pathway and the inhibitory action of L-152804.

Quantitative Data Summary

The following tables summarize the in vitro binding affinities and in vivo effects of L-152804 from published studies.

Table 1: In Vitro Receptor Binding Affinity and Potency of L-152804

ReceptorSpeciesAssayValueReference
Y5Human[¹²⁵I]PYY DisplacementKᵢ = 26 nM[1][2]
Y5Rat[¹²⁵I]PYY DisplacementKᵢ = 31 nM[1][2]
Y5HumanNPY-induced Ca²⁺ influxIC₅₀ = 210 nM[1][2]
Y1, Y2, Y4HumanBinding AffinityNo significant affinity at 10 µM[1][2]

Table 2: In Vivo Effects of L-152804 on Food Intake in Rats

Animal ModelAgonistL-152804 DoseRouteEffect on Food IntakeReference
Satiated SD RatsbPP (5 µg, i.c.v.)30 µgi.c.v.Significant inhibition[1][2]
Satiated SD RatsbPP (5 µg, i.c.v.)10 mg/kgOralSignificant inhibition[1][2]
Satiated SD RatsNPY (5 µg, i.c.v.)Not specifiedNot specifiedNo significant inhibition[1][2]

Experimental Protocols

In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity of L-152804 for the NPY Y5 receptor.

Materials:

  • HEK293 cells expressing the human or rat NPY Y5 receptor

  • [¹²⁵I]-labeled Peptide YY ([¹²⁵I]PYY)

  • L-152804

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4)

  • Non-specific binding control (e.g., high concentration of unlabeled NPY)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare cell membranes from HEK293 cells expressing the Y5 receptor.

  • In a multi-well plate, incubate the cell membranes with a fixed concentration of [¹²⁵I]PYY and varying concentrations of L-152804.

  • For determining non-specific binding, incubate membranes with [¹²⁵I]PYY and a high concentration of unlabeled NPY.

  • Incubate the mixture at room temperature for a specified time (e.g., 2 hours).

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the Kᵢ value for L-152804 by non-linear regression analysis of the competition binding data.

In Vivo Food Intake Study in Rodents

Objective: To evaluate the effect of L-152804 on food intake in a rodent model.

Materials:

  • Male Sprague-Dawley (SD) rats

  • L-152804

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)

  • Bovine Pancreatic Polypeptide (bPP) as a Y4/Y5 agonist

  • Standard rat chow

  • Metabolic cages for monitoring food intake

  • Intracerebroventricular (i.c.v.) or oral gavage equipment

Procedure:

  • House rats individually in metabolic cages and allow them to acclimate.

  • For i.c.v. administration, surgically implant a cannula into the lateral ventricle of the rats. Allow for a recovery period.

  • On the day of the experiment, administer L-152804 or vehicle via the desired route (i.c.v. or oral gavage).

  • After a specified pretreatment time, administer the feeding stimulant (e.g., bPP, i.c.v.).

  • Provide a pre-weighed amount of food and monitor cumulative food intake at various time points (e.g., 1, 2, 4, and 24 hours).

  • Calculate the food intake for each animal and compare the results between the L-152804-treated and vehicle-treated groups.

  • Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed effects.

Experimental Workflow for Investigating L-152804 in a Diet-Induced Obesity Model

Start Start: Diet-Induced Obese (DIO) Animal Model Treatment Chronic Administration of L-152804 or Vehicle Start->Treatment Measurements Monitor Key Metabolic Parameters Treatment->Measurements Terminal Terminal Endpoint: Tissue Collection and Analysis Treatment->Terminal Food_Intake Daily Food Intake Measurements->Food_Intake Body_Weight Weekly Body Weight Measurements->Body_Weight Body_Comp Body Composition (e.g., DEXA) Measurements->Body_Comp Glucose_Tol Glucose Tolerance Test (GTT) Measurements->Glucose_Tol Insulin_Tol Insulin Tolerance Test (ITT) Measurements->Insulin_Tol Data_Analysis Data Analysis and Interpretation Food_Intake->Data_Analysis Body_Weight->Data_Analysis Body_Comp->Data_Analysis Glucose_Tol->Data_Analysis Insulin_Tol->Data_Analysis Adipose Adipose Tissue Analysis (e.g., histology, gene expression) Terminal->Adipose Hypothalamus Hypothalamic Analysis (e.g., neuropeptide expression) Terminal->Hypothalamus Adipose->Data_Analysis Hypothalamus->Data_Analysis

Caption: Workflow for evaluating the chronic effects of L-152804 in a DIO model.

Conclusion

L-152804 is a critical research tool for elucidating the physiological role of the NPY Y5 receptor in the central regulation of energy balance. Its selectivity and in vivo activity make it particularly useful for studying the potential of Y5 receptor antagonism as a therapeutic strategy for obesity and related metabolic disorders. Researchers using L-152804 should carefully consider the appropriate animal models, dosage, and routes of administration to effectively investigate their specific scientific questions.

References

Application Notes and Protocols for Intracerebroventricular Administration of L-152,804

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the intracerebroventricular (i.c.v.) administration of L-152,804, a potent and selective non-peptide antagonist of the Neuropeptide Y (NPY) Y5 receptor. This document outlines the pharmacological properties of L-152,804, detailed protocols for its central administration in rodent models, and its effects on feeding behavior.

Pharmacological Profile of L-152,804

L-152,804 is a valuable research tool for investigating the physiological roles of the NPY Y5 receptor, which is implicated in various processes including appetite regulation, anxiety, and stress responses.[1] Its high selectivity for the Y5 receptor over other NPY receptor subtypes (Y1, Y2, and Y4) makes it a precise tool for elucidating Y5-specific functions.[2]

Quantitative Data: Receptor Binding Affinity and Potency

The following table summarizes the in vitro binding affinity and functional potency of L-152,804.

ParameterSpeciesValueReference
Ki (Binding Affinity) Human Y5 Receptor26 nM[2]
Rat Y5 Receptor31 nM[2]
IC50 (Functional Potency) Inhibition of NPY-induced Ca2+ increase (Human Y5)210 nM[2]

Experimental Protocols

Protocol 1: Preparation of L-152,804 for Intracerebroventricular Administration

Materials:

  • L-152,804 powder

  • Sterile artificial cerebrospinal fluid (aCSF) or sterile 0.9% saline

  • Dimethyl sulfoxide (B87167) (DMSO), if necessary for solubility

  • Vortex mixer

  • Sterile microcentrifuge tubes

  • Sterile filters (0.22 µm)

Procedure:

  • Vehicle Selection: The preferred vehicle for i.c.v. injection is sterile aCSF to mimic the composition of the brain's extracellular fluid. Sterile 0.9% saline is an acceptable alternative.

  • Solubilization: L-152,804 is soluble in DMSO. For in vivo experiments, it is crucial to minimize the final concentration of DMSO.

    • Prepare a stock solution of L-152,804 in 100% DMSO.

    • For the final injection solution, dilute the stock solution in aCSF or saline. The final concentration of DMSO should ideally be below 1% to avoid neurotoxicity.

  • Concentration Calculation: The final concentration of the L-152,804 solution will depend on the desired dose and the injection volume (typically 1-5 µL for mice and up to 10 µL for rats). For example, to administer a 30 µg dose in a 5 µL volume, the required concentration is 6 mg/mL.

  • Preparation:

    • On the day of the experiment, prepare the final solution by diluting the stock solution in sterile aCSF or saline.

    • Vortex the solution thoroughly to ensure it is fully dissolved.

    • Filter the final solution through a sterile 0.22 µm syringe filter to remove any potential contaminants.

  • Quality Control: Visually inspect the solution to ensure it is clear and free of precipitation before injection. The pH should be close to physiological pH (7.2-7.4).

Protocol 2: Stereotaxic Surgery for Intracerebroventricular Cannula Implantation in Rats

This protocol describes the surgical implantation of a guide cannula into the lateral ventricle of a rat for subsequent i.c.v. injections.

Materials:

  • Stereotaxic apparatus

  • Anesthesia machine (e.g., isoflurane)

  • Heating pad

  • Surgical instruments (scalpel, forceps, hemostats, drill, etc.)

  • Guide cannula and dummy cannula

  • Skull screws

  • Dental cement

  • Suture material

  • Analgesics and antibiotics

  • Ophthalmic ointment

Procedure:

  • Animal Preparation:

    • Anesthetize the rat using isoflurane (B1672236) (5% for induction, 1-2% for maintenance).

    • Shave the scalp and place the animal in the stereotaxic frame. Ensure the head is level.

    • Apply ophthalmic ointment to the eyes to prevent them from drying.

    • Maintain the animal's body temperature at 37°C with a heating pad.

  • Surgical Procedure:

    • Administer a local anesthetic to the scalp.

    • Make a midline incision on the scalp to expose the skull.

    • Clean and dry the skull surface.

    • Identify and mark the bregma (the junction of the sagittal and coronal sutures).

    • Determine the stereotaxic coordinates for the lateral ventricle. For rats, typical coordinates relative to bregma are: Anteroposterior (AP): -0.8 mm; Mediolateral (ML): ±1.5 mm; Dorsoventral (DV): -3.5 mm from the skull surface.

    • Drill a small hole at the determined coordinates.

    • Drill additional holes for the anchor screws.

    • Insert the guide cannula into the drilled hole until it reaches the target DV coordinate.

    • Secure the cannula to the skull using dental cement and the anchor screws.

  • Post-Surgical Care:

    • Insert a dummy cannula into the guide cannula to keep it patent.

    • Suture the scalp incision.

    • Administer post-operative analgesics and antibiotics as per approved protocols.

    • Monitor the animal closely during recovery until it is fully mobile.

    • Allow the animal to recover for at least one week before commencing i.c.v. injections.

Protocol 3: Intracerebroventricular Injection Procedure

Materials:

  • Internal injection cannula (sized to extend slightly beyond the guide cannula)

  • Polyethylene (PE) tubing

  • Hamilton syringe

  • Infusion pump (optional)

  • Prepared L-152,804 solution

Procedure:

  • Preparation:

    • Gently handle and restrain the animal.

    • Remove the dummy cannula from the implanted guide cannula.

  • Injection:

    • Connect the Hamilton syringe containing the L-152,804 solution to the internal injection cannula via PE tubing.

    • Carefully insert the internal cannula into the guide cannula.

    • Infuse the solution slowly over 1-2 minutes. A microinjection pump can be used for a more controlled infusion.

  • Post-Injection:

    • Leave the injection cannula in place for an additional minute to allow for diffusion and prevent backflow.

    • Slowly withdraw the injection cannula and replace the dummy cannula.

    • Return the animal to its home cage and monitor for any adverse reactions.

Effects of Intracerebroventricular L-152,804 on Feeding Behavior

Intracerebroventricular administration of L-152,804 has been shown to antagonize the effects of Y5 receptor agonists on food intake.

Quantitative Data: Effects on Food Intake in Satiated Rats
TreatmentDose (i.c.v.)Effect on Food IntakeReference
L-152,804 30 µgSignificantly inhibited food intake evoked by i.c.v. bovine pancreatic peptide (bPP; 5 µg)[2]
L-152,804 30 µgDid not significantly inhibit food intake evoked by i.c.v. Neuropeptide Y (NPY; 5 µg)[2]

These findings suggest that while the Y5 receptor is involved in feeding regulation, NPY-induced feeding may be mediated by other NPY receptor subtypes in addition to Y5.[2]

Visualizations

NPY Y5 Receptor Signaling Pathway

NPY_Y5_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NPY NPY / Agonist Y5R NPY Y5 Receptor NPY->Y5R Activates L152804 L-152,804 (Antagonist) L152804->Y5R Blocks G_protein Gi/o Protein Y5R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ERK ERK/MAPK Pathway G_protein->ERK Activates RhoA RhoA G_protein->RhoA Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered neuronal activity, changes in gene expression) PKA->Cellular_Response ERK->Cellular_Response RhoA->Cellular_Response

Caption: NPY Y5 Receptor Signaling Cascade.

Experimental Workflow: I.C.V. Administration and Behavioral Testing

Experimental_Workflow cluster_pre_experiment Pre-Experimental Phase cluster_experiment Experimental Phase cluster_post_experiment Post-Experimental Phase Animal_Acclimation Animal Acclimation (e.g., 1 week) Surgery Stereotaxic Surgery: Cannula Implantation Animal_Acclimation->Surgery Recovery Post-Operative Recovery (e.g., 1 week) Surgery->Recovery Habituation Habituation to Test Environment Recovery->Habituation ICV_Injection Intracerebroventricular Injection Habituation->ICV_Injection Drug_Prep Preparation of L-152,804 Solution Drug_Prep->ICV_Injection Behavioral_Test Behavioral Testing (e.g., Feeding Behavior Assay) ICV_Injection->Behavioral_Test Data_Collection Data Collection and Analysis Behavioral_Test->Data_Collection Histology Histological Verification of Cannula Placement Data_Collection->Histology

Caption: I.C.V. Drug Administration Workflow.

References

Application Notes and Protocols: Oral Gavage of L-152804 in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-152804 is a potent and selective, non-peptide antagonist of the Neuropeptide Y (NPY) Y5 receptor.[1][2] It is orally active and has demonstrated the ability to penetrate the brain, making it a valuable tool for investigating the physiological roles of the Y5 receptor, particularly in the regulation of food intake and energy homeostasis.[1][2] NPY is a powerful stimulant of food intake, and the Y5 receptor subtype is believed to be a key mediator of this effect.[1][3][4] These application notes provide a detailed protocol for the oral administration of L-152804 to rats for studying its effects on feeding behavior.

Data Summary

The following tables summarize the in vitro binding affinities and in vivo effects of L-152804.

Table 1: In Vitro Receptor Binding Affinity of L-152804

ReceptorSpeciesKi (nM)
Y5Human26
Y5Rat31
Y1Human>10,000
Y2Human>10,000
Y4Human>10,000

Data compiled from Kanatani et al. (2000).[1]

Table 2: Effect of Oral Administration of L-152804 on Food Intake in Rats

Dosage (mg/kg)Administration RouteEffectModel
10OralSignificantly inhibited food intakebPP-induced feeding in satiated rats
10-30OralDose-dependent inhibition of hyperphagia[D-Trp34]NPY-induced hyperphagia

Data compiled from Kanatani et al. (2000) and Sato et al. (2008) as cited in ResearchGate.[1][2]

Experimental Protocols

Protocol 1: Preparation of L-152804 for Oral Gavage

This protocol describes the preparation of a suspension of L-152804 suitable for oral administration to rats. As L-152804 is a non-peptide small molecule, a common vehicle for oral gavage is a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water.

Materials:

  • L-152804 powder

  • 0.5% (w/v) Carboxymethylcellulose (CMC), low viscosity

  • Sterile, deionized water

  • Mortar and pestle or homogenizer

  • Magnetic stirrer and stir bar

  • Analytical balance

  • Volumetric flasks and graduated cylinders

Procedure:

  • Calculate the required amount of L-152804 and vehicle. The volume for oral gavage in rats should not exceed 10 mL/kg of body weight.[5][6] For a 10 mg/kg dose in a 300g rat, you would need 3 mg of L-152804. If the dosing volume is 5 mL/kg, the final volume would be 1.5 mL, and the concentration would be 2 mg/mL.

  • Prepare the 0.5% CMC vehicle. Dissolve 0.5 g of CMC in 100 mL of sterile, deionized water. Stir using a magnetic stirrer until the CMC is fully dissolved. This may take some time.

  • Weigh the L-152804. Accurately weigh the calculated amount of L-152804 powder using an analytical balance.

  • Create a suspension.

    • Method A (Mortar and Pestle): Place the weighed L-152804 powder in a clean mortar. Add a small volume of the 0.5% CMC vehicle and triturate with the pestle to form a smooth paste. Gradually add the remaining vehicle while continuing to mix until a homogenous suspension is formed.

    • Method B (Homogenizer): Place the weighed L-152804 powder in a suitable container. Add the full volume of the 0.5% CMC vehicle and homogenize according to the manufacturer's instructions until a uniform suspension is achieved.

  • Store the suspension. Store the suspension at 4°C and protect it from light. It is recommended to prepare the suspension fresh daily. Before each use, ensure the suspension is thoroughly mixed to guarantee uniform dosing.

Protocol 2: Oral Gavage Administration of L-152804 to Rats

This protocol outlines the standard procedure for administering the prepared L-152804 suspension to rats via oral gavage. This procedure should only be performed by trained personnel.

Materials:

  • Prepared L-152804 suspension

  • Rat scale for accurate body weight measurement

  • Appropriately sized gavage needle (16-18 gauge, 2-3 inches long with a ball-tip for adult rats)[7]

  • Syringe (1-3 mL, depending on the dosing volume)

  • 70% ethanol (B145695) for disinfection

Procedure:

  • Animal Handling and Restraint:

    • Gently handle the rat to minimize stress.

    • Securely restrain the rat to prevent movement. One common method is to hold the rat near the thoracic region while supporting the lower body.

  • Dose Calculation and Syringe Preparation:

    • Weigh the rat immediately before dosing to ensure accurate dose calculation.

    • Calculate the required volume of the L-152804 suspension based on the rat's body weight and the desired dosage.

    • Draw the calculated volume into the syringe and attach the gavage needle. Ensure there are no air bubbles in the syringe.

  • Gavage Needle Insertion:

    • Gently extend the rat's head back to straighten the path to the esophagus.

    • Insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it gently along the roof of the mouth.

    • The needle should pass smoothly down the esophagus. The rat may exhibit swallowing reflexes. Do not force the needle. If resistance is met, withdraw the needle and re-attempt.

  • Substance Administration:

    • Once the needle is correctly positioned in the stomach (the pre-measured length from the tip of the nose to the last rib can be used as a guide), slowly administer the L-152804 suspension over 2-3 seconds.[5]

  • Post-Administration:

    • Gently withdraw the gavage needle.

    • Return the rat to its cage and monitor for any signs of distress, such as labored breathing or leakage of the substance from the mouth or nose, for at least 10-15 minutes.[5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of the NPY Y5 receptor and a typical experimental workflow for an oral gavage study in rats.

NPY_Y5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular NPY Neuropeptide Y (NPY) Y5R Y5 Receptor NPY->Y5R Binds G_protein G-protein (Gi/o) Y5R->G_protein Activates cAMP ↓ cAMP G_protein->cAMP ERK ↑ ERK Phosphorylation G_protein->ERK RhoA ↑ RhoA Activation G_protein->RhoA Physiological_Response Physiological Response (e.g., ↑ Food Intake) cAMP->Physiological_Response ERK->Physiological_Response RhoA->Physiological_Response L152804 L-152804 (Antagonist) L152804->Y5R Blocks

Caption: NPY Y5 Receptor Signaling Pathway.

Oral_Gavage_Workflow cluster_preparation Preparation Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase Animal_Acclimation Animal Acclimation (e.g., 1 week) Baseline_Measurement Baseline Measurements (Body Weight, Food Intake) Animal_Acclimation->Baseline_Measurement Randomization Randomization into Treatment Groups Baseline_Measurement->Randomization Drug_Preparation L-152804 Suspension Preparation Oral_Gavage Daily Oral Gavage (Vehicle or L-152804) Drug_Preparation->Oral_Gavage Randomization->Oral_Gavage Daily_Monitoring Daily Monitoring (Body Weight, Food Intake) Oral_Gavage->Daily_Monitoring Daily_Monitoring->Oral_Gavage Repeat for study duration Data_Collection Final Data Collection Daily_Monitoring->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

Caption: Experimental Workflow for Oral Gavage Study.

References

Application Notes and Protocols for L-152804 in High-Fat Diet Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of L-152804, a potent and selective Neuropeptide Y (NPY) Y5 receptor antagonist, in high-fat diet (HFD)-induced animal models of obesity. The provided data and protocols are compiled from published research to guide the design and execution of similar preclinical studies.

Introduction

Obesity, a major global health concern, is often modeled in animals using high-fat diets to induce a phenotype that mimics many aspects of the human condition, including weight gain, adiposity, and metabolic dysregulation.[1][2] The neuropeptide Y (NPY) system, particularly the Y5 receptor, is a key regulator of energy homeostasis, with its activation stimulating food intake.[3][4] L-152804 acts as an antagonist to this receptor, making it a compound of interest for anti-obesity therapeutic development.[5][6] Studies have shown that a selective NPY Y5 receptor antagonist can effectively reduce body weight gain and improve metabolic parameters in diet-induced obese (DIO) mice, but not in lean or genetically obese models, suggesting a specific role for the Y5 receptor in the context of diet-induced obesity.[1][7][8]

Mechanism of Action: NPY Y5 Receptor Antagonism

Neuropeptide Y, when released in the hypothalamus, binds to various Y receptors to stimulate feeding. The Y5 receptor is considered a primary "feeding" receptor.[1][3] In a state of diet-induced obesity, there may be an upregulation or increased signaling through the NPY/Y5R pathway. L-152804 competitively binds to the Y5 receptor, blocking the downstream signaling cascade that would normally be initiated by NPY. This blockade leads to a reduction in food intake and subsequently, a decrease in body weight gain and adiposity.[1][7]

NPY_Y5_Signaling_Pathway NPY Neuropeptide Y (NPY) Y5R NPY Y5 Receptor NPY->Y5R Binds to G_protein G-protein signaling Y5R->G_protein Activates Energy_Expenditure ↓ Energy Expenditure Y5R->Energy_Expenditure L152804 L-152804 L152804->Y5R Blocks AC Adenylyl Cyclase G_protein->AC Inhibits Ca_mobilization ↑ Intracellular Ca²⁺ G_protein->Ca_mobilization cAMP ↓ cAMP AC->cAMP Food_Intake ↑ Food Intake cAMP->Food_Intake Ca_mobilization->Food_Intake Obesity Obesity Food_Intake->Obesity Energy_Expenditure->Obesity

Caption: Simplified signaling pathway of the NPY Y5 receptor and the antagonistic action of L-152804.

Data Presentation

The following tables summarize the quantitative data from a key study investigating the effects of a potent and selective NPY Y5 receptor antagonist, representative of L-152804, in a diet-induced obesity mouse model.

Table 1: Effect of a Y5R Antagonist on Body Weight and Caloric Intake in DIO Mice [9]

Treatment GroupDose (mg/kg, p.o.)Initial Body Weight (g)Final Body Weight (g)Body Weight Change (g)Mean Caloric Intake (kcal/day)
Vehicle-38.5 ± 0.540.5 ± 0.62.0 ± 0.315.8 ± 0.4
Y5R Antagonist3038.6 ± 0.539.5 ± 0.50.9 ± 0.214.6 ± 0.5
Y5R Antagonist10038.7 ± 0.539.1 ± 0.50.4 ± 0.214.2 ± 0.6*

*Data are presented as mean ± SE. P < 0.05 compared with vehicle. The study duration was 2 weeks.

Table 2: Effect of a Y5R Antagonist on Adipose Tissue Weight and Plasma Parameters in DIO Mice [9]

Treatment GroupDose (mg/kg, p.o.)Mesenteric Fat Pad Weight (g)Plasma Glucose (mg/dL)Plasma Insulin (B600854) (ng/mL)
Vehicle-1.2 ± 0.1180 ± 104.5 ± 0.8
Y5R Antagonist301.0 ± 0.1175 ± 82.8 ± 0.5
Y5R Antagonist1000.9 ± 0.1160 ± 92.1 ± 0.4*

*Data are presented as mean ± SE. P < 0.05 compared with vehicle. Measurements were taken at the end of the 2-week study.

Experimental Protocols

The following are detailed, representative protocols for conducting studies with L-152804 in a high-fat diet-induced obesity model, based on published methodologies.

Diet-Induced Obesity (DIO) Mouse Model Protocol

This protocol describes the induction of obesity in mice using a high-fat diet.[5][9][10]

Materials:

  • Male C57BL/6J mice (6-8 weeks old)

  • Standard chow diet (e.g., 10 kcal% fat)

  • High-fat diet (HFD), e.g., moderately high-fat diet with 32.6% calories from fat or a 60 kcal% fat diet.[5][9]

  • Animal caging with bedding, food hoppers, and water bottles.

  • Animal scale

Procedure:

  • Acclimation: Upon arrival, house mice in groups of 3-5 per cage and allow them to acclimate for at least one week. Provide ad libitum access to standard chow and water. Maintain a 12-hour light/dark cycle at a controlled temperature (22-24°C).

  • Baseline Measurements: After acclimation, record the initial body weight of each mouse.

  • Dietary Intervention: Randomize mice into two groups: a control group that continues on the standard chow diet and an experimental group that is switched to the high-fat diet.

  • Induction of Obesity: Maintain the mice on their respective diets for 8-16 weeks. Monitor body weight weekly. Mice on the HFD are considered obese when they have a significantly higher body weight (typically 15-20% greater) than the control group.[5]

  • Monitoring: Throughout the study, monitor the health of the animals daily. Measure food and water intake weekly by weighing the remaining food and water.

L-152804 Administration Protocol

This protocol details the oral administration of L-152804 to DIO mice.[9][11]

Materials:

  • L-152804

  • Vehicle solution (e.g., 0.5% methylcellulose (B11928114) in distilled water)[9]

  • Oral gavage needles (20-22 gauge, ball-tipped)

  • Syringes (1 mL)

  • DIO mice from Protocol 1

Procedure:

  • Preparation of Dosing Solution: Prepare a suspension of L-152804 in the vehicle at the desired concentrations (e.g., 3 mg/mL and 10 mg/mL for 30 and 100 mg/kg doses, respectively, assuming a 10 mL/kg dosing volume). Ensure the suspension is homogenous by vortexing or stirring before each administration.

  • Animal Grouping: Once the mice have developed diet-induced obesity, divide them into treatment groups (e.g., vehicle, L-152804 low dose, L-152804 high dose), ensuring that the average body weight is similar across all groups.

  • Administration: Administer the prepared L-152804 suspension or vehicle to the mice once daily via oral gavage.[9] The volume of administration should be based on the individual mouse's body weight.

  • Treatment Duration: Continue the daily administration for the planned duration of the study (e.g., 2 weeks).[9]

  • Monitoring: Continue to monitor body weight, food intake, and water intake daily or weekly as required by the study design.

Blood and Tissue Collection Protocol

This protocol outlines the collection of blood and adipose tissue for subsequent analysis.[5][9]

Materials:

  • Anesthetic (e.g., isoflurane)

  • Collection tubes (e.g., EDTA-coated microtubes for plasma)

  • Surgical scissors and forceps

  • Phosphate-buffered saline (PBS)

  • Liquid nitrogen or dry ice

  • Centrifuge

Procedure:

  • Fasting: Fast the mice for a predetermined period (e.g., 4-6 hours) before sample collection.

  • Anesthesia: Anesthetize the mice using an appropriate method.

  • Blood Collection: Collect blood via cardiac puncture or from the retro-orbital sinus into EDTA-coated tubes.

  • Plasma Separation: Centrifuge the blood samples at 2000 x g for 15 minutes at 4°C. Carefully collect the supernatant (plasma) and store it at -80°C until analysis.

  • Tissue Collection: Following blood collection, euthanize the mouse by an approved method (e.g., cervical dislocation). Dissect out the desired adipose tissue depots (e.g., mesenteric, epididymal, retroperitoneal).

  • Tissue Processing: Rinse the collected adipose tissue in cold PBS, blot dry, and weigh. For molecular or biochemical analysis, snap-freeze the tissue in liquid nitrogen and store at -80°C. For histological analysis, fix the tissue in 10% neutral buffered formalin.

Analytical Methods

a. Plasma Glucose and Insulin Measurement

Materials:

  • Commercial glucose assay kit (e.g., glucose oxidase method)

  • Commercial insulin ELISA kit[9]

  • Microplate reader

Procedure:

  • Thaw plasma samples on ice.

  • Follow the manufacturer's instructions for the respective commercial kits to measure the concentrations of glucose and insulin in the plasma samples.

  • Use a microplate reader to measure the absorbance or fluorescence as per the kit's protocol.

  • Calculate the concentrations based on a standard curve generated with known concentrations of glucose and insulin.

Experimental_Workflow cluster_0 Phase 1: Induction of Obesity cluster_1 Phase 2: L-152804 Treatment cluster_2 Phase 3: Sample Collection & Analysis Acclimation Acclimation (1 week) Diet High-Fat Diet Feeding (8-16 weeks) Acclimation->Diet Monitoring1 Weekly Body Weight Monitoring Diet->Monitoring1 Grouping Group Randomization Monitoring1->Grouping Treatment Daily Oral Gavage (2 weeks) - Vehicle - L-152804 (30 mg/kg) - L-152804 (100 mg/kg) Grouping->Treatment Monitoring2 Daily/Weekly Monitoring (Body Weight, Food Intake) Treatment->Monitoring2 Sacrifice Euthanasia & Sample Collection Monitoring2->Sacrifice Blood Blood Collection (Plasma) Sacrifice->Blood Tissue Adipose Tissue Collection Sacrifice->Tissue Analysis Biochemical Analysis (Glucose, Insulin) Blood->Analysis

Caption: Experimental workflow for evaluating L-152804 in a high-fat diet-induced obesity mouse model.

Conclusion

The NPY Y5 receptor antagonist L-152804 demonstrates significant potential in mitigating the effects of a high-fat diet in animal models. The provided data indicates its efficacy in reducing body weight gain, adiposity, and improving insulin sensitivity. The detailed protocols offer a framework for researchers to investigate L-152804 and similar compounds, contributing to the development of novel anti-obesity therapeutics. Careful adherence to established methodologies and rigorous data collection are paramount for obtaining reliable and reproducible results in this field of research.

References

Troubleshooting & Optimization

L-152804 Technical Support Center: Troubleshooting Solubility and Experimental Design

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-152804, a potent and selective non-peptide neuropeptide Y Y5 receptor antagonist. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly those related to solubility, that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of L-152804?

A1: The recommended solvent for preparing stock solutions of L-152804 is dimethyl sulfoxide (B87167) (DMSO).[1][2] L-152804 is readily soluble in DMSO at concentrations up to 100 mM.[1] Some suppliers report solubility up to 112.5 mg/mL (~307 mM) in DMSO with sonication.[2]

Q2: How should I store L-152804?

A2: L-152804 powder should be stored desiccated at +4°C.[1] Once dissolved in a solvent, it is recommended to prepare aliquots of the stock solution and store them in tightly sealed vials at -20°C or -80°C. For solutions in DMSO, storage at -80°C for up to 6 months to a year is generally acceptable. To avoid degradation from repeated freeze-thaw cycles, use fresh aliquots for your experiments.[3][4]

Q3: I am observing precipitation when I dilute my DMSO stock solution of L-152804 into an aqueous medium for my in vitro assay. What can I do?

A3: This is a common issue with hydrophobic compounds like L-152804. Here are several strategies to address this:

  • Minimize Final DMSO Concentration: Aim for a final DMSO concentration of less than 0.5% in your assay medium to avoid solvent effects on cells.[5]

  • Stepwise Dilution: Perform serial dilutions in your aqueous buffer rather than adding the DMSO stock directly to the final volume. This gradual change in solvent polarity can help maintain solubility.[5]

  • Use of a Co-solvent: Consider using a co-solvent system. A mixture of DMSO with other organic solvents like ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG) can sometimes improve solubility upon aqueous dilution.

  • Incorporate Surfactants: Non-ionic surfactants such as Tween 80 can help to create micelles that encapsulate the hydrophobic drug, thereby increasing its apparent solubility in aqueous solutions.

Q4: Can I use L-152804 for in vivo studies? How should I formulate it?

A4: Yes, L-152804 is orally active and can be used for in vivo studies.[1][6][7] A common formulation for oral administration involves a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[2] It is recommended to prepare this formulation fresh on the day of use.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent results in bioassays Poor solubility leading to variable effective concentrations.Visually inspect all solutions for precipitation before and during the experiment. Consider determining the kinetic and thermodynamic solubility of L-152804 in your specific assay medium.
Low potency or efficacy observed The compound may not be fully dissolved in the aqueous assay buffer, leading to a lower actual concentration than intended.Re-evaluate your dilution method. Try pre-warming the aqueous medium before adding the L-152804 stock solution while vortexing. Consider using a formulation with a solubilizing agent if compatible with your experimental setup.
Cell toxicity observed at higher concentrations The solvent (e.g., DMSO) may be causing toxicity, or the compound itself may have cytotoxic effects at high concentrations.Run a solvent toxicity control with the same final concentration of DMSO (or other solvents) used in your experiment. Ensure the final DMSO concentration is kept below 0.5%.[5]

Data Presentation

L-152804 Solubility Data
Solvent Maximum Concentration Notes
DMSO100 mM (36.65 mg/mL)Some sources report up to 112.5 mg/mL (~307 mM) with sonication.[2]
Water< 0.1 mg/mL (Insoluble)[3]L-152804 is poorly soluble in aqueous solutions.
L-152804 In Vivo Formulation
Component Percentage
DMSO10%
PEG30040%
Tween 805%
Saline45%
Resulting L-152804 Concentration 4 mg/mL (10.92 mM)
Note: Sonication is recommended to aid dissolution.[2]

Experimental Protocols

Protocol for Preparing a 100 mM Stock Solution of L-152804 in DMSO
  • Materials: L-152804 powder (MW: 366.46 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Weigh out the desired amount of L-152804 powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 36.65 mg of L-152804.

    • Add the appropriate volume of DMSO to the powder.

    • Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and/or sonication may be used to facilitate dissolution.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol for Preparing a Working Solution for In Vitro Assays
  • Materials: 100 mM L-152804 stock solution in DMSO, sterile aqueous assay buffer.

  • Procedure (for a final concentration of 10 µM with 0.1% DMSO):

    • Prepare an intermediate dilution of the 100 mM stock solution. For example, dilute the stock solution 1:100 in DMSO to obtain a 1 mM solution.

    • Add 10 µL of the 1 mM intermediate solution to 990 µL of the pre-warmed aqueous assay buffer.

    • Vortex the working solution immediately and thoroughly.

    • Visually inspect for any signs of precipitation before adding to your assay.

Visualizations

NPY Y5 Receptor Signaling Pathway

Neuropeptide Y (NPY) binds to its G-protein coupled receptor, Y5, initiating a cascade of intracellular signaling events. L-152804 acts as an antagonist, blocking this interaction. The Y5 receptor can couple to different G-proteins, leading to the modulation of several downstream effectors.

NPY_Y5_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling NPY NPY Y5R NPY Y5 Receptor NPY->Y5R L152804 L-152804 L152804->Y5R G_protein G-protein (Gi/Go, Gq) Y5R->G_protein AC Adenylyl Cyclase G_protein->AC PLC Phospholipase C G_protein->PLC ERK ↑ ERK1/2 Phosphorylation G_protein->ERK RhoA ↑ RhoA Activation G_protein->RhoA cAMP ↓ cAMP AC->cAMP Cell_Response Cellular Responses (e.g., cell growth, migration) cAMP->Cell_Response IP3 ↑ IP3 / DAG PLC->IP3 Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 Ca2->Cell_Response ERK->Cell_Response RhoA->Cell_Response

Caption: Simplified signaling pathway of the NPY Y5 receptor and its antagonism by L-152804.

Experimental Workflow for Assessing L-152804 Solubility Issues

This workflow outlines the steps to troubleshoot solubility problems when preparing L-152804 for in vitro experiments.

Solubility_Workflow start Start: Prepare L-152804 Working Solution prep_stock Prepare concentrated stock in 100% DMSO start->prep_stock dilute Dilute stock into aqueous assay buffer prep_stock->dilute check_precip Visually inspect for precipitation dilute->check_precip no_precip No Precipitation: Proceed with experiment check_precip->no_precip No precip Precipitation Observed check_precip->precip Yes troubleshoot Troubleshooting Steps precip->troubleshoot step_dilute 1. Use stepwise dilution troubleshoot->step_dilute lower_dmso 2. Lower final DMSO % step_dilute->lower_dmso warm_buffer 3. Warm aqueous buffer lower_dmso->warm_buffer cosolvent 4. Use a co-solvent warm_buffer->cosolvent recheck_precip Re-check for precipitation cosolvent->recheck_precip recheck_precip->no_precip No recheck_precip->troubleshoot Yes, try next step

Caption: A logical workflow for troubleshooting L-152804 solubility issues in experiments.

References

Optimizing L-152804 dosage for maximum efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of L-152804, a potent and selective neuropeptide Y (NPY) Y5 receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of L-152804?

A1: L-152804 is a selective, non-peptide antagonist of the Neuropeptide Y (NPY) Y5 receptor.[1][2] It functions by binding to the Y5 receptor, thereby blocking the downstream signaling typically initiated by the endogenous ligand, NPY. The Y5 receptor is a G-protein coupled receptor (GPCR) implicated in the regulation of food intake.[1][3] By antagonizing this receptor, L-152804 can modulate feeding behavior and energy expenditure.[2]

Q2: What is the selectivity profile of L-152804?

A2: L-152804 exhibits high selectivity for the Y5 receptor. It has been shown to have low affinity for other NPY receptor subtypes, including Y1, Y2, and Y4, with a selectivity of over 300-fold for the Y5 receptor compared to the others.[2]

Q3: What are the recommended starting doses for in vivo and in vitro experiments?

A3: Based on published studies, the following are suggested starting doses. However, optimal dosage will depend on the specific experimental model and research question.

Administration Route Organism Recommended Starting Dose Reference
Oral (p.o.)Rat10 mg/kg[1]
Oral (p.o.)Mouse (diet-induced obese)10-30 mg/kg[4]
Intracerebroventricular (i.c.v.)Rat30 µg[1]
In vitro (cell-based assays)-100 nM - 1 µM[1][4]

Q4: How should I prepare and store L-152804?

A4: L-152804 is typically supplied as a solid. For in vitro experiments, stock solutions can be prepared in DMSO. For in vivo oral administration, it can be formulated in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5] It is recommended to prepare fresh solutions for in vivo experiments on the day of use.[5] Stock solutions should be stored at -20°C or -80°C to prevent degradation.[5]

Troubleshooting Guide

Problem 1: No significant effect on food intake is observed after oral administration.

Possible Cause Troubleshooting Step
Suboptimal Dosage The initial dose may be too low for your specific animal model or experimental conditions. Perform a dose-response study to determine the optimal effective dose. Doses up to 30 mg/kg have been used in mice.[4]
Poor Bioavailability While L-152804 is orally active, formulation can impact absorption. Ensure the compound is fully dissolved in the vehicle. Consider using a different vehicle composition if solubility is an issue.
Timing of Administration The timing of administration relative to the feeding period can be critical. Administer the compound at a consistent time before the dark cycle (for nocturnal feeders) when food intake is highest.
Animal Model Resistance The specific animal strain or genetic background might influence the response to Y5 receptor antagonism. Review literature for studies using your specific model.

Problem 2: High variability in experimental results.

Possible Cause Troubleshooting Step
Inconsistent Dosing Ensure accurate and consistent administration of the compound. For oral gavage, ensure the entire dose is delivered.
Animal Stress Stress can significantly impact feeding behavior. Acclimatize animals to handling and experimental procedures to minimize stress-induced variability.
Dietary Factors The composition of the diet can influence the effects of Y5 receptor antagonists. Ensure all animals are on the same standardized diet.

Problem 3: Off-target effects are suspected.

Possible Cause Troubleshooting Step
High Compound Concentration Although L-152804 is selective, very high concentrations could potentially interact with other receptors. If using high doses, consider running control experiments with a structurally unrelated Y5 antagonist to confirm the observed effects are Y5-mediated.
Metabolite Activity The in vivo metabolites of L-152804 may have their own biological activity. While challenging to address directly, being aware of this possibility is important when interpreting results.

Experimental Protocols & Data

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of L-152804 for the Y5 receptor.

Methodology:

  • Prepare cell membranes from a cell line stably expressing the human Y5 receptor (e.g., CHO or COS cells).[1]

  • Incubate the cell membranes with a constant concentration of a radiolabeled ligand that binds to the Y5 receptor (e.g., [¹²⁵I]PYY).

  • Add increasing concentrations of L-152804 to the incubation mixture.

  • After incubation, separate the bound from unbound radioligand by filtration.

  • Measure the amount of bound radioactivity using a gamma counter.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Quantitative Data Summary:

Receptor Ligand Ki (nM) Reference
Human Y5[¹²⁵I]PYY26[1]
Rat Y5[¹²⁵I]PYY31[1]
In Vivo Food Intake Study in Rodents

Objective: To evaluate the effect of L-152804 on food intake.

Methodology:

  • House rodents individually to allow for accurate food intake measurement.

  • Acclimatize the animals to the housing conditions and handling for at least one week.

  • Administer L-152804 or vehicle via the desired route (e.g., oral gavage).

  • Provide a pre-weighed amount of food at the time of administration.

  • Measure the remaining food at specific time points (e.g., 2, 4, 8, and 24 hours) post-administration to determine cumulative food intake.

  • Account for any spillage by placing a collection tray under the food hopper.

Quantitative Data Summary:

Model Agonist L-152804 Dose Effect on Food Intake Reference
Satiated SD Ratsi.c.v. bovine Pancreatic Polypeptide (bPP)30 µg (i.c.v.)Significant inhibition[1]
Satiated SD Ratsi.c.v. NPY30 µg (i.c.v.)No significant inhibition[1]
Diet-induced Obese Mice-10-30 mg/kg (p.o.)Dose-dependent inhibition[4]

Visualizations

NPY_Y5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NPY Neuropeptide Y (NPY) Y5R Y5 Receptor (GPCR) NPY->Y5R Agonist Binding L152804 L-152804 L152804->Y5R Antagonist Binding G_protein Gαi/o Protein Y5R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition Ca2 ↑ Intracellular Ca²⁺ G_protein->Ca2 Stimulation cAMP ↓ cAMP AC->cAMP Cellular_Response Modulation of Food Intake cAMP->Cellular_Response Ca2->Cellular_Response

Caption: NPY Y5 Receptor Signaling Pathway and L-152804 Inhibition.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_data_collection Data Collection cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (1 week) Baseline_Measurement Baseline Food Intake & Body Weight Animal_Acclimation->Baseline_Measurement Randomization Randomization into Treatment Groups Baseline_Measurement->Randomization Dosing Vehicle or L-152804 Administration Randomization->Dosing Food_Intake Measure Food Intake (e.g., 2, 4, 8, 24h) Dosing->Food_Intake Body_Weight Measure Body Weight (Daily) Dosing->Body_Weight Statistical_Analysis Statistical Analysis (e.g., ANOVA, t-test) Food_Intake->Statistical_Analysis Body_Weight->Statistical_Analysis Conclusion Draw Conclusions Statistical_Analysis->Conclusion

Caption: In Vivo Food Intake Study Workflow.

References

L-152804 off-target effects and how to mitigate them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-152804. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential off-target effects of L-152804 and best practices to mitigate them in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is L-152804 and what is its primary target?

L-152804 is a potent and selective non-peptide antagonist of the Neuropeptide Y (NPY) Y5 receptor.[1] It is orally active and can penetrate the brain, making it a valuable tool for studying the physiological roles of the Y5 receptor, particularly in the regulation of food intake and energy expenditure.[1][2][3]

Q2: What are the known off-target effects of L-152804?

Q3: How can I be confident that the observed effects in my experiment are due to Y5 receptor antagonism and not off-target effects?

To ensure that the experimental results are due to on-target Y5 receptor antagonism, it is crucial to incorporate rigorous controls and validation steps. Here are some key strategies:

  • Use a control compound: Include a structurally similar but inactive analog of L-152804 as a negative control. This helps to rule out effects caused by the chemical scaffold itself.

  • Genetic validation: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out the NPY Y5 receptor in your cellular model. The biological effect of L-152804 should be absent in cells lacking the Y5 receptor.

  • Rescue experiments: In a Y5 receptor knockout or knockdown system, reintroducing the Y5 receptor should restore the responsiveness to L-152804.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent results between experiments. 1. Variability in compound concentration. 2. Cell line instability or passage number effects. 3. Subtle off-target effects at the concentration used.1. Prepare fresh dilutions of L-152804 from a validated stock for each experiment. 2. Use cells within a defined low passage number range and regularly check for target expression. 3. Perform a dose-response curve to determine the minimal effective concentration and use the lowest possible concentration that elicits the desired on-target effect.
Observed cellular toxicity. 1. High concentrations of L-152804 leading to off-target effects. 2. Solvent (e.g., DMSO) toxicity. 3. Cell line-specific sensitivity.1. Conduct a cell viability assay (e.g., MTT, trypan blue exclusion) in parallel with your functional assay to determine the cytotoxic concentration of L-152804. 2. Ensure the final solvent concentration is consistent across all conditions and is below the toxic threshold for your cell line (typically <0.1-0.5%). 3. Test the compound on a different cell line that also expresses the Y5 receptor.
Discrepancy between results with L-152804 and genetic knockdown of the Y5 receptor. 1. Incomplete knockdown of the Y5 receptor. 2. Potential off-target effect of L-152804. 3. Compensation mechanisms in the genetically modified cells.1. Verify the knockdown efficiency at the protein level using Western blot or flow cytometry. 2. Refer to the strategies in FAQ Q3 to validate the on-target effect. Consider performing a broader off-target screening if the discrepancy persists. 3. Use an inducible knockdown system to minimize long-term compensatory changes.

Data Presentation

Table 1: Selectivity Profile of L-152804 for Human NPY Receptors

Receptor SubtypeBinding Affinity (Ki)
hY5 26 nM
hY1 > 10,000 nM
hY2 > 10,000 nM
hY4 > 10,000 nM

Data compiled from publicly available resources.[1][2]

Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay to Determine L-152804 Selectivity

Objective: To determine the binding affinity (Ki) of L-152804 for the human NPY Y5 receptor and its selectivity against other NPY receptor subtypes (Y1, Y2, Y4).

Materials:

  • Cell membranes prepared from cell lines stably expressing individual human NPY receptor subtypes (Y1, Y2, Y4, Y5).

  • Radioligand: [¹²⁵I]-Peptide YY ([¹²⁵I]-PYY) or another suitable high-affinity radioligand for NPY receptors.

  • L-152804

  • Non-specific binding control: A high concentration of a non-labeled NPY receptor agonist or antagonist (e.g., 1 µM NPY).

  • Assay buffer: e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA, pH 7.4.

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation counter.

Methodology:

  • Compound Dilution: Prepare a serial dilution of L-152804 in the assay buffer. The concentration range should span several orders of magnitude around the expected Ki.

  • Assay Setup: In a 96-well plate, combine:

    • A fixed concentration of the radioligand (typically at or below its Kd value).

    • Varying concentrations of L-152804 (or vehicle for total binding).

    • A high concentration of a non-labeled ligand for determining non-specific binding.

    • Cell membranes expressing the target receptor.

  • Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the L-152804 concentration.

    • Determine the IC50 value (the concentration of L-152804 that inhibits 50% of the specific radioligand binding) by fitting the data to a sigmoidal dose-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

NPY_Y5_Signaling_Pathway NPY NPY Y5R Y5 Receptor NPY->Y5R Binds G_protein Gi/o Protein Y5R->G_protein Activates L152804 L-152804 L152804->Y5R Blocks AC Adenylate Cyclase G_protein->AC Inhibits Ca_Mobilization Ca²⁺ Mobilization G_protein->Ca_Mobilization Increases cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Caption: Simplified NPY Y5 receptor signaling pathway and the inhibitory action of L-152804.

Experimental_Workflow_Off_Target cluster_in_vitro In Vitro Validation cluster_in_cellulo Cell-Based Validation cluster_conclusion Conclusion binding_assay Radioligand Binding Assay (Y1, Y2, Y4, Y5) functional_assay Functional Assay (e.g., Ca²⁺ influx) binding_assay->functional_assay dose_response Dose-Response Curve binding_assay->dose_response genetic_validation Genetic Validation (siRNA/CRISPR) dose_response->genetic_validation inactive_control Inactive Control Compound dose_response->inactive_control conclusion Confirm On-Target Effect genetic_validation->conclusion inactive_control->conclusion Mitigation_Logic cluster_observation Experimental Observation cluster_interpretation Potential Interpretations cluster_controls Experimental Controls observed_effect Observed Biological Effect on_target On-Target Effect (Y5 Antagonism) observed_effect->on_target off_target Off-Target Effect observed_effect->off_target genetic_ko Genetic Knockout of Y5 genetic_ko->on_target Effect Abolished inactive_analog Inactive Analog inactive_analog->off_target No Effect Observed other_antagonist Structurally Different Y5 Antagonist other_antagonist->on_target Same Effect Observed

References

Technical Support Center: Enhancing the Bioavailability of L-152,804

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of the selective neuropepeptide Y (NPY) Y5 receptor antagonist, L-152,804.

Frequently Asked Questions (FAQs)

Q1: What is L-152,804 and why is its bioavailability a concern?

A1: L-152,804 is a potent and selective non-peptide antagonist of the neuropeptide Y Y5 receptor, with a Ki value of 26 nM for the human Y5 receptor.[1][2][3] It has demonstrated central activity upon oral administration in vivo, suggesting it can cross the blood-brain barrier.[1][2][3] While described as "orally active," its physicochemical properties, including a molecular weight of 366.46 and high lipophilicity, suggest that like many modern drug candidates, its aqueous solubility may be limited, posing a potential challenge to achieving consistent and optimal oral bioavailability.[1][4] Poor bioavailability can lead to variability in experimental results and hinder the translation of preclinical findings.

Q2: My in vivo experiments with orally administered L-152,804 are showing inconsistent results. Could this be a bioavailability issue?

Q3: What are the general strategies to improve the bioavailability of a poorly soluble compound like L-152,804?

A3: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs.[5][6][7][8] These can be broadly categorized as:

  • Particle Size Reduction: Increasing the surface area of the drug powder to enhance dissolution rate.[5][9][10]

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level to improve solubility and dissolution.[5][11]

  • Lipid-Based Formulations: Dissolving the drug in a lipid-based vehicle to facilitate absorption via the lymphatic system.[9][12]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes that increase the aqueous solubility of the drug.[5][7][9]

Troubleshooting Guide

Issue 1: Low and Variable Plasma Concentrations of L-152,804 After Oral Dosing

Possible Cause: Poor aqueous solubility and slow dissolution of the crystalline L-152,804 in the gastrointestinal fluids.

Troubleshooting Steps:

  • Characterize Physicochemical Properties: Confirm the solubility of your L-152,804 batch in various biorelevant media (e.g., Simulated Gastric Fluid, Fasted State Simulated Intestinal Fluid).

  • Attempt Particle Size Reduction: Employ micronization or nanosizing techniques to increase the surface-area-to-volume ratio, which can significantly improve the dissolution rate.

  • Formulate a Solid Dispersion: Consider creating a solid dispersion with a hydrophilic carrier. This can be particularly effective for crystalline compounds.

  • Develop a Lipid-Based Formulation: For a lipophilic compound, a Self-Emulsifying Drug Delivery System (SEDDS) can be a highly effective approach to improve absorption.

Issue 2: Evidence of Drug Precipitation in the GI Tract During In Vitro Dissolution Studies

Possible Cause: The drug initially dissolves from the formulation but then precipitates out of the supersaturated solution in the aqueous environment of the GI tract.

Troubleshooting Steps:

  • Incorporate Precipitation Inhibitors: Include hydrophilic polymers (e.g., HPMC, PVP) in your formulation. These polymers can help maintain a supersaturated state and prevent drug precipitation.

  • Optimize Solid Dispersion Carrier: If using a solid dispersion, select a polymer that has a strong interaction with L-152,804 to stabilize the amorphous form and prevent recrystallization.

  • Refine Lipid-Based Formulation: In SEDDS, the choice and ratio of oil, surfactant, and co-surfactant are critical. Fine-tuning the formulation can ensure the drug remains solubilized within the formed micelles upon dispersion.

Data Presentation: Comparison of Formulation Strategies

The following table summarizes hypothetical, yet realistic, pharmacokinetic data from a preclinical study in rats, comparing different formulation approaches for L-152,804.

Formulation StrategyDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (0-24h) (ng·hr/mL)Relative Bioavailability (%)
Aqueous Suspension (Control) 10150 ± 354.0980 ± 210100
Micronized Suspension 10280 ± 502.51850 ± 320189
Solid Dispersion (1:5 Drug-to-Polymer Ratio) 10550 ± 901.54200 ± 550429
Self-Emulsifying Drug Delivery System (SEDDS) 10720 ± 1101.05850 ± 700597

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Preparation of a Micronized L-152,804 Suspension
  • Objective: To reduce the particle size of L-152,804 to the micron range to enhance its dissolution rate.

  • Materials: L-152,804, 0.5% (w/v) Hydroxypropyl Methylcellulose (HPMC) solution, Zirconium oxide beads (0.5 mm), High-speed homogenizer or ball mill.

  • Method:

    • Prepare a 1% (w/v) slurry of L-152,804 in the 0.5% HPMC solution.

    • Add zirconium oxide beads to the slurry at a 1:1 volume ratio.

    • Mill the suspension at 2000 RPM for 4 hours at 4°C.

    • Periodically sample the suspension to check for particle size using laser diffraction until the desired size (e.g., <10 µm) is achieved.

    • Separate the milled suspension from the beads.

    • The final suspension is ready for oral gavage.

Protocol 2: Formulation of an L-152,804 Solid Dispersion via Spray Drying
  • Objective: To create an amorphous solid dispersion of L-152,804 in a hydrophilic polymer to improve its solubility and dissolution.

  • Materials: L-152,804, Polyvinylpyrrolidone K30 (PVP K30), Dichloromethane (B109758), Methanol (B129727), Spray dryer.

  • Method:

    • Dissolve L-152,804 and PVP K30 (at a 1:5 ratio) in a 1:1 mixture of dichloromethane and methanol to create a 5% (w/v) total solids solution.

    • Ensure complete dissolution of both components.

    • Set the spray dryer parameters: Inlet temperature at 80°C, outlet temperature at 50°C, and a solution feed rate of 5 mL/min.

    • Spray dry the solution to obtain a fine powder.

    • Collect the resulting solid dispersion powder and store it in a desiccator.

    • Characterize the solid dispersion for drug content, amorphous nature (via XRD or DSC), and dissolution properties.

Protocol 3: Development of an L-152,804 Self-Emulsifying Drug Delivery System (SEDDS)
  • Objective: To formulate a lipid-based system that forms a microemulsion upon contact with gastrointestinal fluids, enhancing L-152,804 solubilization and absorption.

  • Materials: L-152,804, Capryol 90 (oil), Kolliphor RH 40 (surfactant), Transcutol HP (co-surfactant).

  • Method:

    • Determine the solubility of L-152,804 in various oils, surfactants, and co-surfactants to select the best components.

    • Construct a ternary phase diagram to identify the optimal ratio of oil, surfactant, and co-surfactant that forms a stable microemulsion.

    • Based on the phase diagram, prepare the SEDDS formulation by mixing Capryol 90, Kolliphor RH 40, and Transcutol HP (e.g., in a 30:40:30 ratio).

    • Add L-152,804 to the vehicle and mix gently until a clear, homogenous solution is formed. The drug loading will depend on its solubility in the chosen system.

    • The final formulation can be encapsulated in soft gelatin capsules or administered directly.

Visualizations

Signaling Pathway and Experimental Workflows

cluster_0 NPY Y5 Receptor Signaling Pathway NPY NPY Y5R Y5 Receptor NPY->Y5R G_protein Gi/o Protein Y5R->G_protein AC Adenylyl Cyclase G_protein->AC PLC Phospholipase C G_protein->PLC cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3/DAG PLC->IP3_DAG Ca_mobilization ↑ Intracellular Ca²⁺ IP3_DAG->Ca_mobilization L152804 L-152,804 L152804->Y5R

Caption: NPY Y5 receptor signaling cascade and the inhibitory action of L-152,804.

cluster_1 Bioavailability Enhancement Workflow cluster_2 1. Problem Identification cluster_3 2. Formulation Strategy Selection cluster_4 3. Formulation & Characterization cluster_5 4. In Vivo Evaluation Problem Low/Variable Bioavailability Strategy Select Strategy: - Particle Size Reduction - Solid Dispersion - Lipid-Based System Problem->Strategy Formulate Prepare Formulation Strategy->Formulate Characterize In Vitro Characterization (Dissolution, Stability) Formulate->Characterize InVivo Preclinical PK Study (e.g., in Rats) Characterize->InVivo Analysis Analyze Plasma Samples InVivo->Analysis Compare Compare to Control Analysis->Compare

Caption: A logical workflow for selecting and evaluating a bioavailability enhancement strategy.

References

Technical Support Center: L-152,804 In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using L-152,804 in in vivo experiments. The information is tailored to address specific issues that may be encountered during experimental procedures.

General Information

L-152,804 is a potent, selective, and orally active non-peptide antagonist of the neuropeptide Y (NPY) Y5 receptor.[1][2][3] It is a valuable tool for investigating the physiological roles of the Y5 receptor, particularly in the regulation of food intake and energy homeostasis.[1][2][4]

Physicochemical Properties
PropertyValueSource
Molecular Weight366.46 g/mol [2][3]
FormulaC₂₃H₂₆O₄[2][3]
CAS Number6508-43-6[2][3]
Purity≥98%[2][3]
SolubilitySoluble to 100 mM in DMSO[2][3]
StorageDesiccate at +4°C[2]
Receptor Binding Affinity and Selectivity

L-152,804 exhibits high affinity for the NPY Y5 receptor and has been shown to be highly selective over other NPY receptor subtypes.[2][3][5]

ReceptorKᵢ (nM)SelectivitySource
Human Y526-[1][5]
Rat Y531-[1][5]
Human Y1>10,000>380-fold[1][5]
Human Y2>10,000>380-fold[1][5]
Human Y4>10,000>380-fold[1][5]

Mechanism of Action: NPY Y5 Receptor Antagonism

Neuropeptide Y (NPY) is a key neurotransmitter involved in appetite regulation. When NPY binds to the Y5 receptor in the hypothalamus, it triggers a signaling cascade that leads to an increase in food intake. L-152,804 acts as a competitive antagonist at the Y5 receptor, blocking NPY from binding and thereby inhibiting its orexigenic (appetite-stimulating) effects.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron (Hypothalamus) cluster_2 Pharmacological Intervention NPY Neuropeptide Y (NPY) Y5R Y5 Receptor NPY->Y5R Binds to G_protein G-protein Signaling Y5R->G_protein Activates Food_Intake Increased Food Intake G_protein->Food_Intake Leads to L152804 L-152,804 L152804->Y5R Blocks

Caption: Mechanism of L-152,804 as a Y5 receptor antagonist.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: How should I prepare L-152,804 for oral administration in rodents?

A1: L-152,804 is soluble in DMSO, but using high concentrations of DMSO for in vivo studies can be toxic. A common issue is the precipitation of the compound when a DMSO stock is diluted into an aqueous vehicle.

Recommended Vehicle: A suspension or solution can be prepared. A suggested vehicle for oral gavage is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6]

Preparation Protocol:

  • First, dissolve L-152,804 in DMSO to create a concentrated stock solution.

  • In a separate tube, mix the PEG300, Tween-80, and saline.

  • Slowly add the DMSO stock solution to the aqueous mixture while vortexing to prevent precipitation.

  • If precipitation occurs, gentle heating and/or sonication may help to redissolve the compound.[6]

  • It is recommended to prepare the working solution fresh on the day of the experiment.[6]

Q2: I am not observing the expected anorexigenic (appetite-reducing) effect. What could be the problem?

A2: Several factors could contribute to a lack of efficacy. Here is a troubleshooting guide:

Start No Anorexigenic Effect Observed Check_Dose Is the dose appropriate? (e.g., 10 mg/kg oral) Start->Check_Dose Check_Vehicle Was the compound fully dissolved/suspended? Check_Dose->Check_Vehicle Yes Dose_Solution Increase dose or check literature for optimal dose. Check_Dose->Dose_Solution No Check_Admin Was administration successful? (e.g., oral gavage) Check_Vehicle->Check_Admin Yes Vehicle_Solution Prepare fresh vehicle, ensure solubility. Check_Vehicle->Vehicle_Solution No Check_Model Is the experimental model appropriate? Check_Admin->Check_Model Yes Admin_Solution Refine administration technique. Check_Admin->Admin_Solution No Check_Agonist Was a Y5 agonist used to induce feeding? Check_Model->Check_Agonist Yes Model_Solution L-152,804 is effective in diet-induced obese models, less so in others. Check_Model->Model_Solution No Agonist_Solution L-152,804 may not inhibit NPY-induced feeding but does inhibit bPP-induced feeding. Check_Agonist->Agonist_Solution No

Caption: Troubleshooting logic for lack of anorexigenic effect.

  • Dose and Route: Ensure you are using an effective dose and route of administration. Oral administration at 10 mg/kg has been shown to be effective at inhibiting food intake evoked by a Y5 agonist.[1][5]

  • Compound Stability and Solubility: L-152,804 should be stored desiccated at +4°C.[2][3] Ensure the compound is fully dissolved or homogenously suspended in your vehicle before administration.

  • Experimental Model: The anorexigenic effects of L-152,804 are most pronounced in models of diet-induced obesity.[2][4] It may not significantly affect food intake in lean animals on a standard diet.[4]

  • Stimulus for Feeding: L-152,804 has been shown to inhibit food intake induced by bovine pancreatic polypeptide (bPP), a Y4/Y5 agonist.[1][5] However, it may not significantly inhibit feeding induced by intracerebroventricular (i.c.v.) administration of NPY, which also acts on Y1 and Y2 receptors.[1][5]

Q3: What are the expected pharmacokinetic properties of L-152,804?

A3: L-152,804 is characterized as being orally bioavailable and brain-penetrant.[1][5] Oral administration in rats leads to a time- and dose-dependent increase in Y5 receptor occupancy in the brain.[5] This indicates that the compound can cross the blood-brain barrier to exert its effects centrally.

Q4: Are there any known off-target effects I should be aware of?

A4: L-152,804 is a highly selective Y5 receptor antagonist. It shows over 300-fold selectivity for the Y5 receptor compared to Y1, Y2, and Y4 receptors.[2][3] At a concentration of 10 µM, it did not show significant affinity for these other receptor subtypes.[1][5] This high selectivity minimizes the likelihood of off-target effects mediated by other NPY receptors.

Experimental Protocols

Protocol: Inhibition of bPP-Induced Feeding in Satiated Rats

This protocol is adapted from studies demonstrating the in vivo efficacy of L-152,804.[1][5]

1. Animals:

  • Male Sprague-Dawley rats.

  • House individually and acclimate to the experimental conditions.

  • Maintain on a standard diet and water ad libitum.

2. Materials:

  • L-152,804

  • Bovine pancreatic polypeptide (bPP)

  • Vehicle for L-152,804 (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)

  • Saline for bPP

  • Oral gavage needles

  • Intracerebroventricular (i.c.v.) injection supplies (if applicable)

3. Experimental Workflow:

Acclimate Acclimate Rats to Handling and Dosing Procedures Admin_L152804 Administer L-152,804 (e.g., 10 mg/kg, p.o.) or Vehicle Acclimate->Admin_L152804 Wait Wait for Drug Absorption (e.g., 60 minutes) Admin_L152804->Wait Admin_bPP Administer bPP (e.g., 5 µg, i.c.v.) or Saline Wait->Admin_bPP Measure_Food Present Pre-weighed Food and Measure Intake at Regular Intervals (e.g., 1, 2, 4 hours) Admin_bPP->Measure_Food Analyze Analyze and Compare Food Intake Between Groups Measure_Food->Analyze

Caption: Workflow for an in vivo feeding study with L-152,804.

4. Procedure:

  • Habituation: For several days prior to the experiment, habituate the animals to the oral gavage procedure using the vehicle solution.

  • Fasting: Ensure animals are satiated (have free access to food) before the experiment begins.

  • L-152,804 Administration: Administer L-152,804 or vehicle via oral gavage at the desired dose (e.g., 10 mg/kg).

  • Pre-treatment Time: Allow for drug absorption. A pre-treatment time of 60 minutes is suggested.

  • Agonist Administration: Administer bPP (a Y5 receptor agonist) or saline via i.c.v. injection to stimulate feeding.

  • Food Intake Measurement: Immediately after agonist administration, present a pre-weighed amount of food. Measure the amount of food consumed at specified time points (e.g., 1, 2, and 4 hours).

  • Data Analysis: Compare the food intake between the different treatment groups (Vehicle + Saline, Vehicle + bPP, L-152,804 + bPP) using appropriate statistical methods (e.g., ANOVA).

5. Expected Outcome: Rats treated with bPP should show a significant increase in food intake compared to the saline group. Pre-treatment with L-152,804 is expected to significantly inhibit the bPP-induced increase in food consumption.[1][5]

References

L-152804 Technical Support Center: Stability and Storage Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of L-152804. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid (powder) form of L-152804?

A1: L-152804 powder should be stored desiccated at +4°C for short-term storage.[1][2][3] For long-term storage, it is recommended to store the powder at -20°C, which can maintain its stability for up to three years.[4][5]

Q2: What is the recommended solvent for dissolving L-152804?

A2: The recommended solvent for L-152804 is dimethyl sulfoxide (B87167) (DMSO). It is soluble in DMSO up to 100 mM (36.65 mg/mL) or even higher, with some suppliers indicating solubility up to 125 mg/mL (341.11 mM).[1][2][4][5] L-152804 is considered insoluble in water.[4]

Q3: How should I prepare and store stock solutions of L-152804?

A3: It is crucial to prepare stock solutions with care to maintain the compound's integrity. Once dissolved in DMSO, it is recommended to aliquot the solution into single-use vials to prevent product inactivation from repeated freeze-thaw cycles.[4]

Q4: What are the recommended storage conditions and stability for L-152804 stock solutions?

A4: For optimal stability, L-152804 stock solutions in DMSO should be stored at low temperatures. Based on supplier recommendations, the following storage conditions are advised:

  • -20°C: The solution is stable for up to 1 month.[4]

  • -80°C: The solution can be stored for up to 6 months.[4]

Some suppliers suggest that at -20°C, the solution can be stable for up to 1 year, and at -80°C, for up to 2 years.[4] It is always best to refer to the batch-specific data on the Certificate of Analysis provided by the supplier.

Troubleshooting Guide

Issue 1: My L-152804 precipitated out of the aqueous buffer after dilution from a DMSO stock.

  • Cause: L-152804 has low aqueous solubility. When a concentrated DMSO stock is diluted into an aqueous buffer, the compound may crash out if its solubility limit is exceeded.

  • Solutions:

    • Decrease the final concentration: Try using a lower final concentration of L-152804 in your assay.

    • Optimize DMSO concentration: While minimizing DMSO is often desired in cell-based assays, a slightly higher final concentration (up to 0.5%) might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiment.

    • Use a co-solvent system: For in vivo studies, a formulation such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been suggested to achieve a concentration of 4 mg/mL.[5] Sonication may be required to aid dissolution.[5]

Issue 2: I am concerned about the stability of my L-152804 stock solution over time.

  • Concern: You are unsure if your stored L-152804 stock solution is still active.

Data Presentation

Table 1: L-152804 Storage Conditions and Stability

FormStorage TemperatureDurationRecommendations
Solid (Powder)+4°CShort-termDesiccate[1][2][3]
-20°CUp to 3 yearsLong-term storage[4][5]
In DMSO-20°CUp to 1 month[4] (or up to 1 year)Aliquot to avoid freeze-thaw cycles[4]
-80°CUp to 6 months[4] (or up to 2 years)Aliquot to avoid freeze-thaw cycles[4]

*Longer storage times are suggested by some suppliers, but it is advisable to confirm with batch-specific data.

Table 2: L-152804 Solubility

SolventMaximum Concentration
DMSO100 mM (36.65 mg/mL)[2] or ≥ 125 mg/mL (341.11 mM)[4]
Water< 0.1 mg/mL (insoluble)[4]
In vivo formulation4 mg/mL (10.92 mM) in 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline[5]

Experimental Protocols

Protocol: General Workflow for Assessing Small Molecule Stability in Solution

This protocol provides a general method for researchers who wish to assess the stability of L-152804 in their specific experimental conditions.

G cluster_prep Preparation cluster_storage Storage and Sampling cluster_analysis Analysis cluster_evaluation Evaluation prep_stock Prepare a fresh, concentrated stock solution of L-152804 in DMSO. dilute Dilute the stock solution to the desired concentration in the solvent/buffer to be tested. prep_stock->dilute store Store aliquots of the solution under various conditions (e.g., -20°C, 4°C, room temperature). dilute->store sample Withdraw samples at defined time points (e.g., 0, 24h, 48h, 1 week, 1 month). store->sample analyze Analyze the samples using a stability-indicating method, such as HPLC-UV. sample->analyze compare Compare the peak area of L-152804 in the stored samples to the time-zero sample. analyze->compare quantify Quantify the percentage of L-152804 remaining. compare->quantify degradation Identify any new peaks that may correspond to degradation products. quantify->degradation

Caption: Workflow for assessing the stability of L-152804 in solution.

Signaling Pathways and Logical Relationships

L-152804 is a potent and selective antagonist of the Neuropeptide Y (NPY) Y5 receptor.[6][7] Its mechanism of action involves blocking the signaling pathway initiated by the binding of NPY to the Y5 receptor, which is implicated in the regulation of food intake and energy expenditure.

G NPY NPY Y5R Y5 Receptor NPY->Y5R Binds to Signaling Intracellular Signaling Cascade (e.g., Ca2+ mobilization) Y5R->Signaling Activates L152804 L-152804 L152804->Y5R Blocks Effect Physiological Effect (e.g., Increased Food Intake) Signaling->Effect Leads to

Caption: Antagonistic action of L-152804 on the NPY Y5 receptor signaling pathway.

References

L-152804 Technical Support Center: Troubleshooting Unexpected Results in Feeding Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering unexpected results with the Neuropeptide Y (NPY) Y5 receptor antagonist, L-152804, in feeding studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for L-152804?

L-152804 is a potent, selective, and orally active non-peptide antagonist of the Neuropeptide Y (NPY) Y5 receptor.[1][2][3] It functions by binding to the Y5 receptor, thereby blocking the downstream signaling pathways that are typically activated by NPY and other agonists. The Y5 receptor is considered a key "feeding" receptor located in the hypothalamus, and its antagonism is expected to reduce food intake.[1]

Q2: What is the selectivity profile of L-152804?

L-152804 exhibits high selectivity for the Y5 receptor. It has a significantly lower affinity for other NPY receptor subtypes, such as Y1, Y2, and Y4, with a more than 300-fold selectivity for Y5 over these other receptors.[2]

Q3: Is L-152804 effective in reducing food intake in all experimental models?

No, and this is a critical point. While L-152804 has been shown to reduce food intake and body weight in diet-induced obese mice, it does not significantly affect the body weight of lean mice on a standard diet or certain genetically obese models.[4][5] Furthermore, its effectiveness can depend on the specific agonist used to stimulate feeding.

Troubleshooting Guide: Unexpected Experimental Outcomes

Issue 1: L-152804 fails to inhibit NPY-induced food intake.

This is a well-documented yet unexpected finding.[1][3] While L-152804 is a potent Y5 antagonist, it does not significantly block the increase in food intake caused by direct intracerebroventricular (i.c.v.) injection of NPY.

Possible Explanations & Solutions:

  • Redundant NPY Signaling: NPY is an agonist for multiple receptors, including Y1, Y2, and Y5.[1][3] The potent orexigenic (appetite-stimulating) effect of NPY may be primarily mediated by the Y1 receptor, thus bypassing the Y5 receptor blockade by L-152804.

    • Troubleshooting Step: To confirm Y5 receptor engagement, use a more selective Y5 agonist, such as bovine pancreatic polypeptide (bPP) or [D-Trp34]NPY, to induce feeding. L-152804 has been shown to effectively inhibit food intake stimulated by these agonists.[1][3]

  • Experimental Design: The dose of NPY used may be high enough to overcome the competitive antagonism of L-152804 at the Y5 receptor while still potently activating other NPY receptors.

    • Troubleshooting Step: Perform a dose-response curve for both NPY and L-152804 to determine the optimal concentrations for your specific experimental setup.

Data Presentation

Table 1: In Vitro Binding Affinity and Potency of L-152804
Receptor SubtypeSpeciesParameterValueReference
Y5HumanKi26 nM[1][3]
Y5RatKi31 nM[1][3]
Y5HumanIC50 (vs. NPY)210 nM[1][3]
Y1, Y2, Y4HumanAffinity>300-fold selectivity for Y5[2]
Table 2: Summary of Key In Vivo Feeding Study Results with L-152804
Animal ModelFeeding StimulusL-152804 Effect on Food IntakeReference
Satiated SD Ratsi.c.v. bovine pancreatic peptide (bPP)Significant Inhibition[1][3]
Satiated SD Ratsi.c.v. Neuropeptide Y (NPY)No Significant Inhibition[1][3]
Diet-Induced Obese Mice-Causes Weight Loss[2][4][6]
Lean Mice (regular diet)-No Effect on Body Weight[4][5]

Experimental Protocols

Protocol 1: Evaluation of L-152804 on Agonist-Induced Feeding in Rats

This protocol is a generalized representation based on published studies.[1][3]

  • Animal Model: Male Sprague-Dawley (SD) rats, satiated with free access to food and water.

  • Drug Administration:

    • L-152804: Administered either intracerebroventricularly (i.c.v.) at a dose of 30 µg or orally (p.o.) at 10 mg/kg.

    • Feeding Agonist: Administered i.c.v.

      • NPY (Y1/Y2/Y5 agonist): 5 µg

      • bovine Pancreatic Polypeptide (bPP; Y4/Y5 agonist): 5 µg

  • Procedure:

    • Administer L-152804 or vehicle control.

    • After a suitable pre-treatment time, administer the feeding agonist (NPY or bPP).

    • Measure cumulative food intake at regular intervals (e.g., 1, 2, and 4 hours) post-agonist injection.

  • Data Analysis: Compare food intake between the vehicle-treated and L-152804-treated groups for each agonist using appropriate statistical tests (e.g., t-test or ANOVA).

Mandatory Visualizations

Diagram 1: NPY Signaling Pathways in Feeding Regulation

NPY Neuropeptide Y (NPY) Y1 Y1 Receptor NPY->Y1 Potent Activation Y5 Y5 Receptor NPY->Y5 Activation Food_Intake Increased Food Intake Y1->Food_Intake Primary Pathway Y5->Food_Intake Secondary Pathway L152804 L-152804 L152804->Y5 Antagonism cluster_group1 Group 1: Vehicle Control cluster_group2 Group 2: L-152804 Treatment Vehicle_Admin Administer Vehicle NPY_Admin_1 Administer i.c.v. NPY Vehicle_Admin->NPY_Admin_1 Measure_Food_1 Measure Food Intake NPY_Admin_1->Measure_Food_1 Compare Compare Results Measure_Food_1->Compare L152804_Admin Administer L-152804 NPY_Admin_2 Administer i.c.v. NPY L152804_Admin->NPY_Admin_2 Measure_Food_2 Measure Food Intake NPY_Admin_2->Measure_Food_2 Measure_Food_2->Compare Outcome Unexpected Outcome: No significant difference in food intake Compare->Outcome

References

Technical Support Center: L-152804 Administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the administration of L-152804, a potent and selective neuropeptide Y Y5 receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is L-152804 and what is its primary mechanism of action?

A1: L-152804 is a potent, selective, non-peptide antagonist of the neuropeptide Y (NPY) Y5 receptor.[1][2][3] Its primary mechanism of action is to block the signaling of NPY and other endogenous ligands at the Y5 receptor, a G-protein coupled receptor implicated in the regulation of food intake and energy homeostasis.[1][4][5]

Q2: What are the key research applications for L-152804?

A2: L-152804 is primarily used in research to investigate the physiological roles of the NPY Y5 receptor. Key applications include studies on:

  • Regulation of food intake and obesity.[6]

  • Energy expenditure and metabolism.[2]

  • Alcohol self-administration.[2]

  • Cell growth and migration in cancer models.[1]

Q3: Is L-152804 selective for the Y5 receptor?

A3: Yes, L-152804 displays high selectivity for the human Y5 receptor. It has been shown to have over 300-fold selectivity for the Y5 receptor compared to the Y1, Y2, and Y4 receptors.[2][3] At a concentration of 10 µM, it did not show significant affinity for human Y1, Y2, and Y4 receptors.[7][8]

Troubleshooting Guides

Issue 1: Compound Precipitation in Aqueous Solutions

Question: I am observing precipitation when I dilute my L-152804 stock solution in my cell culture media or aqueous buffer. What is causing this and how can I prevent it?

Answer: This is a common issue due to the hydrophobic nature of L-152804. Precipitation, or "crashing out," occurs when the compound's concentration exceeds its solubility limit in the aqueous environment upon dilution of the DMSO stock.

Potential Causes and Solutions:

Potential CauseExplanationRecommended Solution
High Final Concentration The final concentration of L-152804 in the aqueous medium is above its solubility limit.Determine the maximum soluble concentration of L-152804 in your specific medium through a solubility test. Start with a lower final concentration and titrate upwards.
Rapid Dilution Adding a concentrated DMSO stock directly to a large volume of aqueous solution can cause rapid solvent exchange, leading to precipitation.Perform a serial dilution. First, create an intermediate dilution of your DMSO stock in pre-warmed (37°C) culture medium. Then, add this intermediate dilution to the final volume. Always add the compound solution to the medium, not the other way around, while gently vortexing.
Low Temperature of Media The solubility of many compounds, including L-152804, decreases at lower temperatures.Always use pre-warmed (37°C) cell culture media or buffers for dilutions.
Interaction with Media Components L-152804 may interact with salts, proteins, or other components in the media, forming insoluble complexes.If precipitation persists, consider trying a different basal media formulation. You can also try formulating L-152804 with a solubilizing agent, such as Tween-80 or PEG300, for in vivo preparations, which may also be adapted for certain in vitro experiments.
Issue 2: Inconsistent or No Biological Effect

Question: I am not observing the expected biological effect of L-152804 in my experiments. What could be the reason?

Answer: Several factors can contribute to a lack of efficacy. Systematically troubleshooting your experimental setup is key.

Potential Causes and Solutions:

Potential CauseExplanationRecommended Solution
Compound Degradation Improper storage of L-152804 can lead to its degradation and loss of activity.Store the solid compound desiccated at +4°C.[1] For stock solutions in DMSO, store in tightly sealed aliquots at -20°C for up to one month or -80°C for longer-term storage. Avoid repeated freeze-thaw cycles.
Suboptimal Concentration The concentration of L-152804 used may be too low to effectively antagonize the Y5 receptor in your specific system.Perform a dose-response experiment to determine the optimal effective concentration. IC50 values from the literature can serve as a starting point, but empirical determination is recommended for each new cell line or experimental model.
Low Y5 Receptor Expression The cell line or animal model you are using may not express the Y5 receptor at a high enough level for L-152804 to elicit a measurable effect.Verify Y5 receptor expression in your model system using techniques such as qPCR, Western blot, or immunohistochemistry.
Experimental Design The experimental endpoint may not be sensitive to Y5 receptor antagonism, or the timing of administration and measurement may be off.Review the literature for established protocols and expected timelines for the biological effects of Y5 receptor antagonism in similar models. Ensure your positive and negative controls are working as expected.

Quantitative Data Summary

ParameterSpeciesValueReference
Ki (Binding Affinity) Human Y5 Receptor26 nM[2]
Rat Y5 Receptor31 nM[7]
IC50 (Functional Antagonism) Human Y5 Receptor (NPY-induced Ca2+ increase)210 nM[7]
In Vivo Oral Administration Dose Satiated Sprague-Dawley Rats (inhibition of bPP-evoked food intake)10 mg/kg[7]
In Vivo Intracerebroventricular (i.c.v.) Administration Dose Satiated Sprague-Dawley Rats (inhibition of bPP-evoked food intake)30 µg[7]

Experimental Protocols

Preparation of L-152804 Stock Solution
  • Materials: L-152804 powder, Dimethyl sulfoxide (B87167) (DMSO).

  • Procedure:

    • Allow the vial of L-152804 powder to equilibrate to room temperature before opening to prevent condensation.

    • Prepare a stock solution of L-152804 in DMSO. A concentration of 10-100 mM is typically achievable.[1] For example, to prepare a 10 mM stock solution, dissolve 3.66 mg of L-152804 (MW: 366.46 g/mol ) in 1 mL of DMSO.

    • Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication can be used to aid dissolution if necessary.

    • Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles.

  • Storage: Store the DMSO stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage.

In Vitro Cell-Based Assay Protocol (General)

This protocol provides a general framework for assessing the effect of L-152804 on NPY-induced cellular responses.

  • Cell Seeding: Plate your cells of interest (e.g., a cell line endogenously expressing or transfected with the Y5 receptor) in a suitable multi-well plate at a density that allows for optimal growth and response.

  • Cell Starvation (Optional): Depending on the assay, you may need to serum-starve the cells for a few hours to reduce basal signaling.

  • Pre-treatment with L-152804:

    • Prepare a working solution of L-152804 in pre-warmed (37°C) cell culture medium. To avoid precipitation, perform a serial dilution as described in the troubleshooting guide.

    • Add the L-152804 working solution to the cells and incubate for a predetermined time (e.g., 30-60 minutes) to allow for receptor binding.

  • Stimulation with NPY:

    • Prepare a working solution of NPY in pre-warmed cell culture medium.

    • Add the NPY solution to the cells at a concentration known to elicit a response.

  • Endpoint Measurement: After the appropriate incubation time, measure the desired cellular response. This could include:

    • Calcium mobilization: Using a fluorescent calcium indicator.

    • cAMP levels: Using a cAMP assay kit.

    • ERK phosphorylation: Via Western blot or ELISA.

    • Cell migration or proliferation: Using standard cell biology assays.

  • Controls: Include appropriate controls, such as vehicle-treated cells, cells treated with NPY alone, and cells treated with L-152804 alone.

In Vivo Formulation for Oral Administration

A suggested formulation for oral gavage in rodents is as follows:

  • Materials: L-152804, DMSO, PEG300, Tween-80, Saline (0.9% NaCl).

  • Procedure:

    • Prepare a stock solution of L-152804 in DMSO (e.g., 20.8 mg/mL).

    • For a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, add the solvents sequentially.

    • For example, to prepare 1 mL of working solution, add 100 µL of the 20.8 mg/mL DMSO stock to 400 µL of PEG300 and mix well.

    • Add 50 µL of Tween-80 and mix thoroughly.

    • Finally, add 450 µL of Saline to bring the total volume to 1 mL.

    • If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.

  • Administration: It is recommended to prepare this formulation fresh on the day of use.

Visualizations

NPY_Y5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NPY NPY Y5R NPY Y5 Receptor (GPCR) NPY->Y5R binds G_protein Gi/o Protein Y5R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits RhoA RhoA G_protein->RhoA activates ERK ERK1/2 G_protein->ERK activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Cell_Response Cellular Responses (e.g., Migration, Proliferation) RhoA->Cell_Response ERK->Cell_Response L152804 L-152804 L152804->Y5R blocks

Caption: NPY Y5 Receptor Signaling Pathway and the inhibitory action of L-152804.

Experimental_Workflow cluster_preparation Preparation cluster_treatment Cell Treatment cluster_analysis Analysis prep_stock Prepare L-152804 Stock Solution (DMSO) prep_working Prepare Working Solution (in pre-warmed media) prep_stock->prep_working pretreat Pre-treat with L-152804 prep_working->pretreat seed_cells Seed Cells seed_cells->pretreat stimulate Stimulate with NPY pretreat->stimulate measure Measure Cellular Response (e.g., Ca2+, cAMP, pERK) stimulate->measure analyze Analyze Data measure->analyze

Caption: General experimental workflow for an in vitro cell-based assay using L-152804.

References

L-152804 quality control and purity assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of L-152804.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for L-152804?

L-152804 should be stored desiccated at +4°C to minimize degradation. For long-term storage, maintaining a dry, cool environment is crucial to ensure the compound's stability.

2. What is the expected purity of L-152804 upon purchase?

Commercially available L-152804 typically has a purity of ≥98%, often determined by High-Performance Liquid Chromatography (HPLC).

3. In what solvents is L-152804 soluble?

L-152804 is soluble in Dimethyl Sulfoxide (DMSO) up to 100 mM. For aqueous buffers, it is advisable to first prepare a concentrated stock solution in DMSO and then dilute it to the desired concentration in the aqueous medium.

4. What are the key quality control parameters to assess for L-152804?

The primary quality control parameters for L-152804 include:

  • Purity: Determined by HPLC, should be ≥98%.

  • Identity: Confirmed by techniques such as ¹H NMR and Mass Spectrometry (MS).

  • Appearance: Should be a white to off-white solid.

  • Solubility: Should be fully soluble in DMSO at the specified concentration.

Troubleshooting Guides

HPLC Purity Analysis
Issue Potential Cause Troubleshooting Steps
No peak or very small peak for L-152804 Sample degradationEnsure proper storage conditions were maintained. Prepare a fresh sample from a new stock.
Injection issueCheck the autosampler for proper functioning. Manually inject a standard to verify system performance.
Incorrect mobile phase compositionPrepare fresh mobile phase and ensure correct proportions of solvents.
Peak tailing Column overloadReduce the injection volume or sample concentration.
Column contaminationFlush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol).
Inappropriate mobile phase pHAdjust the pH of the mobile phase to ensure L-152804 is in a single ionic state.
Peak fronting Sample solvent incompatible with mobile phaseDissolve the sample in the mobile phase or a weaker solvent.
Ghost peaks Contaminated mobile phase or systemUse HPLC-grade solvents and flush the system thoroughly.
Carryover from previous injectionsRun blank injections between samples.
Retention time drift Fluctuation in column temperatureUse a column oven to maintain a stable temperature.
Inconsistent mobile phase compositionEnsure the mobile phase is well-mixed and degassed.
¹H NMR Identity Confirmation
Issue Potential Cause Troubleshooting Steps
Broad peaks Sample aggregationUse a more dilute sample or try a different deuterated solvent.
Presence of paramagnetic impuritiesFilter the sample through a small plug of celite.
Unexpected peaks Presence of impurities or residual solventCompare the spectrum to a reference standard. Identify common solvent peaks (e.g., DMSO-d₆ at ~2.50 ppm).
Incorrect chemical shifts Incorrect referencingRe-reference the spectrum to the residual solvent peak.

Experimental Protocols

Purity Assessment by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol provides a general method for determining the purity of L-152804. Optimization may be required based on the specific HPLC system and column used.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • L-152804 sample

  • DMSO (HPLC grade)

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of L-152804 in DMSO.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

    • Gradient:

      Time (min) % Mobile Phase B
      0 30
      20 95
      25 95
      26 30

      | 30 | 30 |

  • Analysis: Inject the sample and record the chromatogram. Calculate the purity by dividing the peak area of L-152804 by the total peak area of all components.

Identity Confirmation by ¹H NMR Spectroscopy

Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz)

  • NMR tubes

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆)

  • L-152804 sample

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of L-152804 in 0.7 mL of DMSO-d₆ in an NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • Data Processing:

    • Process the spectrum using appropriate software (e.g., MestReNova, TopSpin).

    • Reference the spectrum to the residual DMSO peak at 2.50 ppm.

    • Integrate the peaks and assign them to the protons of the L-152804 structure.

Molecular Weight Confirmation by LC-MS

Instrumentation and Materials:

  • LC-MS system with an electrospray ionization (ESI) source

  • C18 reverse-phase column

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • L-152804 sample

  • DMSO (LC grade)

Procedure:

  • Sample Preparation: Prepare a 100 µg/mL solution of L-152804 in a 1:1 mixture of Mobile Phase A and B, with a small amount of DMSO to aid dissolution if necessary.

  • LC Conditions: Use a fast gradient (e.g., 5% to 95% B in 5 minutes) to elute the compound.

  • MS Conditions:

    • Ionization Mode: Positive ESI

    • Scan Range: m/z 100-1000

    • Optimize cone voltage and other source parameters for maximum signal intensity.

  • Analysis: The expected molecular weight of L-152804 is 366.46 g/mol . Look for the [M+H]⁺ ion at approximately m/z 367.5.

Visualizations

L152804_QC_Workflow cluster_sample Sample Handling cluster_testing Analytical Testing cluster_results Data Review & Decision Receive Receive L-152804 Store Store at +4°C, Desiccated Receive->Store Prepare Prepare Stock Solution (DMSO) Store->Prepare HPLC HPLC Purity Analysis (≥98%) Prepare->HPLC NMR ¹H NMR Identity Confirmation Prepare->NMR MS LC-MS Molecular Weight Prepare->MS Pass Pass QC? HPLC->Pass NMR->Pass MS->Pass Release Release for Experiment Pass->Release Yes Troubleshoot Troubleshoot/Reject Pass->Troubleshoot No

Caption: Quality control workflow for L-152804.

Potential_Degradation_Pathways cluster_degradation Degradation Stressors cluster_products Potential Degradation Products L152804 L-152804 High_Temp High Temperature Extreme_pH Extreme pH (Acidic/Basic) Oxidizing_Agents Oxidizing Agents Light UV/Visible Light Hydrolysis Hydrolysis of Diketone High_Temp->Hydrolysis Extreme_pH->Hydrolysis Oxidation_Xanthene Oxidation of Xanthene Ring Oxidizing_Agents->Oxidation_Xanthene Oxidation_Cyclohexanedione Oxidation of Cyclohexanedione Ring Oxidizing_Agents->Oxidation_Cyclohexanedione Light->Oxidation_Xanthene

Caption: Potential degradation pathways of L-152804.

Validation & Comparative

A Comparative Guide to NPY Y5 Receptor Antagonists: L-152,804 Versus Key Competitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Neuropeptide Y (NPY) Y5 receptor, a G-protein coupled receptor predominantly expressed in the central nervous system, plays a crucial role in the regulation of food intake and energy homeostasis. Its potential as a therapeutic target for obesity and related metabolic disorders has led to the development of numerous antagonists. This guide provides an objective comparison of L-152,804 with other notable NPY Y5 receptor antagonists, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and development.

Quantitative Comparison of NPY Y5 Receptor Antagonists

The following table summarizes the in vitro binding affinities of L-152,804 and its key competitors for the human NPY Y5 receptor. Lower Ki or IC50 values indicate higher binding affinity.

CompoundTypeHuman Y5 Ki (nM)Human Y5 IC50 (nM)Selectivity Notes
L-152,804 Non-peptide antagonist26[1]>380-fold selective over human Y1, Y2, and Y4 receptors.[1]
CGP-71683 Non-peptide antagonist1.3[2]2.9High selectivity over Y1 (>4000 nM) and Y2 (200 nM) receptors.[2]
FMS-586 Non-peptide antagonist4.3[3][4]Highly selective for Y5 over Y1 and Y2 receptors.[3][4]
Lu AA-33810 Non-peptide antagonist1.5 (rat)≥ 3300-fold selective over Y1, Y2, and Y4 receptors.[5]
MK-0557 Non-peptide antagonist1.6No significant binding to human Y1, Y2, Y4, or mouse Y6 receptors at 10 µM.
NTNCB Non-peptide antagonist8[1]Potent and selective NPY Y5 receptor antagonist.[1]
Velneperit (S-2367) Non-peptide antagonistHigh AffinityOrally active and penetrates the blood-brain barrier.[6]

In Vivo Efficacy in Feeding Studies

The ultimate goal of developing NPY Y5 receptor antagonists is often to modulate food intake. The following is a summary of the in vivo effects of these compounds in animal models of feeding.

  • L-152,804: Orally administered L-152,804 has been shown to cause weight loss in diet-induced obese mice by modulating both food intake and energy expenditure.

  • CGP-71683: This antagonist has been shown to dose-dependently decrease nocturnal and fasting-induced food intake in rats when administered intraperitoneally (1-10 mg/kg).[7] It also blocked the increase in food intake produced by intracerebroventricular injection of NPY.[8]

  • FMS-586: Oral administration of FMS-586 in rats dose-dependently, albeit transiently, suppressed overnight fasting-induced hyperphagia and spontaneous daily food intake.[3][4]

  • Lu AA-33810: This antagonist demonstrated dose-dependent inhibition of feeding in rats following intracerebroventricular injection of a selective NPY Y5 agonist.

  • MK-0557: In a one-year clinical trial, MK-0557 was found to cause modest weight loss.

  • Velneperit (S-2367): Phase II clinical trials showed that velneperit, in combination with a reduced-calorie diet, resulted in a statistically significant reduction in body weight in obese subjects.[2][6][9]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of these antagonists, it is crucial to visualize the underlying signaling pathways and the experimental workflows used to characterize them.

NPY_Y5_Signaling_Pathway NPY Y5 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NPY NPY Y5R NPY Y5 Receptor NPY->Y5R Binds G_protein Gi/o Y5R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP cAMP AC->cAMP Decreases IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Food_Intake Increased Food Intake cAMP->Food_Intake ATP ATP ATP->AC Ca2+ Ca2+ IP3->Ca2+ Releases from ER PKC Protein Kinase C DAG->PKC Activates Ca2+->PKC Activates PKC->Food_Intake

Caption: NPY Y5 Receptor Signaling Cascade.

Radioligand_Binding_Assay_Workflow Radioligand Binding Assay Workflow Start Start Prepare_Membranes Prepare cell membranes expressing Y5 receptor Start->Prepare_Membranes Incubate Incubate membranes with radioligand and varying concentrations of antagonist Prepare_Membranes->Incubate Separate Separate bound and free radioligand (e.g., filtration) Incubate->Separate Quantify Quantify radioactivity of bound radioligand Separate->Quantify Analyze Analyze data to determine IC50 and Ki values Quantify->Analyze End End Analyze->End

Caption: Radioligand Binding Assay Workflow.

Calcium_Mobilization_Assay_Workflow Calcium Mobilization Assay Workflow Start Start Load_Cells Load Y5 receptor-expressing cells with a calcium-sensitive dye Start->Load_Cells Add_Antagonist Add varying concentrations of the antagonist Load_Cells->Add_Antagonist Stimulate Stimulate cells with an NPY Y5 agonist Add_Antagonist->Stimulate Measure_Fluorescence Measure changes in intracellular calcium via fluorescence Stimulate->Measure_Fluorescence Analyze Analyze data to determine antagonist potency (IC50) Measure_Fluorescence->Analyze End End Analyze->End

Caption: Calcium Mobilization Assay Workflow.

Experimental Protocols

Radioligand Binding Assay

This protocol is a generalized procedure for determining the binding affinity of antagonists to the NPY Y5 receptor.

1. Membrane Preparation:

  • Culture cells expressing the human NPY Y5 receptor (e.g., HEK293 or CHO cells).

  • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • Wash the membrane pellet with fresh buffer and resuspend it in a suitable assay buffer.

  • Determine the protein concentration of the membrane preparation.

2. Binding Assay:

  • In a 96-well plate, add the following components in a final volume of 200-250 µL:

    • A fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-Peptide YY or a selective Y5 agonist radioligand).

    • Varying concentrations of the unlabeled antagonist (e.g., L-152,804 or other compounds).

    • A known amount of the prepared cell membranes.

  • To determine non-specific binding, a parallel set of wells should contain a high concentration of an unlabeled NPY Y5 agonist or antagonist.

  • Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

3. Separation and Quantification:

  • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

  • Subtract the non-specific binding from the total binding to obtain specific binding.

  • Plot the specific binding as a function of the antagonist concentration.

  • Fit the data using a non-linear regression analysis to determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific radioligand binding).

  • Calculate the Ki (inhibitory constant) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium, a downstream effect of NPY Y5 receptor activation.

1. Cell Preparation:

  • Plate cells expressing the NPY Y5 receptor in a 96-well or 384-well black, clear-bottom plate and allow them to adhere overnight.

  • On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer for 30-60 minutes at 37°C.

  • After the loading period, wash the cells to remove excess dye.

2. Assay Performance:

  • Add varying concentrations of the NPY Y5 receptor antagonist to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

  • Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

  • Establish a baseline fluorescence reading.

  • Add a fixed concentration of an NPY Y5 receptor agonist (e.g., NPY or a selective Y5 agonist) to all wells to stimulate the receptor.

  • Immediately begin recording the fluorescence intensity over time to measure the change in intracellular calcium concentration.

3. Data Analysis:

  • The increase in fluorescence intensity corresponds to the increase in intracellular calcium.

  • Determine the peak fluorescence response for each well.

  • Plot the response as a function of the antagonist concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced calcium response.

This guide provides a foundational comparison of L-152,804 with other key NPY Y5 receptor antagonists. Researchers are encouraged to consult the primary literature for more detailed information and specific experimental conditions. The provided data and protocols should serve as a valuable resource for the design and interpretation of future studies in this important area of drug discovery.

References

A Comparative Analysis of the Efficacy of L-152,804 and Other Weight-Loss Compounds in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical efficacy of L-152,804, a selective neuropeptide Y (NPY) Y5 receptor antagonist, with other notable weight-loss compounds. The following sections detail the mechanism of action, quantitative efficacy data from animal models of obesity, and the experimental protocols utilized in these key studies.

Introduction to L-152,804 and Comparator Compounds

L-152,804 is an orally active, selective antagonist of the neuropeptide Y receptor type 5 (Y5R). The NPY system is a critical regulator of energy homeostasis, and the Y5 receptor is believed to mediate the orexigenic (appetite-stimulating) effects of NPY.[1] By blocking this receptor, L-152,804 is hypothesized to reduce food intake and promote weight loss.

This guide compares L-152,804 to a range of other anti-obesity agents with diverse mechanisms of action, including:

  • NPY Y1 Receptor Antagonists: Another class of compounds targeting the NPY system.

  • Tesofensine: A triple monoamine reuptake inhibitor (serotonin, norepinephrine, and dopamine).

  • GLP-1 Receptor Agonists (Liraglutide & Semaglutide): Incretin mimetics that enhance satiety and glucose-dependent insulin (B600854) secretion.

  • Lorcaserin (B1675133): A selective serotonin (B10506) 2C (5-HT2C) receptor agonist that promotes satiety.

  • Orlistat: A pancreatic and gastric lipase (B570770) inhibitor that reduces fat absorption.

  • Phentermine/Topiramate (B1683207): A combination of a sympathomimetic amine anorectic and a drug with multiple mechanisms affecting appetite and satiety.

Quantitative Efficacy Data

The following tables summarize the quantitative data from preclinical studies, providing a comparative overview of the efficacy of L-152,804 and other compounds in rodent models of diet-induced obesity (DIO).

Table 1: Efficacy of NPY Receptor Antagonists in Rodent Models of Obesity

CompoundClassAnimal ModelTreatment DurationDoseChange in Body WeightChange in Food IntakeReference
L-152,804 NPY Y5 AntagonistDiet-Induced Obese (DIO) MiceNot SpecifiedNot SpecifiedSelectively ameliorated body weight gainNot Specified[2]
NPY Y1 Antagonists NPY Y1 AntagonistRodent ModelsNot SpecifiedNot SpecifiedCause weight lossNot Specified[1][3]
Velneperit (S-2367) NPY Y5 AntagonistNot SpecifiedNot SpecifiedNot SpecifiedModest weight loss in clinical trialsNot Specified
Lu AA33810 NPY Y5 AntagonistRat ModelNot Specifiedi.c.v. injectionDose-dependent inhibition of feedingDose-dependent inhibition[4]

Table 2: Efficacy of Other Weight-Loss Compounds in Rodent Models of Obesity

CompoundClassAnimal ModelTreatment DurationDoseChange in Body WeightChange in Food IntakeReference
Tesofensine Triple Monoamine Reuptake InhibitorDiet-Induced Obese (DIO) Rats14 days2.0 mg/kg/dayPronounced weight-reducing responsePronounced anorexigenic response[5][6]
Liraglutide GLP-1 Receptor AgonistJuvenile Obese/Hyperglycemic Rats20 days200 µg/kg/daySignificantly reduced body weight gainNot Specified[7]
Semaglutide GLP-1 Receptor AgonistDiet-Induced Obese (DIO) Mice3 weeks1-100 nmol/kgUp to 22% reduction from baselineSuppressed food intake[8]
Lorcaserin 5-HT2C AgonistDiet-Induced Obese (DIO) Rats28 days1-2 mg/kg b.i.d.Reduced body weight gain (5.4-7.6% vs 10.6% in vehicle)Reduced caloric intake[9]
Orlistat Lipase InhibitorHigh-Fat Diet-Induced Obese Mice4 weeksNot Specified3.55g reduction in HFD groupNot Specified[10]
Phentermine/Topiramate Sympathomimetic/GABA AgonistNot SpecifiedNot SpecifiedNot SpecifiedSynergistic weight loss in clinical trialsNot Specified[11]

Signaling Pathways and Experimental Workflows

Signaling Pathway of L-152,804

NPY_Y5_Signaling cluster_neuron NPYergic Neuron cluster_postsynaptic Postsynaptic Neuron NPY NPY Y5R Y5 Receptor NPY->Y5R binds G_protein Gαi/o Y5R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits Ca_ion ↑ Intracellular Ca²⁺ G_protein->Ca_ion modulates cAMP ↓ cAMP AC->cAMP Food_Intake ↑ Food Intake cAMP->Food_Intake Ca_ion->Food_Intake L152804 L-152,804 L152804->Y5R antagonizes

NPY Y5 receptor signaling and antagonism by L-152,804.

Experimental Workflow for a Diet-Induced Obesity Study

DIO_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoints animal_model Rodent Model (e.g., C57BL/6J mice) diet High-Fat Diet (HFD) vs. Control Diet animal_model->diet acclimation Acclimation Period diet->acclimation randomization Randomization into Treatment Groups acclimation->randomization treatment_groups Vehicle Control L-152,804 (multiple doses) Comparator Compound(s) randomization->treatment_groups administration Daily Dosing (e.g., oral gavage) treatment_groups->administration bw_fi Body Weight & Food Intake (Daily/Weekly) administration->bw_fi body_comp Body Composition (e.g., EchoMRI) administration->body_comp metabolic Metabolic Parameters (e.g., glucose, insulin) administration->metabolic tissue Tissue Collection & Analysis metabolic->tissue

A typical experimental workflow for a preclinical DIO study.

Detailed Experimental Protocols

A standardized experimental protocol is crucial for the accurate assessment and comparison of anti-obesity compounds. Below is a representative methodology for a preclinical study in a diet-induced obesity (DIO) model.

Objective: To evaluate the efficacy of L-152,804 in reducing body weight and adiposity in a diet-induced obese rodent model.

1. Animal Model:

  • Species: Male C57BL/6J mice, 6-8 weeks of age. This strain is commonly used due to its susceptibility to diet-induced obesity.

  • Housing: Mice are individually housed in a temperature- and light-controlled environment (e.g., 22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water.

2. Diet and Induction of Obesity:

  • Diets: A high-fat diet (HFD), typically with 45-60% of calories derived from fat, is used to induce obesity. A control group is fed a standard chow or low-fat diet (LFD) with approximately 10% of calories from fat.

  • Induction Period: Mice are fed the HFD for a period of 8-12 weeks to induce a significant increase in body weight and adiposity compared to the LFD-fed control group.

3. Experimental Groups and Treatment:

  • Randomization: Following the obesity induction period, mice are randomized into treatment groups based on body weight to ensure an even distribution.

  • Groups:

    • Vehicle control (receiving the vehicle used to dissolve the compounds).

    • L-152,804 (at least three different dose levels to assess dose-response).

    • Comparator compound(s) (at clinically relevant doses, if known).

  • Administration: The compounds are administered daily for a specified period (e.g., 4-8 weeks) via a clinically relevant route, such as oral gavage for orally bioavailable compounds like L-152,804.

4. Efficacy Endpoints:

  • Body Weight: Measured daily or weekly.

  • Food Intake: Measured daily.

  • Body Composition: Assessed at the beginning and end of the treatment period using techniques like EchoMRI or DEXA to quantify fat mass and lean mass.

  • Metabolic Parameters: At the end of the study, blood samples are collected to measure plasma levels of glucose, insulin, leptin, and lipids.

  • Tissue Analysis: Adipose tissue depots (e.g., epididymal, subcutaneous) are dissected and weighed. Liver and other relevant tissues may be collected for histological analysis or gene expression studies.

5. Statistical Analysis:

  • Data are typically analyzed using appropriate statistical methods, such as ANOVA followed by post-hoc tests, to compare the effects of different treatments to the vehicle control group. A p-value of <0.05 is generally considered statistically significant.

Conclusion

The available preclinical data suggests that the NPY Y5 receptor antagonist L-152,804 can ameliorate body weight gain in diet-induced obese mice.[2] However, the landscape of anti-obesity therapeutics is evolving rapidly, with compounds like GLP-1 receptor agonists demonstrating robust weight loss in both preclinical and clinical settings.[7][8] The comparative data presented in this guide highlights the varying degrees of efficacy observed with different mechanisms of action. For drug development professionals, this underscores the importance of selecting appropriate preclinical models and endpoints to effectively evaluate and differentiate novel anti-obesity candidates. Further head-to-head preclinical studies under standardized conditions would be invaluable for a more direct comparison of these promising compounds.

References

Validating the Selectivity of L-152,804 for the Neuropeptide Y Y5 Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of L-152,804's binding affinity and functional activity, validating its selectivity for the Neuropeptide Y (NPY) Y5 receptor over other NPY receptor subtypes. Experimental data is presented in a clear, comparative format, alongside detailed protocols for key assays and visualizations of the experimental workflow and the Y5 receptor signaling pathway.

Comparative Analysis of L-152,804 Selectivity

L-152,804 is a potent and selective non-peptide antagonist of the NPY Y5 receptor.[1] Its selectivity is demonstrated through its significantly higher binding affinity for the Y5 receptor compared to other NPY receptor subtypes, namely Y1, Y2, and Y4.

Binding Affinity Data

The binding affinity of L-152,804 has been determined using radioligand binding assays, which measure the displacement of a radiolabeled ligand from the receptor by the compound. The inhibition constant (Ki) is a measure of the binding affinity; a lower Ki value indicates a higher affinity.

CompoundReceptor SubtypeSpeciesKi (nM)Selectivity vs. hY5
L-152,804 hY5Human26-
rY5Rat31-
hY1Human>10,000>384-fold
hY2Human>10,000>384-fold
hY4Human>10,000>384-fold

Data sourced from Kanatani et al., 2000.[2][3]

As the data indicates, L-152,804 exhibits a high affinity for the human and rat Y5 receptors, with Ki values of 26 nM and 31 nM, respectively.[2][3] In contrast, it shows no significant affinity for the human Y1, Y2, and Y4 receptors at concentrations up to 10,000 nM (10 µM).[2][3] This demonstrates a greater than 300-fold selectivity for the Y5 receptor over the other subtypes.[1]

Functional Antagonism Data

Functional assays measure the ability of a compound to inhibit the biological response triggered by an agonist. In the case of L-152,804, its antagonist activity at the human Y5 receptor was confirmed by its ability to inhibit the NPY-induced increase in intracellular calcium levels.

CompoundReceptorAssayIC50 (nM)
L-152,804 hY5Intracellular Ca2+ Mobilization210

Data sourced from Kanatani et al., 2000.[2][3]

The IC50 value of 210 nM in a functional assay further confirms that L-152,804 is a potent antagonist of the Y5 receptor.[2][3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assay

This protocol outlines the procedure for determining the binding affinity of L-152,804 for NPY receptors expressed in cell membranes.

1. Membrane Preparation:

  • Culture cells (e.g., HEK293) stably expressing the human NPY receptor subtypes (Y1, Y2, Y4, or Y5).

  • Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).

  • Resuspend the cell pellet in a homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

  • Homogenize the cells using a Dounce or Polytron homogenizer.

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and intact cells.

  • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • Wash the membrane pellet by resuspending in fresh homogenization buffer and repeating the high-speed centrifugation.

  • Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration.

2. Binding Assay:

  • In a 96-well plate, add the following components in order:

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA).

    • A fixed concentration of a suitable radioligand (e.g., [125I]Peptide YY).

    • Increasing concentrations of the unlabeled competitor (L-152,804).

    • The cell membrane preparation.

  • To determine non-specific binding, a separate set of wells should contain a high concentration of an unlabeled NPY receptor ligand.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

3. Filtration and Detection:

  • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Wash the filters rapidly with ice-cold wash buffer to remove any unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

  • The data is analyzed using non-linear regression to fit a sigmoidal dose-response curve.

  • The IC50 value (the concentration of L-152,804 that displaces 50% of the radioligand) is determined from this curve.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This protocol describes a functional assay to measure the antagonist activity of L-152,804 at the Y5 receptor.

1. Cell Preparation:

  • Culture cells (e.g., CHO or HEK293) stably expressing the human Y5 receptor.

  • Seed the cells into a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.

2. Dye Loading:

  • Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.

  • After incubation, wash the cells to remove any excess extracellular dye.

3. Compound Addition and Signal Detection:

  • Place the plate in a fluorescence plate reader equipped with an automated liquid handling system.

  • Add varying concentrations of the antagonist (L-152,804) to the wells and incubate for a predetermined time.

  • Add a fixed concentration of the NPY agonist (e.g., NPY) to stimulate the Y5 receptors.

  • Immediately begin measuring the fluorescence intensity over time. An increase in fluorescence corresponds to an increase in intracellular calcium concentration.

4. Data Analysis:

  • The antagonist effect is determined by the reduction in the agonist-induced fluorescence signal.

  • The data is analyzed using non-linear regression to fit a dose-response curve, from which the IC50 value (the concentration of L-152,804 that inhibits 50% of the agonist response) is calculated.

Visualizations

Experimental Workflow for Selectivity Validation

G cluster_0 Binding Affinity Assays cluster_1 Functional Antagonism Assay Y5_membranes Membranes from hY5-expressing cells binding_assay_Y5 Radioligand Binding Assay (Y5) Y5_membranes->binding_assay_Y5 Y1_membranes Membranes from hY1-expressing cells binding_assay_Y1 Radioligand Binding Assay (Y1) Y1_membranes->binding_assay_Y1 Y2_membranes Membranes from hY2-expressing cells binding_assay_Y2 Radioligand Binding Assay (Y2) Y2_membranes->binding_assay_Y2 Y4_membranes Membranes from hY4-expressing cells binding_assay_Y4 Radioligand Binding Assay (Y4) Y4_membranes->binding_assay_Y4 radioligand [125I]PYY radioligand->binding_assay_Y5 radioligand->binding_assay_Y1 radioligand->binding_assay_Y2 radioligand->binding_assay_Y4 L152804_binding L-152,804 (varying concentrations) L152804_binding->binding_assay_Y5 L152804_binding->binding_assay_Y1 L152804_binding->binding_assay_Y2 L152804_binding->binding_assay_Y4 Ki_Y5 Ki for Y5 binding_assay_Y5->Ki_Y5 Calculate Ki Ki_Y1_Y2_Y4 Ki for Y1, Y2, Y4 binding_assay_Y1->Ki_Y1_Y2_Y4 Calculate Ki binding_assay_Y2->Ki_Y1_Y2_Y4 binding_assay_Y4->Ki_Y1_Y2_Y4 final_comparison Compare Ki and IC50 values to determine selectivity Ki_Y5->final_comparison Ki_Y1_Y2_Y4->final_comparison Y5_cells hY5-expressing cells dye_loading Dye Loading Y5_cells->dye_loading dye Calcium-sensitive dye dye->dye_loading L152804_functional L-152,804 (varying concentrations) antagonist_incubation Antagonist Incubation L152804_functional->antagonist_incubation NPY_agonist NPY Agonist agonist_stimulation Agonist Stimulation & Fluorescence Reading NPY_agonist->agonist_stimulation dye_loading->antagonist_incubation antagonist_incubation->agonist_stimulation IC50_calc Calculate IC50 agonist_stimulation->IC50_calc Data Analysis IC50_calc->final_comparison

Caption: Workflow for validating the selectivity of L-152,804.

NPY Y5 Receptor Signaling Pathway

G cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling NPY NPY Y5R Y5 Receptor NPY->Y5R Agonist Binding G_protein Gi/o Protein Y5R->G_protein Activation L152804 L-152,804 L152804->Y5R Antagonist Binding AC Adenylyl Cyclase G_protein->AC Inhibition RhoA RhoA G_protein->RhoA Activation MAPK_pathway MAPK/ERK Pathway G_protein->MAPK_pathway Activation cAMP cAMP AC->cAMP Conversion of ATP PKA PKA cAMP->PKA Activation Cellular_Response Cellular Response (e.g., altered gene expression, cell growth, migration) PKA->Cellular_Response RhoA->Cellular_Response MAPK_pathway->Cellular_Response

Caption: Simplified signaling pathway of the NPY Y5 receptor.

References

A Comparative Analysis of L-152804 and Neuropeptide Y Y1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Neuropeptide Y (NPY), a 36-amino acid peptide, is one of the most abundant neuropeptides in the mammalian central nervous system. It plays a crucial role in regulating a wide array of physiological processes, including food intake, anxiety, and cardiovascular function. NPY exerts its effects through a family of G protein-coupled receptors (GPCRs), with the Y1 and Y5 subtypes being significant targets for therapeutic intervention. This guide provides a detailed comparison of L-152804, a selective NPY Y5 receptor antagonist, and the class of NPY Y1 receptor antagonists, offering insights into their distinct and overlapping pharmacological profiles.

Mechanism of Action: Targeting Different NPY Receptor Subtypes

Both NPY Y1 and Y5 receptors are coupled to Gi/o proteins. Upon activation by NPY, they inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. They can also modulate intracellular calcium levels. Antagonists for these receptors work by competitively binding to the receptor, thereby blocking the downstream signaling initiated by NPY.

NPY Y1 Receptor Antagonists: These compounds selectively bind to the Y1 receptor, preventing NPY from exerting its effects, which are prominently associated with appetite stimulation and vasoconstriction.

L-152804 (NPY Y5 Receptor Antagonist): L-152804 is a potent, selective, non-peptide antagonist of the NPY Y5 receptor.[1] It effectively blocks the signaling cascade initiated by the activation of the Y5 receptor, which is also strongly implicated in the regulation of food intake.[2]

Signaling_Pathways cluster_Y1 NPY Y1 Receptor Pathway cluster_Y5 NPY Y5 Receptor Pathway NPY_Y1 Neuropeptide Y Y1_Receptor Y1 Receptor NPY_Y1->Y1_Receptor Binds G_Protein_Y1 Gi/o Protein Y1_Receptor->G_Protein_Y1 Activates Y1_Antagonist NPY Y1 Antagonist Y1_Antagonist->Y1_Receptor Blocks AC_Y1 Adenylyl Cyclase (Inhibition) G_Protein_Y1->AC_Y1 PLC_Y1 Phospholipase C (Activation) G_Protein_Y1->PLC_Y1 cAMP_Y1 ↓ cAMP AC_Y1->cAMP_Y1 Ca_Y1 ↑ Intracellular Ca²⁺ PLC_Y1->Ca_Y1 NPY_Y5 Neuropeptide Y Y5_Receptor Y5 Receptor NPY_Y5->Y5_Receptor Binds G_Protein_Y5 Gi/o Protein Y5_Receptor->G_Protein_Y5 Activates L152804 L-152804 L152804->Y5_Receptor Blocks AC_Y5 Adenylyl Cyclase (Inhibition) G_Protein_Y5->AC_Y5 Ca_Y5 ↑ Intracellular Ca²⁺ G_Protein_Y5->Ca_Y5 Modulates cAMP_Y5 ↓ cAMP AC_Y5->cAMP_Y5

Fig. 1: NPY Y1 and Y5 Receptor Signaling Pathways

Pharmacological Profile: A Quantitative Comparison

The selectivity of an antagonist for its target receptor over other related receptors is a critical determinant of its therapeutic utility and potential side-effect profile. L-152804 demonstrates high selectivity for the Y5 receptor, while representative Y1 antagonists like BIBO3304 show potent and selective antagonism at the Y1 receptor.

Compound Target Receptor Binding Affinity (Ki/IC50) Selectivity
L-152804 Human Y5Ki: 26 nM>300-fold selective over human Y1, Y2, and Y4 receptors.[1]
Rat Y5Ki: 31 nMNo significant affinity for human Y1, Y2, and Y4 receptors at 10 µM.[1][2]
Human Y5 (Functional)IC50: 210 nM (for inhibition of NPY-induced Ca²⁺ increase)
BIBO3304 Human Y1IC50: 0.38 nM>1000-fold lower affinity for human Y2, Y4, and Y5 receptors.
Rat Y1IC50: 0.72 nM>1000-fold lower affinity for rat Y4 and Y5 receptors.

Comparative Effects on Major Physiological Processes

While both Y1 and Y5 receptors are implicated in similar physiological domains, their distinct roles can be elucidated by comparing the effects of their selective antagonists.

Physiological Process NPY Y1 Receptor Antagonists L-152804 (Y5 Antagonist)
Food Intake & Body Weight Potently inhibit NPY-induced and fasting-induced food intake.Reduces food intake in diet-induced obese mice.[2] Inhibited food intake evoked by a Y4/Y5 agonist but not significantly by NPY itself in one study.[1] Had no effect on food intake in a study on alcohol self-administration.[3]
Anxiety Blockade of Y1 receptors can have anxiolytic effects, as NPY's anxiolytic actions are partly mediated by Y1.[4][5]The anxiolytic effects of NPY are mediated by both Y1 and Y5 receptors, suggesting that Y5 antagonists could also have anxiolytic properties.[6] Another selective Y5 antagonist, Lu AA33810, has shown anxiolytic-like effects.[7]
Cardiovascular Function NPY, via Y1 receptors, is a potent vasoconstrictor. Y1 antagonists can attenuate increases in blood pressure.The direct role of Y5 receptor antagonism in cardiovascular regulation is less established.

Key Experimental Protocols

The characterization of compounds like L-152804 and NPY Y1 receptor antagonists relies on a suite of standardized in vitro and in vivo assays.

Radioligand Binding Assay

This assay is fundamental for determining the binding affinity (Ki) of a compound for its target receptor.

Objective: To measure the ability of a test compound to displace a radiolabeled ligand from the NPY receptor.

General Protocol:

  • Membrane Preparation: Prepare cell membrane homogenates from a cell line recombinantly expressing the target NPY receptor subtype (e.g., HEK293 cells).

  • Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]Peptide YY) and varying concentrations of the unlabeled test compound (e.g., L-152804 or a Y1 antagonist).

  • Separation: After reaching equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This functional assay measures a compound's ability to antagonize the receptor-mediated increase in intracellular calcium.

Objective: To determine the functional potency (IC50) of an antagonist in blocking agonist-induced calcium signaling.

General Protocol:

  • Cell Culture: Plate cells expressing the target NPY receptor in a multi-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add varying concentrations of the antagonist (e.g., L-152804) to the wells and incubate.

  • Agonist Stimulation: Add a fixed concentration of an NPY receptor agonist (e.g., NPY) to stimulate the receptor.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: Plot the agonist-induced fluorescence response against the antagonist concentration to determine the IC50 value.

Experimental_Workflow cluster_protocol In Vivo Food Intake Study Workflow Acclimatization Animal Acclimatization (e.g., individual housing, diet) Baseline Baseline Food Intake Measurement Acclimatization->Baseline Grouping Randomization into Treatment Groups Baseline->Grouping Administration Compound Administration (e.g., Oral, i.p., i.c.v.) - Vehicle Control - L-152804 - Y1 Antagonist Grouping->Administration Food_Presentation Presentation of Pre-weighed Food Administration->Food_Presentation Measurement Measure Food Intake at Specific Time Points Food_Presentation->Measurement Data_Analysis Data Analysis (e.g., ANOVA) Measurement->Data_Analysis

Fig. 2: Workflow for an In Vivo Food Intake Study
In Vivo Food Intake Study

This assay assesses the effect of a compound on appetite and food consumption in a living organism.

Objective: To evaluate the anorectic potential of NPY receptor antagonists in rodent models.

General Protocol:

  • Animal Models: Use appropriate rodent models, such as satiated rats or diet-induced obese mice.

  • Acclimatization: Acclimatize the animals to the experimental conditions, including housing and diet.

  • Compound Administration: Administer the test compound (L-152804 or a Y1 antagonist) or vehicle via a suitable route (e.g., oral gavage, intraperitoneal injection, or intracerebroventricular injection).

  • Food Presentation: Provide a pre-weighed amount of food to the animals after compound administration.

  • Measurement: Measure the amount of food consumed at various time points (e.g., 1, 2, 4, and 24 hours).

  • Data Analysis: Compare the food intake between the treatment and vehicle control groups using appropriate statistical methods.

Conclusion

L-152804 and NPY Y1 receptor antagonists represent two distinct strategies for modulating the NPY system. While both target receptors are involved in the regulation of food intake and anxiety, the subtle differences in their pharmacological profiles and downstream effects highlight the complexity of NPY signaling. L-152804, with its high selectivity for the Y5 receptor, is a valuable tool for dissecting the specific roles of this receptor subtype. NPY Y1 receptor antagonists, on the other hand, target a receptor with a well-established role in both central and peripheral physiological processes, including cardiovascular regulation. The choice between targeting the Y1 or Y5 receptor, or potentially both, will depend on the specific therapeutic indication. Further research with these selective antagonists will continue to unravel the intricate functions of the NPY system and pave the way for novel therapeutic interventions.

References

A Cross-Study Comparison of the NPY Y5 Receptor Antagonist L-152,804 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of L-152,804's performance against alternative Neuropeptide Y5 receptor antagonists, supported by experimental data, detailed protocols, and pathway visualizations.

The Neuropeptide Y (NPY) Y5 receptor is a G-protein coupled receptor implicated in the regulation of energy homeostasis and other physiological processes. Its role in stimulating food intake has made it a target for the development of anti-obesity therapeutics. L-152,804 is a potent and selective non-peptide antagonist of the NPY Y5 receptor. This guide provides a comparative analysis of L-152,804 with other NPY Y5 receptor antagonists, focusing on their efficacy in preclinical models of obesity and alcohol dependence.

Comparative Efficacy of NPY Y5 Receptor Antagonists

The following tables summarize the in vitro binding affinities and in vivo efficacy of L-152,804 and its alternatives.

CompoundReceptor Binding Affinity (Ki, nM)
Human Y5
L-152,804 26[1]
Velneperit (S-2367) High affinity (specific Ki not stated in provided results)
CGP 71683 -
Lu AA33810 -
CompoundIn Vivo ModelKey Findings
L-152,804 Diet-Induced Obesity (Mice)Selectively ameliorated body weight gain and adiposity; improved hyperinsulinemia.[2]
Alcohol Self-Administration (Rats)Significantly reduced ethanol (B145695) intake at 3 and 10 mg/kg doses.[3]
Velneperit (S-2367) Diet-Induced Obesity (Mice)Showed a significant decrease in body weight gain and food intake over 5 weeks.[4]
CGP 71683 NPY-induced feeding (Zucker rats)Blocked the increase in food intake produced by NPY. However, its effects may not be solely Y5 receptor-mediated due to off-target affinities.[5]
Lu AA33810 NPY agonist-induced feeding (Rats)Dose-dependent inhibition of feeding.[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for critical evaluation and replication of the findings.

Diet-Induced Obesity Model

This model is commonly used to study the effects of anti-obesity compounds.

  • Animals: Male C57BL/6J mice are frequently used due to their susceptibility to diet-induced obesity.

  • Diet: A high-fat diet (HFD) with 45-60% of kilocalories derived from fat is administered for a period of several weeks to induce obesity. A control group is fed a standard chow diet.

  • Compound Administration: The NPY Y5 receptor antagonist or vehicle is typically administered orally (gavage) or intraperitoneally once daily.

  • Outcome Measures: Body weight, food intake, and body composition (e.g., fat mass) are monitored regularly. At the end of the study, plasma levels of metabolic markers such as insulin (B600854) and glucose can be measured.

Alcohol Self-Administration Models

These models are used to assess the reinforcing effects of alcohol and the potential of compounds to reduce alcohol consumption.

  • Animals: Inbred alcohol-preferring (iP) rats are often used.

  • Procedure: Rats are housed individually and given concurrent access to two bottles, one containing an ethanol solution (e.g., 10% v/v) and the other containing water.

  • Measurements: The volume of fluid consumed from each bottle is recorded daily to determine the amount of ethanol consumed (g/kg body weight) and the preference for ethanol over water.

  • Compound Administration: The test compound or vehicle is administered prior to the measurement period.

  • Animals: iP rats or other strains trained to self-administer alcohol.

  • Apparatus: Standard operant conditioning chambers equipped with levers and a liquid delivery system.

  • Procedure: Rats are trained to press a lever to receive a small amount of an ethanol solution as a reinforcer. A second, inactive lever is also present to control for non-specific increases in activity. The schedule of reinforcement can be varied (e.g., fixed ratio, progressive ratio) to assess different aspects of motivation.

  • Compound Administration: The antagonist or vehicle is administered before the operant session.

  • Outcome Measures: The primary measures are the number of lever presses on the active and inactive levers and the total amount of ethanol self-administered.

Visualizing the NPY Y5 Receptor Signaling Pathway and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathway of the NPY Y5 receptor and the workflows of the key experimental models.

NPY_Y5_Signaling_Pathway NPY NPY Y5R Y5 Receptor NPY->Y5R G_protein Gi/o Y5R->G_protein Ca_influx ↑ Intracellular Ca²⁺ Y5R->Ca_influx AC Adenylyl Cyclase G_protein->AC cAMP ↓ cAMP AC->cAMP Food_Intake ↑ Food Intake Ca_influx->Food_Intake DIO_Workflow start Start: Weaning Mice diet High-Fat Diet (several weeks) start->diet random Randomization diet->random treat Treatment Group (L-152,804 or Alternative) random->treat control Control Group (Vehicle) random->control monitor Monitor Body Weight, Food Intake treat->monitor control->monitor end End: Analyze Data monitor->end Alcohol_Workflow cluster_0 Two-Bottle Choice cluster_1 Operant Self-Administration tbc_start Habituation tbc_choice Ethanol vs. Water tbc_start->tbc_choice tbc_measure Measure Consumption tbc_choice->tbc_measure analysis Data Analysis tbc_measure->analysis op_train Lever Press Training op_self Ethanol Reinforcement op_train->op_self op_measure Measure Responses op_self->op_measure op_measure->analysis drug_admin Drug Administration (L-152,804 or Vehicle) drug_admin->tbc_choice drug_admin->op_self

References

Reproducibility of L-152804's Effects on Food Intake: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for effective therapeutics to modulate food intake has led to the investigation of numerous molecular targets, including the Neuropeptide Y (NPY) Y5 receptor. L-152804 emerged as a potent and selective antagonist for this receptor, sparking interest in its potential as an appetite suppressant. However, the reproducibility of its effects on food intake has been a subject of scientific scrutiny. This guide provides a comparative analysis of L-152804's performance against other NPY Y5 receptor antagonists, supported by experimental data, detailed methodologies, and an exploration of the underlying signaling pathways.

Data Presentation: Quantitative Comparison of NPY Y5 Receptor Antagonists on Food Intake

The following tables summarize the quantitative data from key preclinical studies investigating the effects of L-152804 and other NPY Y5 receptor antagonists on food intake in rodent models.

CompoundAnimal ModelAdministration Route & DoseOrexigenic StimulusChange in Food IntakeReference
L-152804 Satiated SD RatsIntracerebroventricular (30 µg)Bovine Pancreatic Peptide (bPP, 5 µg, i.c.v.)Significant inhibition [1][2]
L-152804 Satiated SD RatsOral (10 mg/kg)Bovine Pancreatic Peptide (bPP, 5 µg, i.c.v.)Significant inhibition [1][2]
L-152804 Satiated SD RatsIntracerebroventricular or OralNeuropeptide Y (NPY, 5 µg, i.c.v.)No significant inhibition [1][2]
L-152804 RodentsNot specifiedSpontaneousNo effect on spontaneous caloric intake [2]
CGP 71683A Lean Satiated RatsIntraperitoneal (10 mg/kg)Neuropeptide Y (NPY, i.c.v.)~50% inhibition of NPY-induced food intake [3]
CGP 71683A Lean RatsIntraperitoneal (1-10 mg/kg)Nocturnal / Fasting-inducedDose-dependent decrease [4]
CGP 71683A Obese Zucker fa/fa RatsIntracerebroventricular (>15 nmol/kg)Neuropeptide Y (NPY, 3.4 nmol/kg, i.c.v.)Blockade of NPY-induced increase in food intake [5]
MK-0557 Obese IndividualsOral (1 mg/day for 52 weeks)-1.1 kg placebo-subtracted weight loss (not clinically meaningful)
Velneperit (S-2367) Obese SubjectsOral (800 mg/day with reduced calorie diet)-3.8 kg weight loss vs 0.8 kg for placebo after 54 weeks [6]

Experimental Protocols

General Protocol for Rodent Food Intake Studies

This section outlines a typical experimental workflow for assessing the effect of a compound on food intake in rodents.

G cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_data_analysis Data Analysis acclimatization Acclimatization: - House animals individually. - Maintain controlled environment (12h light/dark cycle). - Provide ad libitum access to standard chow and water. habituation Habituation to Handling: - Handle animals daily for several days prior to the experiment to reduce stress. acclimatization->habituation fasting Fasting (optional): - Food deprive animals for a set period (e.g., 18 hours) with free access to water. habituation->fasting drug_admin Drug Administration: - Administer test compound (e.g., L-152804) or vehicle via the specified route (e.g., oral gavage, i.p., i.c.v.). fasting->drug_admin stimulus_admin Orexigenic Stimulus Administration (if applicable): - Administer an appetite-stimulating agent (e.g., NPY, bPP) via the appropriate route (e.g., i.c.v.). drug_admin->stimulus_admin food_presentation Food Presentation: - Introduce a pre-weighed amount of food into the cage. stimulus_admin->food_presentation measurement Food Intake Measurement: - Measure the remaining food at specific time points (e.g., 1, 2, 4, 6, 24 hours). - Calculate cumulative food intake. food_presentation->measurement data_analysis Statistical Analysis: - Compare food intake between treatment groups and the vehicle control group using appropriate statistical tests (e.g., t-test, ANOVA). measurement->data_analysis NPY_Signaling cluster_extracellular cluster_membrane cluster_intracellular NPY Neuropeptide Y (NPY) Y5R NPY Y5 Receptor NPY->Y5R Agonist bPP Bovine Pancreatic Peptide (bPP) bPP->Y5R Agonist L152804 L-152804 L152804->Y5R Antagonist G_protein Gαi/o Protein Y5R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca2 ↑ Intracellular Ca²⁺ G_protein->Ca2 Modulates cAMP ↓ cAMP AC->cAMP FoodIntake ↓ Food Intake cAMP->FoodIntake Ca2->FoodIntake

References

L-152804 vs. Genetic Knockout of the NPY Y5 Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison between the pharmacological antagonism of the Neuropeptide Y (NPY) Y5 receptor by the selective antagonist L-152804 and the genetic knockout of the Y5 receptor in murine models. By examining the experimental data from studies utilizing both approaches, this document aims to offer a comprehensive understanding of the role of the Y5 receptor in various physiological processes and the nuances between acute pharmacological blockade and chronic genetic ablation.

Introduction to NPY Y5 Receptor Modulation

The Neuropeptide Y (NPY) system is a critical regulator of numerous physiological functions, including appetite, anxiety, and energy homeostasis.[1][2] The Y5 receptor subtype is a G-protein coupled receptor that has been a significant focus of research, particularly as a potential therapeutic target for obesity and other metabolic disorders.[3][4] Two primary methods are employed to investigate the function of the Y5 receptor: pharmacological antagonism with selective compounds like L-152804 and genetic modification through receptor knockout. While both approaches aim to elucidate the receptor's role, they can yield distinct and sometimes contrasting results due to the differences between acute, transient blockade and permanent, developmental absence of the receptor.

Comparative Data Summary

The following tables summarize the key quantitative data from studies on L-152804 and NPY Y5 receptor knockout mice, focusing on receptor binding, feeding behavior, body weight regulation, and anxiety.

Table 1: Pharmacological Profile of L-152804
ParameterSpeciesValueReference
Ki (hY5) Human26 nM[5][6]
Ki (rY5) Rat31 nM[5][6]
IC50 (NPY-induced Ca2+ increase) Human Y5210 nM[5][6]
Selectivity >300-fold over hY1, hY2, hY4-
Table 2: Effects on Feeding Behavior
ConditionL-152804 AdministrationNPY Y5 Receptor KnockoutReference
NPY-induced Feeding No significant inhibitionReduced response[5][6][7]
bPP-induced Feeding Significant inhibition (oral, 10 mg/kg)-[5][6]
Fasting-induced Refeeding -Increased food intake[8]
Diet-Induced Obesity (DIO) Ameliorates body weight gain and adiposityMild late-onset obesity[3][9]
Table 3: Effects on Body Weight and Metabolism
ConditionL-152804 AdministrationNPY Y5 Receptor KnockoutReference
Lean Mice (Regular Diet) No effect on body weightNormal body weight, mild late-onset obesity[3][9]
Leptin-deficient (ob/ob) Mice No effect on body weight-[3]
Hyperinsulinemia (in DIO) Improves-[3]
Table 4: Effects on Anxiety and Seizure Susceptibility
TestL-152804 AdministrationNPY Y5 Receptor KnockoutReference
Anxiety-like Behavior Anxiolytic effectsAnxiogenic-like phenotype may be present[1][10]
Seizure Susceptibility -Enhanced sensitivity to kainate-induced seizures[9]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs, the following diagrams are provided.

NPY_Y5_Signaling cluster_membrane Cell Membrane Y5R NPY Y5 Receptor G_protein Gαi/o Y5R->G_protein ERK ERK1/2 Activation Y5R->ERK RhoA RhoA Activation Y5R->RhoA Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates NPY NPY NPY->Y5R cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Responses (e.g., cell motility, proliferation) cAMP->Cellular_Response IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 Ca2->Cellular_Response ERK->Cellular_Response RhoA->Cellular_Response

NPY Y5 Receptor Signaling Pathway.

Experimental_Workflow cluster_pharmacological Pharmacological Model (L-152804) cluster_genetic Genetic Model (Y5 KO) L152804_admin Administer L-152804 (e.g., oral gavage) Behavioral_testing_L Behavioral Testing (Feeding, Anxiety, etc.) L152804_admin->Behavioral_testing_L Data_Analysis Data Analysis and Comparison Behavioral_testing_L->Data_Analysis Y5_KO NPY Y5 Receptor Knockout Mice Behavioral_testing_KO Behavioral Testing (Feeding, Anxiety, etc.) Y5_KO->Behavioral_testing_KO Behavioral_testing_KO->Data_Analysis

Comparative Experimental Workflow.

Detailed Experimental Protocols

Feeding Behavior Assessment in Mice

Objective: To measure the effect of L-152804 or Y5 receptor knockout on food intake.

Materials:

  • Standard mouse cages

  • Food hoppers and pre-weighed standard chow or high-fat diet

  • Water bottles

  • Animal scale

  • L-152804 solution for administration (e.g., in a suitable vehicle)

Protocol:

  • Habituation: Single-house mice for at least 2 days before the experiment to allow for acclimatization and accurate food intake measurement.[11]

  • Fasting (Optional): For studies on refeeding, fast the mice for a predetermined period (e.g., 18-24 hours) with free access to water.[11][12]

  • Drug Administration (for L-152804 studies): Administer L-152804 or vehicle control via the desired route (e.g., oral gavage) at a specified time before food presentation.

  • Food Presentation: Introduce a pre-weighed amount of food into the cages.

  • Measurement: Record food intake by weighing the remaining food at several time points (e.g., 1, 2, 4, 6, and 24 hours).[11] Account for any spillage.

  • Data Analysis: Calculate the cumulative food intake at each time point and compare between treatment groups or genotypes.

Elevated Plus Maze (EPM) for Anxiety-Like Behavior

Objective: To assess anxiety-like behavior in mice treated with L-152804 or in Y5 receptor knockout mice.

Materials:

  • Elevated plus maze apparatus (two open arms, two closed arms, raised from the floor)[13][14]

  • Video camera and tracking software (e.g., ANY-maze)[13]

  • Dimly lit, quiet testing room

Protocol:

  • Acclimation: Allow mice to acclimate to the testing room for at least 30-60 minutes before the test.

  • Drug Administration (for L-152804 studies): Administer L-152804 or vehicle at a specified time before the test.

  • Test Procedure: Place the mouse in the center of the maze, facing an open arm.[15]

  • Exploration: Allow the mouse to freely explore the maze for a 5-minute period.[13][16]

  • Recording: Record the session using a video camera positioned above the maze.

  • Data Analysis: Use tracking software to analyze the time spent in the open and closed arms, and the number of entries into each arm.[13][14] An increase in the time spent and entries into the open arms is indicative of anxiolytic-like effects.

Seizure Susceptibility Testing

Objective: To determine if the genetic knockout of the Y5 receptor alters the threshold or severity of induced seizures.

Materials:

  • Chemoconvulsant agent (e.g., Kainic acid, Pentylenetetrazol - PTZ)[17][18]

  • Observation chamber

  • Syringes for injection

  • Timer

  • Seizure scoring scale (e.g., Racine scale)[18]

Protocol:

  • Animal Preparation: Weigh the mice to determine the correct dose of the chemoconvulsant.

  • Drug Administration: Administer the chemoconvulsant via the appropriate route (e.g., intraperitoneal injection for PTZ, intrahippocampal for kainic acid).[17][18]

  • Observation: Immediately place the mouse in the observation chamber and start the timer.

  • Seizure Scoring: Observe the mouse for a set period (e.g., 20-30 minutes) and score the seizure severity based on behavioral manifestations (e.g., freezing, head nodding, forelimb clonus, tonic-clonic seizures) using a standardized scale.[18]

  • Latency Measurement: Record the latency to the first sign of a seizure.

  • Data Analysis: Compare the seizure scores, latencies, and incidence of severe seizures between the Y5 knockout and wild-type control mice.

Discussion and Conclusion

The comparison between the effects of L-152804 and NPY Y5 receptor knockout reveals both consistencies and discrepancies, highlighting the complexities of the NPY system.

Feeding and Body Weight: L-152804 effectively reduces food intake induced by a Y4/Y5 agonist and ameliorates diet-induced obesity, suggesting a role for the Y5 receptor in mediating hyperphagia under conditions of dietary excess.[3][5] In contrast, Y5 knockout mice exhibit a more complex phenotype, with some studies reporting normal or even increased food intake and a mild late-onset obesity.[8][9] This suggests that developmental compensation may occur in the knockout animals, potentially involving other NPY receptors or different signaling pathways that regulate energy balance.[19] The observation that Y1 and Y5 double knockout mice show hypophagia further supports the idea of receptor redundancy.[20]

Anxiety: Studies with Y5 receptor agonists suggest an anxiolytic role for this receptor.[21] However, NPY knockout mice have been reported to have an anxiogenic-like phenotype, suggesting the overall tone of NPY signaling is anxiolytic.[1] The data on Y5 knockout mice is less clear, with some suggestion of an anxiety-like phenotype, which contrasts with the anxiolytic effects reported for some Y5 antagonists.[1][10]

Seizure Susceptibility: A notable finding in Y5 receptor knockout mice is their enhanced sensitivity to kainate-induced seizures, indicating a potential neuroprotective role for the Y5 receptor.[9] This aspect has not been extensively explored with L-152804.

References

In Vivo Validation of L-152,804's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of L-152,804, a selective Neuropeptide Y (NPY) Y5 receptor antagonist, with other relevant compounds. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of signaling pathways and experimental workflows.

L-152,804 has been identified as a potent and orally active non-peptide antagonist of the Neuropeptide Y (NPY) Y5 receptor, a key target in the regulation of food intake.[1][2] In vivo studies have been crucial in validating its mechanism of action and therapeutic potential. This guide delves into the experimental evidence supporting L-152,804's effects and compares it with other NPY Y5 receptor antagonists.

Comparative Analysis of NPY Y5 Receptor Antagonists

The following tables summarize the in vivo efficacy of L-152,804 and other notable NPY Y5 receptor antagonists. The data is compiled from various studies and presented to facilitate a comparative understanding of their potency and effects on food intake.

CompoundSpeciesAdministration RouteDoseAgonistObserved Effect on Food IntakeReference
L-152,804 Rat (Satiated SD)Intracerebroventricular (i.c.v.)30 µgBovine Pancreatic Peptide (bPP)Significantly inhibited bPP-evoked food intake.[1][2][1][2]
L-152,804 Rat (Satiated SD)Oral10 mg/kgBovine Pancreatic Peptide (bPP)Significantly inhibited bPP-evoked food intake.[1][2][1][2]
CGP-71683A Rat (Satiated lean)Intraperitoneal (i.p.)10 mg/kgNeuropeptide Y (NPY)Inhibited NPY-induced food intake by 50%.[3][3]
CGP-71683A RatIntraperitoneal (i.p.)1-10 mg/kgNocturnal/FastingDose-dependently decreased food intake.[4][4]
S-234462 Mouse (DIO)Not SpecifiedNot SpecifiedHigh-Fat DietSignificantly decreased food intake and body weight gain over 5 weeks compared to S-2367.[5][5]
MK-0557 Human (Obese)Oral1 mg/dayVery-Low-Calorie Diet (VLCD)Showed a statistically significant but small effect on reducing weight regain after VLCD.[6][6]

Note: Direct comparison of the compounds is challenging due to variations in experimental models (species, agonist used, feeding state) and administration routes. DIO refers to Diet-Induced Obese.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are protocols for key in vivo experiments cited in the evaluation of L-152,804 and similar compounds.

Intracerebroventricular (i.c.v.) Injection in Rats

This protocol outlines the procedure for delivering compounds directly into the cerebral ventricles of rats, a common method for assessing the central effects of drugs.

Materials:

  • Stereotaxic apparatus

  • Anesthetic (e.g., pentobarbital, isoflurane)

  • Surgical drill

  • Guide cannula and dummy cannula

  • Injection cannula

  • Microsyringe pump

  • Dental cement

  • Experimental compound (e.g., L-152,804) and vehicle

Procedure:

  • Anesthesia and Stereotaxic Surgery: Anesthetize the rat and secure it in a stereotaxic frame.

  • Cannula Implantation: Following a midline scalp incision, drill a small hole in the skull at the desired coordinates for the lateral ventricle.

  • Slowly lower a guide cannula to the target depth and secure it to the skull using dental cement and surgical screws.

  • Insert a dummy cannula into the guide cannula to maintain patency.

  • Allow the animal to recover for several days post-surgery.

  • Injection: On the day of the experiment, gently restrain the rat and replace the dummy cannula with an injection cannula connected to a microsyringe.

  • Infuse the experimental compound or vehicle at a slow, controlled rate.

  • After infusion, leave the injection cannula in place for a short period to allow for diffusion before replacing it with the dummy cannula.

  • Monitor the animal for behavioral changes and measure food intake at specified time points.

Oral Gavage in Rats

Oral gavage is a standard method for the oral administration of a precise dose of a compound.

Materials:

  • Appropriately sized gavage needle (feeding needle) with a ball-tip

  • Syringe

  • Experimental compound suspension or solution

Procedure:

  • Animal Restraint: Gently but firmly restrain the rat to immobilize its head and body.

  • Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow as the tube is passed.

  • Verification of Placement: Ensure the needle has entered the esophagus and not the trachea. There should be no resistance during insertion.

  • Compound Administration: Slowly administer the compound solution from the syringe.

  • Needle Removal: Gently withdraw the gavage needle along the same path of insertion.

  • Post-Procedure Monitoring: Observe the animal for any signs of distress or adverse reactions.

Visualizing the Mechanism of Action

Diagrams are provided below to illustrate the signaling pathway of the NPY Y5 receptor and the experimental workflow for in vivo validation.

NPY_Y5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NPY Neuropeptide Y (NPY) Y5R NPY Y5 Receptor NPY->Y5R Binds G_protein Gαi/o Y5R->G_protein Activates L152804 L-152,804 L152804->Y5R Blocks AC Adenylyl Cyclase G_protein->AC Inhibits RhoA RhoA G_protein->RhoA Activates cAMP cAMP AC->cAMP Decreases Food_Intake Increased Food Intake ERK ERK1/2 RhoA->ERK Activates ERK->Food_Intake Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis Animal_Model Select Animal Model (e.g., Sprague-Dawley Rat) Habituation Acclimatize Animals to Housing and Diet Animal_Model->Habituation Surgery Stereotaxic Surgery for i.c.v. Cannulation (if applicable) Habituation->Surgery Compound_Admin Administer Compound (e.g., L-152,804 or Vehicle) via i.c.v. or Oral Gavage Surgery->Compound_Admin Agonist_Admin Administer NPY Y5 Agonist (e.g., bPP) to Induce Feeding Compound_Admin->Agonist_Admin Food_Intake Measure Cumulative Food Intake at Specific Time Points Agonist_Admin->Food_Intake Data_Analysis Statistical Analysis (e.g., ANOVA, t-test) Food_Intake->Data_Analysis Conclusion Draw Conclusions on Antagonist Efficacy Data_Analysis->Conclusion

References

Comparative analysis of L-152804's impact on different metabolic parameters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Neuropeptide Y (NPY) Y5 receptor antagonist, L-152804, and its effects on key metabolic parameters. The performance of L-152804 is compared with other metabolic regulators, including an NPY Y1 receptor antagonist (BIBO3304/BIBP-3226) and a ghrelin receptor antagonist ([D-Lys-3]-GHRP-6). This objective comparison is supported by experimental data to aid researchers in their evaluation of these compounds for metabolic disease research.

I. Comparative Effects on Glucose Metabolism

Neuropeptide Y, acting through its Y5 receptor, has been shown to inhibit insulin-stimulated glucose uptake in adipocytes. L-152804 effectively reverses this inhibition, highlighting its potential to improve glucose homeostasis in conditions of elevated NPY.

Data Presentation: Glucose Uptake in 3T3-L1 Adipocytes

The following table summarizes the comparative effects of L-152804 and the NPY Y1 receptor antagonist, BIBP-3226, on insulin-stimulated 2-deoxy-D-[³H]glucose (2-[³H]DG) uptake in 3T3-L1 adipocytes treated with NPY.

Treatment Group2-[³H]DG Uptake (cpm/mg protein)Percentage of Insulin-Stimulated Uptake (%)
Basal1500 ± 150-
Insulin (B600854) (100 nM)4500 ± 300100
NPY (100 nM) + Insulin2500 ± 20055.6
NPY + Insulin + L-152804 (1 µM)4200 ± 25093.3
NPY + Insulin + BIBP-3226 (1 µM)2600 ± 18057.8

Data are presented as means ± SEM.[1]

Interpretation: The data indicates that NPY significantly inhibits insulin-stimulated glucose uptake in 3T3-L1 adipocytes.[1] L-152804, a selective NPY Y5 receptor antagonist, almost completely reverses this inhibition.[1] In contrast, the NPY Y1 receptor antagonist BIBP-3226 shows no significant effect, demonstrating the primary role of the Y5 receptor in mediating NPY's inhibitory effect on glucose uptake in this cell model.[1]

II. Comparative Effects on Lipid Metabolism

The NPY system is also implicated in the regulation of lipid metabolism, including lipolysis and lipid accumulation.

Data Presentation: Lipid Accumulation in 3T3-L1 Adipocytes

The following table illustrates the effects of NPY and the Y5 receptor antagonist on lipid accumulation in differentiating 3T3-L1 adipocytes, as measured by Oil Red O staining.

Treatment GroupLipid Accumulation (OD at 520 nm)Percentage of Control (%)
Control (Differentiation Media)0.8 ± 0.05100
NPY (100 nM)1.2 ± 0.08150
NPY + Y5 Antagonist0.85 ± 0.06106.3

Data are presented as means ± SEM.[2]

Interpretation: NPY promotes lipid accumulation in differentiating adipocytes.[2] This effect is attenuated by the presence of a Y5 receptor antagonist, suggesting that the Y5 receptor is involved in the adipogenic effects of NPY.[2] Studies have shown that activation of the Y5 receptor can lead to lipid accumulation through pathways involving Protein Kinase C (PKC) and Phospholipase C (PLC).[2]

III. Experimental Protocols

2-Deoxy-D-[³H]Glucose Uptake Assay in 3T3-L1 Adipocytes

This protocol is adapted from a study investigating the effects of NPY on glucose uptake in 3T3-L1 adipocytes.[1]

  • Cell Culture and Differentiation: 3T3-L1 preadipocytes are cultured to confluence and differentiated into mature adipocytes using a standard differentiation cocktail containing 3-isobutyl-1-methylxanthine (B1674149) (IBMX), dexamethasone, and insulin.

  • Pre-treatment: Differentiated adipocytes are pre-treated with the respective antagonists (L-152804 or BIBP-3226) for 8 hours.

  • NPY and Insulin Stimulation: Cells are then treated with 100 nM NPY for 12 hours, followed by stimulation with 100 nM insulin for 20 minutes in Krebs-Ringer-HEPES (KRH) buffer.

  • Glucose Uptake Measurement: Glucose uptake is initiated by adding 0.1 mM 2-deoxy-D-glucose and 0.5 µCi/ml 2-[³H]DG for 10 minutes.

  • Lysis and Scintillation Counting: The reaction is stopped, and cells are lysed. The radioactivity of the cell lysates is measured using a scintillation counter to determine the amount of 2-[³H]DG taken up by the cells.

Lipolysis Assay (Glycerol Release)

This is a general protocol for measuring lipolysis in adipocytes.

  • Cell Culture and Differentiation: 3T3-L1 cells are differentiated into mature adipocytes.

  • Starvation: Differentiated adipocytes are serum-starved for 2 hours in Krebs-Ringer-HEPES (KRH) buffer.

  • Treatment: Cells are treated with the respective compounds (e.g., L-152804, isoproterenol (B85558) as a positive control) in KRH buffer supplemented with 2% BSA.

  • Incubation: Cells are incubated for a defined period (e.g., 1-3 hours) at 37°C.

  • Glycerol (B35011) Measurement: The supernatant is collected, and the glycerol concentration is determined using a commercial glycerol assay kit. The amount of glycerol released is normalized to the total protein content of the cells.

Adipokine Secretion Assay (ELISA)

This is a general protocol for measuring the secretion of adiponectin and leptin.

  • Cell Culture and Differentiation: 3T3-L1 cells are differentiated into mature adipocytes.

  • Treatment: Differentiated adipocytes are incubated with the test compounds in serum-free medium for a specified duration (e.g., 24 hours).

  • Sample Collection: The cell culture supernatant is collected.

  • ELISA: The concentrations of adiponectin and leptin in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

IV. Signaling Pathways and Experimental Workflows

Signaling Pathway of NPY Y5 Receptor in Adipocytes

NPY_Y5_Signaling NPY Neuropeptide Y (NPY) Y5R NPY Y5 Receptor NPY->Y5R Gq Gq protein Y5R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release induces PKC Protein Kinase C (PKC) DAG->PKC activates Glucose_Uptake ↓ Glucose Uptake PKC->Glucose_Uptake Lipid_Accumulation ↑ Lipid Accumulation PKC->Lipid_Accumulation L152804 L-152804 L152804->Y5R inhibits Glucose_Uptake_Workflow start Start: Differentiated 3T3-L1 Adipocytes pretreatment Pre-treatment with Antagonist (8h) start->pretreatment npy_treatment NPY Treatment (12h) pretreatment->npy_treatment insulin_stimulation Insulin Stimulation (20 min) npy_treatment->insulin_stimulation glucose_uptake Add 2-[³H]DG (10 min) insulin_stimulation->glucose_uptake lysis Cell Lysis glucose_uptake->lysis scintillation Scintillation Counting lysis->scintillation end End: Quantify Glucose Uptake scintillation->end

References

A Head-to-Head Comparison of L-152,804 and Other Non-Peptide NPY Y5 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to a Class of Promising Therapeutic Compounds

The Neuropeptide Y (NPY) Y5 receptor is a well-established target in the pharmacological treatment of obesity and related metabolic disorders. Its role in regulating food intake and energy homeostasis has led to the development of numerous non-peptide antagonists. Among these, L-152,804 has been a significant research compound. This guide provides a head-to-head comparison of L-152,804 with other notable Y5 receptor antagonists, including FMS586, MK-0557, and SCH 500946, supported by available experimental data.

Quantitative Performance Comparison

The following tables summarize the in vitro binding affinity and functional antagonism of L-152,804 and similar compounds for the human NPY Y5 receptor. It is important to note that direct head-to-head studies under identical experimental conditions are limited. Therefore, the data presented here is compiled from various sources and should be interpreted with consideration for potential inter-assay variability.

Table 1: In Vitro Receptor Binding Affinity (Ki) and Functional Antagonism (IC50) of NPY Y5 Receptor Antagonists

CompoundKi (nM) for human Y5 ReceptorIC50 (nM) for human Y5 ReceptorSelectivity Profile
L-152,804 26[1]210 (inhibition of NPY-induced Ca2+ increase)[1]>300-fold selective over hY1, hY2, and hY4 receptors.[1]
FMS586 Not explicitly found as Ki, but IC50 for binding is 4.3 ± 0.4[2]Not explicitly found for Ca2+ inhibition, but antagonistic in cAMP assays.[2]Highly selective for Y5 over Y1 and Y2.[2]
MK-0557 Data not available in a directly comparable format.Data not available in a directly comparable format.Potent and highly selective Y5R antagonist.[3]
SCH 500946 Data not available in a directly comparable format.Data not available in a directly comparable format.Data not available.

Note: The lack of directly comparable Ki and IC50 values for all compounds in a single study highlights a gap in the current literature and underscores the need for direct comparative studies.

In Vivo Efficacy in Animal Models

The ultimate test for these compounds lies in their ability to modulate physiological responses in living organisms. The primary in vivo endpoint for NPY Y5 receptor antagonists is the reduction of food intake and subsequent impact on body weight in models of obesity.

Table 2: In Vivo Effects of NPY Y5 Receptor Antagonists on Food Intake

CompoundAnimal ModelDosingEffect on Food Intake
L-152,804 Satiated Sprague-Dawley rats10 mg/kg (oral) or 30 µg (i.c.v.)Significantly inhibited food intake evoked by a Y4/Y5 agonist (bPP).[1]
FMS586 Satiated rats25-100 mg/kgClearly inhibited NPY and Y5-selective agonist-induced feeding.[2]
MK-0557 Diet-induced obese mice30 mg/kg/day (oral) for 7 daysSuppressed body weight gain and adiposity, accompanied by a reduction in feeding behavior.[4]
SCH 500946 Data not available.Data not available.Data not available.

While these compounds have shown efficacy in preclinical models, the translation to clinical success has been challenging. Notably, MK-0557, despite its potency and selectivity, only produced modest weight loss in a 52-week human clinical trial, suggesting that targeting the NPY Y5 receptor alone may not be sufficient for robust anti-obesity effects in humans.[3][5]

Experimental Protocols

To aid in the replication and further investigation of these compounds, detailed methodologies for key experiments are provided below.

NPY Y5 Receptor Binding Assay

This protocol outlines a standard radioligand binding assay to determine the affinity of a test compound for the NPY Y5 receptor.

Materials:

  • Membrane preparations from cells stably expressing the human NPY Y5 receptor.

  • Radioligand: [¹²⁵I]-Peptide YY (PYY) or a similar high-affinity Y5 receptor radioligand.

  • Binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Test compounds (e.g., L-152,804) at various concentrations.

  • Non-specific binding control: A high concentration of a non-labeled NPY Y5 receptor agonist or antagonist.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the cell membrane preparations with the radioligand and varying concentrations of the test compound in the binding buffer.

  • To determine non-specific binding, a parallel set of incubations is performed in the presence of the non-specific binding control.

  • Incubate at room temperature for a specified time (e.g., 90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the Ki value of the test compound by non-linear regression analysis of the competition binding data using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This assay measures the ability of a compound to antagonize the increase in intracellular calcium concentration induced by NPY Y5 receptor activation.

Materials:

  • Cells stably co-expressing the human NPY Y5 receptor and a G-protein that couples to the phospholipase C pathway (e.g., Gαq).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • NPY Y5 receptor agonist (e.g., NPY).

  • Test compound (e.g., L-152,804) at various concentrations.

  • Fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.

Procedure:

  • Plate the cells in a multi-well plate and allow them to adhere.

  • Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Wash the cells to remove excess dye.

  • Add varying concentrations of the test compound to the cells and incubate for a specified period.

  • Stimulate the cells with a fixed concentration of the NPY Y5 receptor agonist.

  • Measure the change in fluorescence intensity over time using a FLIPR or fluorescence microscope.

  • The antagonistic activity of the test compound is determined by its ability to inhibit the agonist-induced increase in fluorescence.

  • Calculate the IC50 value of the test compound from the concentration-response curve.

In Vivo Food Intake Measurement in Rodent Models of Obesity

This protocol describes a method to assess the effect of a test compound on food intake in a diet-induced obesity (DIO) mouse model.

Materials:

  • Male C57BL/6J mice (a strain susceptible to DIO).

  • High-fat diet (HFD; e.g., 45-60% kcal from fat).

  • Standard chow diet.

  • Test compound (e.g., L-152,804) formulated for oral administration.

  • Vehicle control.

  • Metabolic cages for individual housing and automated food intake monitoring.

Procedure:

  • Induce obesity in mice by feeding them an HFD for a specified period (e.g., 8-12 weeks). A control group is maintained on a standard chow diet.

  • Acclimate the DIO mice to individual housing in metabolic cages.

  • Administer the test compound or vehicle to the mice via oral gavage at a specific time of day (e.g., before the dark cycle when rodents are most active and feed).

  • Monitor food intake continuously using the automated system for a set period (e.g., 24 hours).

  • Body weight should be measured daily.

  • Analyze the data to determine the effect of the compound on cumulative food intake and body weight change compared to the vehicle-treated group.

Visualizing the Pathway and Experimental Workflow

To further clarify the mechanisms and processes involved, the following diagrams illustrate the NPY Y5 receptor signaling pathway and a typical workflow for the screening of NPY Y5 receptor antagonists.

NPY_Y5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NPY NPY Y5R NPY Y5 Receptor NPY->Y5R Binds to G_protein Gαi/o Y5R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP cAMP AC->cAMP Converts ATP to IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Physiological_Response Physiological Response (e.g., Increased Food Intake) cAMP->Physiological_Response Decreased levels contribute to ATP ATP Ca2_release Ca²⁺ Release IP3->Ca2_release Induces PKC PKC Activation DAG->PKC Activates Ca2_release->Physiological_Response PKC->Physiological_Response L152804 L-152,804 (Antagonist) L152804->Y5R Blocks

Caption: NPY Y5 Receptor Signaling Pathway.

Antagonist_Screening_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Evaluation Compound_Library Compound Library Primary_Binding_Assay Primary Screen: Receptor Binding Assay (Ki) Compound_Library->Primary_Binding_Assay Functional_Assay Secondary Screen: Functional Assay (IC50) (e.g., Calcium Mobilization) Primary_Binding_Assay->Functional_Assay Active Compounds Selectivity_Panel Selectivity Profiling (vs. other NPY receptors) Functional_Assay->Selectivity_Panel Potent Antagonists PK_Studies Pharmacokinetic Studies (Oral Bioavailability, Brain Penetration) Selectivity_Panel->PK_Studies Selective Hits Efficacy_Models Efficacy Studies in Animal Models of Obesity (Food Intake, Body Weight) PK_Studies->Efficacy_Models Tox_Studies Preliminary Toxicology Efficacy_Models->Tox_Studies Efficacious Compounds Lead_Candidate Lead Candidate Tox_Studies->Lead_Candidate

Caption: Workflow for NPY Y5 Antagonist Screening.

References

Safety Operating Guide

Proper Disposal Procedures for L 152804: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the safe handling and disposal of L 152804, a potent and selective non-peptide neuropeptide Y Y5 receptor antagonist. Adherence to these procedures is crucial to mitigate risks to personnel and the environment.

Immediate Safety and Logistical Information

This compound, with the chemical name 5,5-Dimethyl-2-(2,3,4,9-tetrahydro-3,3-dimethyl-1-oxo-1H-xanthen-9-yl)-1,3-cyclohexanedione, is classified as acutely toxic if swallowed and is very toxic to aquatic life with long-lasting effects.[1] Therefore, stringent disposal protocols must be followed.

Personal Protective Equipment (PPE) and Handling

Before handling this compound, it is imperative to wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a laboratory coat. All handling of the solid compound or its solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.

Disposal Plan

The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.

Step-by-Step Disposal Procedure:

  • Waste Segregation: All waste contaminated with this compound, including unused solid compound, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment, must be segregated from other laboratory waste streams.

  • Waste Collection:

    • Solid Waste: Collect solid this compound waste in a clearly labeled, leak-proof container designated for hazardous chemical waste.

    • Liquid Waste: Collect solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent waste unless permitted by your institution's hazardous waste management plan.

    • Sharps: Any sharps, such as needles or razor blades, contaminated with this compound must be placed in a designated sharps container.

  • Labeling: All waste containers must be accurately labeled with the full chemical name "this compound" or "5,5-Dimethyl-2-(2,3,4,9-tetrahydro-3,3-dimethyl-1-oxo-1H-xanthen-9-yl)-1,3-cyclohexanedione", the concentration (if in solution), and the appropriate hazard symbols (e.g., "Toxic," "Dangerous for the Environment").

  • Storage: Store waste containers in a designated, secure area away from incompatible materials, heat, and sources of ignition. Ensure containers are tightly sealed to prevent leaks or spills.

  • Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[1] Follow all institutional, local, state, and federal regulations for hazardous waste disposal.

Quantitative Data Summary

For quick reference, the key identifiers and hazard classifications for this compound are summarized in the table below.

PropertyValue
Chemical Name 5,5-Dimethyl-2-(2,3,4,9-tetrahydro-3,3-dimethyl-1-oxo-1H-xanthen-9-yl)-1,3-cyclohexanedione
CAS Number 6508-43-6
Molecular Formula C₂₃H₂₆O₄
Molecular Weight 366.45 g/mol
Hazard Classifications Acute Toxicity, Oral (Category 3), Aquatic Hazard (Acute, Category 1), Aquatic Hazard (Chronic, Category 1)[1]

Experimental Protocols

While specific experimental protocols involving this compound are beyond the scope of this disposal guide, any procedure generating waste containing this compound must incorporate the disposal plan outlined above. Researchers should consult the Safety Data Sheet (SDS) for this compound for detailed information on its properties and safe handling procedures before commencing any experiment.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

L152804_Disposal_Workflow start Start: Generation of This compound Waste segregate Segregate Waste (Solid, Liquid, Sharps) start->segregate collect_solid Collect Solid Waste in Labeled Hazardous Container segregate->collect_solid collect_liquid Collect Liquid Waste in Labeled Hazardous Container segregate->collect_liquid collect_sharps Collect Sharps in Designated Sharps Container segregate->collect_sharps store Store Waste Securely in Designated Area collect_solid->store collect_liquid->store collect_sharps->store contact_ehs Contact Environmental Health & Safety (EHS) store->contact_ehs disposal Professional Disposal by Licensed Contractor contact_ehs->disposal

Caption: A flowchart illustrating the step-by-step process for the safe disposal of this compound waste.

References

Personal protective equipment for handling L 152804

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, personal protective equipment (PPE), and disposal of L-152804, a selective neuropeptide Y Y5 receptor antagonist.

This document provides immediate, essential safety protocols and logistical plans for the laboratory use of L-152804. Adherence to these guidelines is critical to ensure personal safety and environmental protection.

Hazard Identification and Classification

L-152804 is classified as a hazardous substance. Below is a summary of its hazard classifications:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral3H301: Toxic if swallowed
Acute Aquatic Toxicity1H400: Very toxic to aquatic life
Chronic Aquatic Toxicity1H410: Very toxic to aquatic life with long lasting effects

Signal Word: Danger

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling L-152804 to minimize exposure and ensure safety.

Protection TypeRecommended EquipmentSpecifications
Eye Protection Safety goggles with side-shieldsMust be worn at all times in the laboratory.
Hand Protection Protective glovesChemically resistant gloves (e.g., nitrile) should be worn. Inspect gloves prior to use and dispose of them properly after handling the substance.
Skin and Body Protection Impervious clothingA lab coat or other protective clothing should be worn to prevent skin contact.
Respiratory Protection Suitable respiratorUse in a well-ventilated area. If ventilation is inadequate, a NIOSH/MSHA-approved respirator should be used.

Safe Handling and Storage

Proper handling and storage procedures are crucial for maintaining the integrity of L-152804 and ensuring a safe laboratory environment.

Handling:

  • Avoid inhalation of dust or fumes.

  • Prevent contact with skin, eyes, and clothing.

  • Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container.

  • Keep in a cool, dry, and well-ventilated place.

  • Recommended storage temperature is between 2°C and 8°C.

  • Keep away from direct sunlight and sources of ignition.

First Aid Measures

In the event of exposure, follow these first aid procedures immediately:

Exposure RouteFirst Aid Instructions
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.

Spill and Disposal Procedures

In case of a spill, evacuate the area and ensure adequate ventilation. Wear appropriate personal protective equipment. Absorb the spill with an inert material and place it in a suitable container for disposal.

The disposal of L-152804 and its contaminated materials must be handled as hazardous waste.

G cluster_spill Spill Response cluster_disposal Disposal Plan Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Ventilate Ensure Ventilation Evacuate->Ventilate PPE Wear Full PPE Ventilate->PPE Contain Contain Spill with Inert Material PPE->Contain Collect Collect and Place in Labeled Container Contain->Collect Waste Waste L-152804 and Contaminated Materials Segregate Segregate as Hazardous Waste Waste->Segregate Label Label Container Clearly Segregate->Label Licensed_Disposal Contact Licensed Professional Waste Disposal Service Label->Licensed_Disposal

Caption: Logical workflow for the safe handling of spills and the disposal of L-152804.

Physical and Chemical Properties

PropertyValue
Molecular Formula C₂₃H₂₆O₄
Molecular Weight 366.45 g/mol
Appearance White to beige powder
Purity ≥98% (HPLC)
Solubility DMSO: 5 mg/mL (warmed)

Toxicological Information

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.